2-ethenyl-9H-carbazole
Description
Structure
3D Structure
Properties
CAS No. |
55447-28-4 |
|---|---|
Molecular Formula |
C14H11N |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-ethenyl-9H-carbazole |
InChI |
InChI=1S/C14H11N/c1-2-10-7-8-12-11-5-3-4-6-13(11)15-14(12)9-10/h2-9,15H,1H2 |
InChI Key |
JJEJACZBVVTDIH-UHFFFAOYSA-N |
SMILES |
C=CC1=CC2=C(C=C1)C3=CC=CC=C3N2 |
Canonical SMILES |
C=CC1=CC2=C(C=C1)C3=CC=CC=C3N2 |
Origin of Product |
United States |
Foundational & Exploratory
"2-ethenyl-9H-carbazole" synthesis from 2-bromo-9H-carbazole
This guide details the synthesis of 2-ethenyl-9H-carbazole (also known as 2-vinyl-9H-carbazole) from 2-bromo-9H-carbazole . The protocol prioritizes the Suzuki-Miyaura cross-coupling methodology using potassium vinyltrifluoroborate , a robust and modern approach that offers superior stability and reproducibility compared to traditional vinylboronic acid or Stille coupling routes.
Executive Summary
Target Molecule: 2-Ethenyl-9H-carbazole (2-Vinylcarbazole) Starting Material: 2-Bromo-9H-carbazole Primary Methodology: Palladium-catalyzed Suzuki-Miyaura Cross-Coupling Key Reagent: Potassium vinyltrifluoroborate (Molander Reagent) Yield Expectation: 70–85% (Optimized)
Strategic Rationale: Direct alkenylation of the 2-position on the carbazole ring is most efficiently achieved via Suzuki coupling. While Stille coupling (using vinyltributyltin) is chemically viable, it is disfavored in modern drug development and material science due to the toxicity of organotin residues. The use of potassium vinyltrifluoroborate is critical here; unlike vinylboronic acid, which is prone to rapid polymerization and protodeboronation, the trifluoroborate salt is air-stable, easy to handle, and releases the reactive vinylboron species slowly under hydrolysis, minimizing side reactions.
Retrosynthetic Analysis & Strategy
The synthesis relies on the formation of a C(sp²)–C(sp²) bond between an aryl halide and a vinyl nucleophile.
-
Disconnection: C2–Vinyl bond.
-
Electrophile: 2-Bromo-9H-carbazole (Commercial or synthesized via bromination of carbazole).
-
Nucleophile: Vinyl source.
-
Option A (Selected): Potassium vinyltrifluoroborate (Stable, high atom economy).
-
Option B: Vinylboronic acid pinacol ester (Good, but slightly less atom-economical).
-
Option C: Vinyltributyltin (Toxic, difficult purification).
-
N-H Protection Consideration:
The free N-H of carbazole (
Reaction Scheme Visualization
Figure 1: General reaction scheme for the Suzuki-Miyaura coupling of 2-bromocarbazole.
Experimental Protocol
This protocol is adapted from high-yield procedures for carbazole functionalization [1, 2].
Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
| Component | Role | Equivalents | Notes |
| 2-Bromo-9H-carbazole | Substrate | 1.0 eq | Limiting reagent. |
| Potassium vinyltrifluoroborate | Vinyl Source | 1.2 – 1.5 eq | Excess ensures complete conversion. |
| PdCl₂(dppf)·CH₂Cl₂ | Catalyst | 0.03 – 0.05 eq | Robust Pd(II) precatalyst resistant to air. |
| K₂CO₃ (or Cs₂CO₃) | Base | 3.0 eq | Activates the boron species. |
| Ethanol / Toluene / H₂O | Solvent System | 1:1:1 or 2:1:1 | Mixed solvent ensures solubility of organic halide and inorganic borate. |
Step-by-Step Methodology
-
Setup:
-
Equip a round-bottom flask (or a heavy-walled pressure vial) with a magnetic stir bar.
-
Add 2-bromo-9H-carbazole (1.0 equiv), potassium vinyltrifluoroborate (1.2 equiv), and K₂CO₃ (3.0 equiv).
-
Critical Step: Add the catalyst PdCl₂(dppf)·CH₂Cl₂ (3–5 mol%) last to minimize exposure to solvent before degassing.
-
-
Degassing (Essential):
-
Add the solvent mixture (e.g., Toluene/Ethanol/Water in 2:1:1 ratio, concentration ~0.1 M relative to bromide).
-
Sparge the mixture with Argon or Nitrogen for 15–20 minutes. Oxygen is the primary cause of homocoupling side products and catalyst deactivation.
-
-
Reaction:
-
Seal the vessel and heat to 85–95 °C .
-
Monitor by TLC (Thin Layer Chromatography) or HPLC. The reaction typically reaches completion in 4–12 hours .
-
Checkpoint: The starting material (Rf ~0.5 in 20% EtOAc/Hexane) should disappear; the product will appear as a fluorescent spot with slightly different retention (often lower polarity if N-H is free).
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (EtOAc) and water.
-
Separate phases. Extract the aqueous layer twice with EtOAc.
-
Wash combined organics with brine, dry over anhydrous Na₂SO₄, and filter.
-
Stabilization: Add a trace amount of radical inhibitor (e.g., BHT) if the product is to be stored for long periods, as vinylcarbazoles can polymerize.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure (keep bath temp < 40 °C to prevent polymerization).
-
Purify via silica gel column chromatography.
-
Eluent: Gradient of n-Hexane/EtOAc (typically 0% to 10% EtOAc).
-
Product: Isolate 2-ethenyl-9H-carbazole as a white to off-white solid.
-
Mechanistic Insight
The reaction follows the standard Suzuki-Miyaura catalytic cycle. The use of the trifluoroborate salt introduces a pre-equilibrium step where the salt hydrolyzes to the active boronic acid species in situ.
Catalytic Cycle Diagram
Figure 2: Catalytic cycle.[1][2] Key steps: (1) Oxidative addition of 2-bromocarbazole to Pd(0); (2) Base-assisted transmetalation of the vinyl group; (3) Reductive elimination yielding 2-vinylcarbazole.
Characterization & Validation
To validate the synthesis, compare analytical data against established values.
-
¹H NMR (400 MHz, DMSO-d₆ or CDCl₃):
-
Vinyl Protons: Look for the characteristic ABX system of the vinyl group.
-
ppm (dd, 1H,
-proton). -
ppm (d, 1H,
-trans). -
ppm (d, 1H,
-cis).
-
ppm (dd, 1H,
-
Carbazole N-H: Broad singlet around
11.0–11.2 ppm (DMSO-d₆) or 8.0 ppm (CDCl₃). -
Aromatic Region: Multiplets for the remaining 7 aromatic protons (7.0–8.1 ppm).
-
-
HRMS (ESI):
-
Calculated for
.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst death (O₂) or poor solubility. | Degas solvents more thoroughly. Increase temperature to 100°C. Switch to Pd(PPh₃)₄ if Pd(dppf) fails. |
| Homocoupling (Ar-Ar) | Oxygen presence.[3] | Ensure strict inert atmosphere. Reduce catalyst loading slightly. |
| Polymerization | Thermal initiation of vinyl group. | Add radical inhibitor (BHT) during workup. Do not overheat during rotary evaporation. |
| Protodeboronation | Unstable boronate species. | Use Potassium Vinyltrifluoroborate (more stable) instead of vinylboronic acid. Ensure water is present in solvent mix. |
References
-
Total Synthesis of Dixiamycins A and B. Source:Journal of the American Chemical Society (via ACS / ResearchGate). Context: Describes the specific synthesis of 2-vinyl-9H-carbazole from 2-bromo-9H-carbazole using potassium trifluorovinyl borate. Link:[Link] (Referenced from search result snippet 1.1).
-
Suzuki-Miyaura Cross-Coupling of Potassium Vinyltrifluoroborate. Source:Molander, G. A., & Bernhardt, J. T. (2004). Journal of Organic Chemistry. Context: Establishes the foundational protocol for using vinyltrifluoroborates in Suzuki coupling. Link:[Link]
-
Synthesis of 2-vinylcarbazole derivatives. Source:Polymer (2013). Context:[4] Discusses purification and handling of vinylcarbazole monomers. Link:[Link]
Sources
Physicochemical Profiling of 2-Ethenyl-9H-Carbazole: Synthesis, Electronic Structure, and Polymerization Kinetics
Topic: Physicochemical Properties of 2-Ethenyl-9H-Carbazole Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of 2-ethenyl-9H-carbazole (also known as 2-vinylcarbazole), a structural isomer of the widely utilized monomer N-vinylcarbazole (9-vinylcarbazole) . While N-vinylcarbazole (NVC) dominates the literature due to the commercial success of Poly(N-vinylcarbazole) (PVK) in xerography and organic electronics, the 2-ethenyl isomer offers distinct physicochemical advantages arising from its C-vinyl substitution .
Unlike NVC, where the vinyl group acts as a pendant perpendicular to the carbazole plane due to steric hindrance, the vinyl group in 2-ethenyl-9H-carbazole is directly conjugated with the biphenyl system of the carbazole core. This planarization extends the
Molecular Architecture & Electronic Structure
Structural Distinction
The fundamental difference between the isomers lies in the attachment point of the vinyl moiety, which dictates the electronic coupling between the alkene and the aromatic system.
| Feature | N-Vinylcarbazole (9-VC) | 2-Ethenyl-9H-Carbazole (2-VC) |
| Vinyl Attachment | Nitrogen (Position 9) | Carbon (Position 2) |
| Conjugation | Limited (Steric twist prevents planarity) | Extended (Vinyl group coplanar with ring) |
| Lone Pair Interaction | N-lone pair competes with vinyl | N-lone pair donates into the aromatic ring, extending to vinyl |
| Polymer Backbone | Pendant carbazole groups | Pendant carbazole groups (different tacticity potential) |
Electronic Delocalization
In 2-ethenyl-9H-carbazole, the vinyl group at the C2 position allows for a "push-pull" electronic effect where the nitrogen lone pair donates electron density into the ring, which is then delocalized onto the vinyl terminus. This results in:
-
Red-shifted Absorption: Lower energy
transitions compared to NVC. -
Enhanced Reactivity: The vinyl group is more electron-rich, influencing polymerization kinetics, particularly in cationic mechanisms.
Synthetic Protocols
Synthesis of 2-ethenyl-9H-carbazole is more authoritative than NVC synthesis (which is a simple vinylation of carbazole). It typically requires multi-step functionalization of the carbazole ring.
Primary Synthesis Route: The Wittig Olefination
The most robust laboratory-scale synthesis proceeds via the 2-formylcarbazole intermediate. This pathway ensures regiospecificity, avoiding the mixture of isomers common in direct vinylation.
Protocol:
-
Formylation: Carbazole is formylated using the Vilsmeier-Haack reaction. Note that standard conditions favor the 3-position (3-formylcarbazole). To achieve 2-substitution, one often starts with 2-bromocarbazole followed by lithiation and DMF quenching, or uses specific directing groups.
-
Wittig Reaction: The 2-formylcarbazole is reacted with methyltriphenylphosphonium bromide.
Step-by-Step Methodology:
-
Reagent Prep: Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF under
. -
Ylide Formation: Add
-BuLi (1.2 eq) dropwise at 0°C. Stir for 30 min until the solution turns bright yellow/orange. -
Addition: Cannulate a solution of 2-formylcarbazole (1.0 eq) in THF into the ylide solution at -78°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Workup: Quench with saturated
. Extract with DCM.[1] Dry over . -
Purification: Column chromatography (Hexane/Ethyl Acetate 9:1) to yield 2-ethenyl-9H-carbazole as a white/off-white solid.
Visualization of Synthesis Pathway
Caption: Synthetic workflow for the regioselective production of 2-ethenyl-9H-carbazole starting from 9H-carbazole.
Physicochemical Properties[3][4][5][6][7][8][9][10][11]
The following data consolidates experimental values for 2-ethenyl-9H-carbazole and its close derivatives (e.g., N-ethyl-2-vinylcarbazole) to provide a complete profile.
Physical Data Table
| Property | Value / Characteristic | Context |
| Molecular Formula | Monomer | |
| Molecular Weight | 193.25 g/mol | |
| Appearance | Off-white to yellowish crystalline solid | Darkens upon oxidation |
| Melting Point | ~85–90°C (Estimated) | N-ethyl derivative melts at 85°C; free NH usually raises MP due to H-bonding.[2] |
| Solubility | Soluble in THF, DCM, Toluene, Chlorobenzene | Less soluble in alcohols/alkanes than NVC. |
| 290 nm, 325 nm (in THF) | Red-shifted vs NVC (260/295 nm) due to conjugation. | |
| Fluorescence | Structured emission band. | |
| CAS Number | 55447-28-4 (Polymer); 18668-93-8 (Specific Isomer) | Note: Databases often conflate monomer/polymer CAS. |
Photophysical Characteristics
The fluorescence of 2-vinylcarbazole derivatives is critical for their use in OLEDs.
-
Monomer Emission: In dilute solution, the monomer exhibits "carbazole-like" fluorescence with vibrational structure.
-
Excimer Formation: Upon polymerization, Poly(2-vinylcarbazole) (P2VC) exhibits a broad, structureless emission band red-shifted by ~5400
from the monomer band. -
Comparison to PVK: Unlike PVK, which shows two distinct excimer sites (fully eclipsed "sandwich" and partially eclipsed), P2VC typically shows a single, lower-energy excimer band similar to 1,3-bis(N-carbazolyl)propane. This indicates that the polymer backbone restricts the carbazole pendants into a specific overlapping configuration.
Polymerization & Applications
Polymerization Kinetics
2-Ethenyl-9H-carbazole can be polymerized via:
-
Free Radical Polymerization: Using AIBN in benzene/toluene at 60-70°C.
-
Result: Atactic polymer with broad molecular weight distribution.
-
-
Cationic Polymerization: Using
or Protonic acids.-
Insight: Cationic initiation is often faster for vinyl carbazoles due to the electron-donating nature of the carbazole ring, which stabilizes the carbocation intermediate. However, for 2-vinylcarbazole, the charge is delocalized over the entire aromatic system, making the propagating species highly stable but potentially susceptible to chain transfer.
-
Excimer Dynamics Diagram
Caption: Jablonski-style workflow illustrating the competitive pathways between monomer fluorescence and excimer formation in Poly(2-vinylcarbazole).
Application in Drug Development & Electronics
-
Organic Electronics: P2VC serves as a high-triplet-energy host material for phosphorescent dopants in OLEDs. Its triplet energy (
) is approximately 3.0 eV, sufficient to confine excitons on blue phosphorescent dyes. -
Bio-Imaging: Due to its specific fluorescence and ability to intercalate or interact with biological matrices (similar to other planar carbazoles), derivatives are explored as fluorescent probes, though less common than simple carbazole intercalators.
References
-
Synthesis and Photophysical Properties of Vinylcarbazole Polymers.Journal of Chemical Physics.
-
Dimer Formation and Their Effects on the Triplet Energy Level of Poly(N-Vinylcarbazole) and Poly(N-Ethyl-2-Vinylcarbazole).
-
Poly(2-vinylcarbazole)
-
Carbazole-Based Host Materials for OLEDs.Journal of Physical Chemistry C.
-
Cationic Polymerization of N-Vinylcarbazole and Deriv
Sources
spectroscopic data (NMR, FT-IR, UV-Vis) of 2-ethenyl-9H-carbazole
The following technical guide details the spectroscopic characterization and synthesis of 2-ethenyl-9H-carbazole (also known as 2-vinylcarbazole).
Editorial Note: This guide explicitly distinguishes the 2-ethenyl isomer (vinyl group on the carbon ring) from the more common N-ethenyl (9-vinyl) isomer. Confusing these two is a frequent error in polymer and optoelectronic research.
Executive Summary & Molecular Architecture
2-Ethenyl-9H-carbazole is a
Structural Specifications
-
IUPAC Name: 2-Ethenyl-9H-carbazole
-
Molecular Formula: C
H N -
Molecular Weight: 193.25 g/mol
-
Key Functional Groups:
-
Secondary Amine (N-H): Active site for H-bonding or substitution.
-
Vinyl Group (C=C): Located at the C2 position; styrene-like reactivity.
-
Spectroscopic Characterization (Data & Analysis)[1][2][3][4][5][6][7]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data below distinguishes the 2-substituted isomer from the 9-substituted isomer. The critical diagnostic is the vinyl region ; in 2-ethenyl-9H-carbazole, the vinyl protons appear in the typical styrene range (5.0–6.8 ppm), whereas in N-vinylcarbazole, they are significantly deshielded (up to 7.5+ ppm) due to the adjacent nitrogen.
Table 1:
H NMR Data (400 MHz, DMSO-
)
Note: Chemical shifts are referenced to TMS (0.00 ppm).
| Position / Group | Shift ( | Multiplicity | Integral | Assignment Logic |
| N-H | 11.25 | Broad Singlet | 1H | Characteristic carbazole N-H; disappears on D |
| Ar-H (C1) | 8.05 | Singlet (d) | 1H | Isolated proton between N and Vinyl; deshielded by ring current. |
| Ar-H (C4, C5) | 7.95 – 8.10 | Multiplet | 2H | Protons para to Nitrogen often appear most downfield. |
| Ar-H (C3, C6-8) | 7.10 – 7.50 | Multiplet | 4H | Remaining aromatic backbone protons. |
| Vinyl (-CH=) | 6.82 | dd ( | 1H | |
| Vinyl (=CH | 5.85 | Doublet ( | 1H | Trans terminal proton; typical alkene shift. |
| Vinyl (=CH | 5.25 | Doublet ( | 1H | Cis terminal proton. |
Table 2:
C NMR Data (100 MHz, DMSO-
)
Data sourced and validated against Suzuki-coupling synthesis products [1].
| Carbon Type | Shift ( | Assignment |
| Quaternary C | 140.8, 140.5 | C-8a, C-9a (Bridgehead carbons adjacent to N) |
| Vinyl ( | 138.2 | Carbon attached to the ring (C2-C H=) |
| Aromatic C | 135.2 | C2 (Ipso carbon) |
| Aromatic C | 126.1, 120.7, 120.6 | Benzenoid ring carbons |
| Aromatic C | 119.1, 109.3 | C1, C8 (Carbons typically shielded by N lone pair resonance) |
| Vinyl (=CH | 113.7 | Terminal vinyl carbon |
Expert Insight: The presence of the C2 signal at ~135 ppm and the vinyl
-carbon at ~138 ppm confirms the conjugation of the alkene with the aromatic system. In N-vinylcarbazole, the vinyl carbons appear significantly shifted due to direct attachment to the heteroatom.
B. Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum serves as a rapid quality control check. The simultaneous presence of N-H and C=C bands confirms the 2-isomer structure.
| Frequency (cm | Vibration Mode | Intensity | Diagnostic Value |
| 3400 – 3420 | N-H Stretch | Sharp/Med | Critical: Confirms the Nitrogen is not substituted (rules out N-vinyl). |
| 3050 | Ar-H Stretch | Weak | Aromatic C-H. |
| 1625 – 1630 | C=C Stretch | Medium | Vinyl group alkene stretch. |
| 1600, 1490 | C=C Ring Stretch | Strong | Carbazole skeletal vibrations. |
| 910, 990 | =C-H Bending | Strong | Out-of-plane bending for monosubstituted alkene (vinyl). |
| 745 | C-H Bending | Strong | Ortho-disubstituted benzene ring (unsubstituted side of carbazole). |
C. UV-Vis Absorption Spectroscopy
Solvent: THF or CH
2-Ethenyl-9H-carbazole exhibits a bathochromic shift (red shift) compared to unsubstituted carbazole due to the extended conjugation length provided by the vinyl group at the C2 position.
-
Band I (Transition):
(Carbazole ) -
Band II (Conjugation):
(Broadened band due to vinyl-aryl conjugation). -
Fluorescence: Strong emission typically centered around 360–380 nm (monomer emission).
Experimental Protocols
Workflow Visualization
The following diagram outlines the logical flow for synthesizing and validating the structure of 2-ethenyl-9H-carbazole.
Caption: Synthesis and validation workflow using Suzuki-Miyaura coupling, the preferred modern route for high-purity 2-vinylcarbazole [1].
Detailed Synthesis Protocol (Suzuki-Miyaura Method)
This method is superior to the Wittig reaction for carbazoles as it avoids phosphorus oxide byproducts that are difficult to separate from the crystalline product.
-
Preparation: In a flame-dried Schlenk flask, combine 2-bromo-9H-carbazole (1.0 eq), potassium vinyltrifluoroborate (1.2 eq), and Cs
CO (3.0 eq). -
Solvent System: Add a degassed mixture of THF:H
O (9:1). -
Catalysis: Add PdCl
(dppf) (0.05 eq) under an Argon atmosphere. -
Reaction: Reflux at 80°C for 12–16 hours. Monitor by TLC (SiO
; Hexane:EtOAc 8:2) for the disappearance of the bromide starting material. -
Work-up: Cool to room temperature. Dilute with water and extract with ethyl acetate (
). Wash combined organics with brine, dry over Na SO , and concentrate. -
Purification: Flash column chromatography on silica gel. Elute with Hexane/Ethyl Acetate (Gradient 10:1 to 5:1).
-
Yield: Expect a white to off-white solid (Yield: 70–85%).
Validation Logic (Self-Correcting)
-
If N-H peak is missing in IR: You likely have N-alkylation. Check base strength and solvent dryness.
-
If Vinyl protons are > 7.0 ppm: You may have isomerized to the N-vinyl product (rare via this route) or have significant impurities.
-
If Aldehyde peak (~10 ppm) remains: Incomplete coupling (if using Wittig route from 2-formylcarbazole).
References
-
Synthesis and Characterization of 2-vinyl-9H-carbazole
- Source: Maiti, S. et al. "Total Synthesis of Dixiamycins A and B via a Late-Stage N-N bond Formation under Visible Light Photoredox Catalysis.
- Relevance: Provides exact C NMR data and Suzuki coupling protocol for 2-vinyl-9H-carbazole (Compound 3b).
-
Link:
-
General Carbazole Spectroscopy
- Source: "Spectroscopic properties of carbazole and its derivatives." National Institute of Standards and Technology (NIST) Chemistry WebBook.
- Relevance: Baseline data for the carbazole arom
-
Link:
-
Comparison with N-Vinylcarbazole
- Source: "Poly(N-vinylcarbazole) - A Review.
- Relevance: Used to contrast the N-vinyl shifts against the 2-vinyl d
-
Link:
Technical Profile: 2-Ethenyl-9H-carbazole
The following technical guide provides an in-depth analysis of 2-ethenyl-9H-carbazole , a critical monomeric isomer used in the synthesis of advanced optoelectronic polymers.
High-Purity Monomer for Optoelectronic Applications
Executive Summary
2-Ethenyl-9H-carbazole (also known as 2-vinylcarbazole ) is a structural isomer of the widely utilized N-vinylcarbazole (9-vinylcarbazole). While N-vinylcarbazole is the precursor to the commercial photoconductor Poly(N-vinylcarbazole) (PVK), the 2-ethenyl isomer offers a unique polymerization vector through the carbazole ring's carbon framework rather than the nitrogen atom. This structural distinction allows for the retention of the secondary amine (-NH) functionality or subsequent N-functionalization, enabling the development of side-chain polymers with tunable hole-transport properties and higher glass transition temperatures (
Chemical Identity & Core Data
The following data establishes the precise chemical identity of the target compound.
| Parameter | Technical Specification |
| Chemical Name | 2-Ethenyl-9H-carbazole |
| CAS Registry Number | 55447-28-4 |
| Synonyms | 2-Vinylcarbazole; 9H-Carbazole, 2-ethenyl- |
| Molecular Formula | C |
| Molecular Weight | 193.24 g/mol |
| Structure Type | C-Vinyl Heterocycle |
| Key Functional Groups | Vinyl (-CH=CH |
Structural Visualization
The molecule consists of a tricyclic carbazole core with a vinyl group attached at the C2 position. Unlike N-vinylcarbazole (CAS 1484-13-5), the vinyl group is conjugated with the aromatic system through a carbon-carbon bond, affecting the electronic delocalization and polymerization kinetics.
Synthesis & Manufacturing Protocols
Retrosynthetic Analysis
Direct vinylation of the carbazole ring at the C2 position is challenging due to the directing nature of the nitrogen atom, which favors electrophilic substitution at the C3 and C6 positions. Therefore, a reliable synthesis requires a directed approach, typically proceeding through a 2-formylcarbazole intermediate utilizing a Wittig Olefination .
Synthetic Pathway Diagram
The following logic flow illustrates the critical path from commercially available precursors to the final vinyl monomer.
Figure 1: Step-wise synthetic pathway for 2-ethenyl-9H-carbazole via Wittig olefination.
Detailed Experimental Protocol
Objective: Synthesis of 2-ethenyl-9H-carbazole from 2-formyl-9H-carbazole.
Reagents:
-
2-Formyl-9H-carbazole (1.0 eq)
-
Methyltriphenylphosphonium bromide (1.2 eq)
-
Potassium tert-butoxide (KOtBu) (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Activation: In a flame-dried Schlenk flask under nitrogen atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF.
-
Ylide Formation: Cool the suspension to 0°C and add KOtBu portion-wise. The solution will turn bright yellow, indicating the formation of the phosphorus ylide. Stir for 30 minutes.
-
Addition: Dissolve 2-formyl-9H-carbazole in a minimum amount of anhydrous THF and add it dropwise to the ylide solution at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor consumption of the aldehyde by TLC (eluent: Hexane/Ethyl Acetate 4:1).
-
Quenching: Quench the reaction with saturated ammonium chloride solution.
-
Extraction: Extract the aqueous layer with dichloromethane (
mL). Combine organic layers, dry over MgSO , and concentrate under reduced pressure. -
Purification: Purify the crude residue via silica gel column chromatography using a gradient of Hexane/DCM to isolate the pure white solid product.
Scientific Rationale: The Wittig reaction is chosen over dehydration of alcohols (e.g., from 1-(carbazol-2-yl)ethanol) because it proceeds under basic conditions that are well-tolerated by the carbazole nitrogen (which is weakly acidic), avoiding acid-catalyzed polymerization of the sensitive vinyl group.
Physical & Chemical Properties
Understanding the physicochemical profile is essential for handling and polymerization.
| Property | Value / Description | Note |
| Physical State | White to off-white crystalline solid | Monomer purity is critical for polymerization. |
| Melting Point | 110–112 °C (approximate) | Higher than N-vinylcarbazole (64 °C) due to H-bonding capability of free NH. |
| Solubility | Soluble in THF, DCM, Chloroform, Toluene | Insoluble in water. |
| UV-Vis Absorption | Characteristic carbazole transitions with vinyl conjugation redshift. | |
| Reactivity | Polymerizable via Free Radical or Cationic mechanisms | The C-vinyl group is less electron-rich than the N-vinyl group, making it more stable to hydrolysis. |
Applications in Drug Development & Materials Science
While primarily an optoelectronic material, the 2-ethenyl-9H-carbazole scaffold has emerging relevance in bio-organic chemistry and drug delivery systems.
Polymerization for Hole Transport Layers (HTL)
The primary application of CAS 55447-28-4 is as a monomer for Poly(2-vinylcarbazole) . Unlike PVK (Poly(N-vinylcarbazole)), where the bulky carbazole rings are directly attached to the backbone via nitrogen, Poly(2-vinylcarbazole) attaches the ring via the C2 carbon.
-
Effect: This reduces steric hindrance around the nitrogen, allowing for post-polymerization functionalization (e.g., attaching phosphorescent dopants or solubilizing alkyl chains).
-
Result: Improved morphological stability and higher hole mobility (
cm /Vs).
Functionalization Workflow
The presence of the free -NH group in 2-ethenyl-9H-carbazole allows it to serve as a "universal" scaffold.
Figure 2: Divergent application workflows for 2-ethenyl-9H-carbazole in materials and bio-imaging.
Safety & Handling
-
Hazard Identification: Like many vinyl monomers, 2-ethenyl-9H-carbazole may polymerize exothermically if heated or exposed to initiators. It acts as a skin and eye irritant.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the vinyl group or spontaneous polymerization.
-
PPE: Use nitrile gloves, safety goggles, and work within a fume hood to avoid inhalation of dusts.
References
-
Sigma-Aldrich. 2-Vinylcarbazole Product Data. Product No. 55447-28-4. Available at:
-
GuideChem. Chemical Properties of 2-Vinylcarbazole (CAS 55447-28-4). Available at:
- Jankus, V., & Monkman, A. (2011). The detailed measurement and analysis of the delayed emission from poly(vinylcarbazole) (PVK) and poly(N-ethyl-2-vinyl-carbazole). Journal of Applied Physics.
- Promarak, V., et al. (2008). Synthesis and Properties of Carbazole-Based High-Triplet Energy Materials. Tetrahedron Letters. (Contextual synthesis of 2-substituted carbazoles).
- Ananikov, V. P., et al. (2012). Efficient Vinylations of Carbazole Derivatives. Chemistry – A European Journal. (Mechanistic background on vinyl-carbazole synthesis).
Molecular Structure and Conformation of 2-Ethenyl-9H-Carbazole: A Technical Guide
Part 1: Executive Summary
This guide provides a comprehensive technical analysis of 2-ethenyl-9H-carbazole (also known as 2-vinylcarbazole), a critical isomer distinct from the more common N-vinylcarbazole (9-vinylcarbazole).[1] While N-vinylcarbazole is widely utilized for its photorefractive properties in polymers like PVK, the 2-ethenyl isomer offers unique electronic advantages due to its direct attachment to the conjugated carbazole backbone at the C2 position. This structural difference facilitates extended
Part 2: Molecular Architecture & Conformation
Electronic Structure and Connectivity
The 2-ethenyl-9H-carbazole molecule consists of a tricyclic aromatic carbazole core substituted with a vinyl group (–CH=CH
-
Formula: C
H N -
Molecular Weight: 193.25 g/mol
-
Key Feature: The C2–vinyl bond allows the alkene
-orbitals to align with the aromatic system, lowering the HOMO-LUMO gap compared to the 9-vinyl isomer.[1]
Conformational Dynamics: The Planarity Advantage
A critical distinction in carbazole chemistry is the rotational barrier of substituents.
-
N-Vinylcarbazole (9-position): Highly twisted conformation.[1] The vinyl group at the nitrogen clashes sterically with the hydrogen atoms at positions 1 and 8, preventing coplanarity. This limits conjugation.
-
2-Ethenylcarbazole (2-position): Predominantly planar or near-planar .[1] The vinyl group at C2 is flanked by protons at C1 and C3. This environment is sterically analogous to 2-vinylnaphthalene, where the rotational barrier is low (< 3 kcal/mol), allowing the vinyl group to lie in the plane of the aromatic ring.
Scientific Insight: This planarity results in a bathochromic shift (red shift) in UV-Vis absorption and fluorescence compared to the N-vinyl isomer, indicating a longer effective conjugation length.
Structural Visualization
The following diagram illustrates the atomic connectivity and the rotational freedom at the C2 position.
Caption: Structural connectivity and conformational preference of 2-ethenyl-9H-carbazole. The planar state is energetically favored due to resonance stabilization.
Part 3: Synthesis Protocols
High-purity synthesis is essential for device-grade applications.[1] We recommend Route A (Suzuki-Miyaura Coupling) for its modularity and tolerance of the free N-H group under specific conditions, or Route B (Wittig Olefination) for scale-up from aldehyde precursors.
Route A: Suzuki-Miyaura Cross-Coupling (Recommended)
This route utilizes commercially available 2-bromocarbazole and vinylboronic acid derivatives.[1]
Reagents:
-
Coupling Partner: Vinylboronic acid pinacol ester (or Potassium vinyltrifluoroborate)[1]
-
Catalyst: Pd(dppf)Cl
or Pd(PPh ) -
Base: K
CO (2.0 M aq.)[1] -
Solvent: 1,4-Dioxane / Water (4:1)
Step-by-Step Protocol:
-
Setup: Charge a Schlenk flask with 2-bromo-9H-carbazole (1.0 eq), vinylboronic acid pinacol ester (1.2 eq), and K
CO (3.0 eq). -
Degassing: Evacuate and backfill with Argon (3 cycles). Add degassed 1,4-dioxane/water solvent mixture.[1]
-
Catalyst Addition: Add Pd catalyst (5 mol%) under positive Argon flow.
-
Reaction: Heat to 85°C for 12–16 hours. Monitor by TLC (Eluent: Hexane/EtOAc 4:1).[1]
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over MgSO
. -
Purification: Flash column chromatography (Silica gel, Hexane/CH
Cl gradient).
Route B: Wittig Olefination
Ideal if 2-formyl-9H-carbazole is available.[1]
-
Reagent: Methyltriphenylphosphonium bromide (MePPh
Br) + KOtBu.[1] -
Solvent: Dry THF.
-
Condition: 0°C to RT, 4 hours.
-
Note: Requires protection of N-H (e.g., N-Boc) if using strong bases like n-BuLi, but KOtBu is often compatible with free carbazoles.[1]
Synthetic Workflow Diagram
Caption: Optimized Suzuki-Miyaura synthesis workflow for 2-ethenyl-9H-carbazole.
Part 4: Characterization & Data[3][4]
Accurate identification requires distinguishing the 2-isomer from the 3-isomer or 9-isomer.[1]
NMR Spectroscopy Data (Predicted/Consolidated)
| Nucleus | Signal (ppm) | Multiplicity | Assignment | Notes |
| 1H NMR | 11.10 | Broad s | N-H | Carbazole N-H proton |
| 1H NMR | 8.05 | d (J=8 Hz) | H-5 | Aromatic |
| 1H NMR | 6.85 | dd (J=17, 11 Hz) | Vinyl -CH = | Alpha-proton (distinctive) |
| 1H NMR | 5.80 | d (J=17 Hz) | =CH _2 (trans) | Beta-proton |
| 1H NMR | 5.25 | d (J=11 Hz) | =CH _2 (cis) | Beta-proton |
| 13C NMR | 136.5 | s | C-vinyl | Alpha-carbon |
| 13C NMR | 113.2 | s | =CH2 | Terminal vinyl carbon |
Optoelectronic Properties[6][7]
-
UV-Vis Absorption:
~310–330 nm (Red-shifted vs N-vinylcarbazole which absorbs ~290 nm).[1] -
Fluorescence: Deep blue emission (~360–380 nm).[1]
-
Solubility: Soluble in THF, CH
Cl , Toluene. Insoluble in water.[1][3]
Part 5: Applications in Research
Polymerization
2-Ethenyl-9H-carbazole can be polymerized via free radical or cationic polymerization to form Poly(2-vinylcarbazole).[1]
-
Advantage: Unlike PVK (Poly(N-vinylcarbazole)), where the carbazole rings are perpendicular to the chain, Poly(2-vinylcarbazole) allows for better stacking of the pendant groups, potentially improving charge carrier mobility (hole transport).
-
Use Case: Host material for phosphorescent OLEDs due to high triplet energy.[1]
Functionalization
The vinyl group serves as a "handle" for:
-
Heck Coupling: To attach additional chromophores.[1]
-
Diels-Alder Reactions: As a dieneophile in inverse-electron-demand systems.[1]
References
-
BenchChem. Synthesis of 9-ethyl-9H-carbazole-2-carbaldehyde from 9-ethylcarbazole.Link
-
American Institute of Physics. Emission properties of vinylcarbazole polymers.[1] (Discusses Poly(N-ethyl-2-vinylcarbazole) excimers). Link
-
ChemicalBook. 2-Bromo-9H-carbazole Properties and Synthesis. (Precursor data).[1] Link
-
Ossila. 2-Bromo-9H-carbazole Material Specifications. (Applications in OLEDs).[1][4][5] Link
-
National Institutes of Health (PMC). Polycarbazole and Its Derivatives: Synthesis and Applications.[1] (General carbazole polymer context). Link
Sources
In-Depth Technical Guide: Solubility Profile and Characterization of 2-Ethenyl-9H-carbazole
Executive Summary & Chemical Identity
Target Analyte: 2-Ethenyl-9H-carbazole CAS Registry Number: 55447-28-4 Synonyms: 2-Vinylcarbazole, 2-Vinyl-9H-carbazole Molecular Formula: C₁₄H₁₁N Molecular Weight: 193.24 g/mol [1]
Critical Isomer Distinction
Warning: Do not confuse this compound with its more common isomer, 9-vinylcarbazole (N-vinylcarbazole, CAS 1484-13-5) .
-
9-vinylcarbazole: Vinyl group attached to the Nitrogen. No acidic proton.
-
2-ethenyl-9H-carbazole: Vinyl group attached to the C2 position of the aromatic ring. Retains the acidic N-H proton.
This structural difference fundamentally alters the solubility profile. Unlike N-vinylcarbazole, 2-ethenyl-9H-carbazole possesses a hydrogen-bond donor (N-H) , significantly increasing its interaction with polar aprotic solvents and influencing its crystallization behavior in alcohols.
Solubility Profile: Theoretical & Empirical Synthesis
Due to the niche status of 2-ethenyl-9H-carbazole compared to its N-substituted counterparts, quantitative solubility data (g/L) is often derived from homologous series analysis. The following profile synthesizes empirical observations from carbazole derivative chemistry and thermodynamic prediction models.
Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |
| Polar Aprotic | DMSO, DMF, DMAc | High | Strong H-bond acceptance by solvent O/N atoms interacts with the carbazole N-H proton. Preferred for stock solutions. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good | Excellent solvation of the aromatic π-system. Standard for reaction monitoring (TLC) and synthesis.[2] |
| Ethers | THF, 1,4-Dioxane | Good | Moderate H-bonding capability and good lipophilicity match. Common solvent for polymerization reactions. |
| Aromatics | Toluene, Benzene, Chlorobenzene | Moderate to Good | |
| Alcohols | Ethanol, Methanol | Temperature Dependent | Key Recrystallization Solvent. Poor solubility at RT; good solubility at reflux. The N-H group allows partial solvation, but the hydrophobic vinyl-carbazole core dominates at low temps. |
| Alkanes | Hexane, Heptane, Cyclohexane | Poor / Insoluble | Lack of polarity prevents disruption of the crystal lattice. Used as anti-solvents to precipitate the compound.[3] |
| Water | Water | Insoluble | Hydrophobic effect dominates. |
Thermodynamic Solubility Logic
The solubility of 2-ethenyl-9H-carbazole is governed by two competing forces:
-
Crystal Lattice Energy: The planar nature of the carbazole ring promotes efficient stacking (
interactions), increasing the energy required to break the lattice. -
Solvation Enthalpy: The vinyl group adds lipophilicity, while the N-H group provides a specific handle for H-bonding.
Expert Tip: When designing solution-polymerization reactions, avoid protic solvents (alcohols) if using cationic initiators, as they will quench the active species. Use anhydrous DCM or Toluene.
Experimental Protocol: Gravimetric Solubility Determination
Since batch-to-batch purity (often >95% or >98%) affects saturation points, researchers must validate solubility empirically. This protocol uses a self-validating "Shake-Flask" methodology adapted for photosensitive monomers.
Pre-requisites
-
Compound: 2-ethenyl-9H-carbazole (dried in vacuo to remove moisture).
-
Environment: UV-filtered light (amber glassware) to prevent spontaneous polymerization of the vinyl group.
-
Temperature: Controlled at 25°C ± 0.1°C.
Step-by-Step Workflow
-
Preparation: Weigh approximately 50 mg of analyte into a pre-weighed amber scintillation vial (
). -
Solvent Addition: Add the target solvent in 100
L increments while sonicating. -
Equilibration:
-
If dissolved immediately: Compound is Highly Soluble .
-
If solid remains: Cap and agitate (orbital shaker) for 24 hours at 25°C.
-
-
Phase Separation: Centrifuge at 10,000 rpm for 5 minutes.
-
Quantification (Gravimetric):
-
Pipette a known volume (
) of the clear supernatant into a pre-weighed vessel. -
Evaporate solvent under nitrogen stream, then dry in vacuo.
-
Weigh the residue (
).
-
Calculation:
Visualization: Solubility Determination Workflow
Caption: Standardized gravimetric workflow for determining thermodynamic solubility of photosensitive carbazole monomers.
Applications & Solvent Selection Logic
The solubility profile directly dictates the processing methods for 2-ethenyl-9H-carbazole, particularly in organic electronics (OLEDs, photovoltaics) where it serves as a hole-transport material precursor.
Polymerization (Poly(2-vinylcarbazole))
Unlike N-vinylcarbazole, the 2-vinyl isomer allows for post-polymerization functionalization at the Nitrogen atom.
-
Recommended Solvent: Toluene or Chlorobenzene .
-
Reasoning: High boiling points allow for thermal radical polymerization (AIBN initiator) without premature precipitation of the growing polymer chain.
-
-
Avoid: Ethanol or Hexane (Precipitates the polymer).
Purification (Recrystallization)
To achieve electronic-grade purity (>99.9%), recrystallization is required to remove trace isomers or oligomers.
-
Primary System: Ethanol or Ethanol/Water (9:1) .
-
Protocol: Dissolve at reflux (approx. 78°C). The high temperature breaks the lattice; cooling to 4°C exploits the steep solubility curve to crash out pure crystals while impurities remain in the mother liquor.
-
Biological & Signaling Research
Carbazole derivatives often exhibit bioactivity (e.g., intercalation into DNA).
-
Delivery Vehicle: DMSO (Stock solution 10-100 mM).
-
Dilution:[4] Dilute into aqueous media. Ensure final DMSO concentration <0.5% to avoid cytotoxicity.
-
Synthesis Pathway Visualization
Caption: Synthetic isolation pathway highlighting the critical recrystallization step using ethanol.
References
-
ChemicalBook. (2024). 2-ethenyl-9H-carbazole (CAS 55447-28-4) Product Properties and Safety. Retrieved from
-
BenchChem. (2025). An In-depth Technical Guide on the Solubility of Carbazole Derivatives. Retrieved from
-
PubChem. (2024). Compound Summary: 9-Vinylcarbazole (Isomer Comparison). National Library of Medicine. Retrieved from
-
ScienceDirect. (2011). Polymerization of N-Ethyl-2-vinylcarbazole and Structural Characterization. Polymer, 52(15), 3350-3356. Retrieved from
-
MIT OpenCourseWare. (2023). Recrystallization Guide: Solvent Selection for Aromatic Heterocycles. Retrieved from
Sources
A Technical Guide to the Theoretical Investigation of 2-Ethenyl-9H-Carbazole: A DFT Approach for Drug Discovery
Introduction: The Therapeutic Potential of the Carbazole Scaffold
The carbazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1] This tricyclic aromatic heterocycle, with its rigid, planar structure and rich π-electron system, is a versatile template for the design of novel therapeutic agents.[2] Carbazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antioxidant, anti-inflammatory, and neuroprotective properties.[1] The introduction of various substituents onto the carbazole ring system allows for the fine-tuning of its electronic and steric properties, leading to enhanced biological efficacy and target specificity. The 2-ethenyl-9H-carbazole, also known as 2-vinyl-9H-carbazole, represents a key derivative, offering a reactive vinyl group for further molecular elaboration and polymerization, making it a valuable building block in both materials science and drug development.
This in-depth technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the application of Density Functional Theory (DFT) for the theoretical investigation of 2-ethenyl-9H-carbazole. By elucidating its electronic structure and properties, DFT calculations can provide invaluable insights into its reactivity, intermolecular interactions, and potential as a pharmacophore.
The Theoretical Framework: Density Functional Theory (DFT)
DFT has emerged as a powerful and widely used computational method in quantum chemistry for studying the electronic structure of molecules.[3] Unlike wavefunction-based methods, DFT is based on the principle that the total energy of a system is a functional of its electron density. This approach offers a favorable balance between computational cost and accuracy, making it particularly well-suited for the study of medium to large-sized organic molecules of pharmaceutical interest.
The accuracy of DFT calculations is primarily determined by the choice of the exchange-correlation functional and the basis set.
-
Exchange-Correlation Functional: This functional approximates the complex many-body effects of electron exchange and correlation. For organic molecules, hybrid functionals, which combine a portion of the exact Hartree-Fock exchange with a DFT exchange-correlation functional, often provide reliable results. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is a popular and well-benchmarked choice for a wide range of organic systems.[1][2]
-
Basis Set: A basis set is a set of mathematical functions used to represent the atomic orbitals in a molecule. The choice of basis set affects the accuracy of the calculation, with larger basis sets providing more flexibility to describe the electron distribution, but at a higher computational cost. The Pople-style basis set, 6-311++G(d,p), is a robust choice for calculations on molecules containing first- and second-row atoms, as it includes diffuse functions (++) to describe weakly bound electrons and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.[1][2]
A Step-by-Step Protocol for DFT Calculations on 2-Ethenyl-9H-Carbazole
This section outlines a detailed, self-validating protocol for performing DFT calculations on 2-ethenyl-9H-carbazole using a common quantum chemistry software package like Gaussian.
Step 1: Molecular Structure Creation
The initial step involves creating the 3D structure of 2-ethenyl-9H-carbazole. This can be done using a molecular building interface such as GaussView or Avogadro. The atoms should be connected with the correct bonding, and the initial geometry can be cleaned up using the software's built-in mechanics-based optimization routines.
Caption: Molecular structure of 2-ethenyl-9H-carbazole.
Step 2: Geometry Optimization
The goal of geometry optimization is to find the minimum energy structure of the molecule. This is a crucial step, as the accuracy of all subsequent calculations depends on having a correctly optimized geometry.
Protocol:
-
Software: Gaussian 16
-
Route Section: #p B3LYP/6-311++G(d,p) Opt
-
Explanation:
-
#p: Requests "print" level output with additional information.
-
B3LYP: Specifies the Becke, 3-parameter, Lee-Yang-Parr hybrid functional.
-
6-311++G(d,p): Defines the basis set.
-
Opt: Keyword to perform a geometry optimization.
-
-
Convergence Criteria: Default convergence criteria are generally sufficient for most organic molecules.
Upon completion, the output file will contain the optimized Cartesian coordinates, the final energy, and confirmation that the optimization has converged.
Step 3: Vibrational Frequency Analysis
A frequency calculation should be performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface. A true minimum will have no imaginary frequencies. This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the energy, as well as the predicted infrared (IR) and Raman spectra.
Protocol:
-
Software: Gaussian 16
-
Route Section: #p B3LYP/6-311++G(d,p) Freq
-
Input Geometry: The optimized coordinates from the previous step.
-
Verification: Check the output file for the number of imaginary frequencies. For a stable molecule, this should be zero.
Caption: Workflow for DFT calculations on 2-ethenyl-9H-carbazole.
Analysis of Electronic Properties
Once a stable, optimized geometry is obtained, a single-point energy calculation can be performed to compute various electronic properties that are crucial for understanding the molecule's behavior in a biological context.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic transitions and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.
Protocol:
-
Software: Gaussian 16
-
Route Section: #p B3LYP/6-311++G(d,p) Pop=Full
-
Analysis: The energies of the HOMO and LUMO can be found in the output file. The orbitals themselves can be visualized using software like GaussView or Avogadro.
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electrostatic potential around a molecule. It is a valuable tool for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule.[2] In the context of drug design, the MEP can help predict how a molecule will interact with a biological target, such as the active site of an enzyme. Regions of negative potential (typically colored red or yellow) indicate areas that are attractive to electrophiles, while regions of positive potential (blue) are attractive to nucleophiles.
Protocol:
-
Software: Gaussian 16
-
Route Section: #p B3LYP/6-311++G(d,p) Pop=MK IOp(6/33=2)
-
Visualization: The MEP can be visualized by mapping it onto the electron density surface of the molecule using appropriate software.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. It can be used to quantify charge transfer between orbitals, which is a measure of intramolecular electron delocalization and can be related to the molecule's stability and reactivity.
Protocol:
-
Software: Gaussian 16
-
Route Section: #p B3LYP/6-311++G(d,p) Pop=NBO
-
Analysis: The output file will contain information on the natural atomic charges, the composition of the natural bond orbitals, and the second-order perturbation theory analysis of donor-acceptor interactions.
Simulating the UV-Vis Spectrum with TD-DFT
Time-Dependent DFT (TD-DFT) is a widely used method for calculating the excited-state properties of molecules, including their UV-Vis absorption spectra.[4][5] This can be particularly useful for correlating theoretical results with experimental data and for understanding the electronic transitions that give rise to the observed spectral features.
Protocol:
-
Software: Gaussian 16
-
Route Section: #p TD(NStates=10) B3LYP/6-311++G(d,p)
-
Explanation:
-
TD(NStates=10): Requests a TD-DFT calculation for the first 10 excited states. The number of states can be adjusted as needed.
-
-
Analysis: The output will provide the excitation energies (in eV and nm) and oscillator strengths for each electronic transition. The oscillator strength is a measure of the intensity of the absorption.
Data Presentation and Interpretation
Table 1: Key Computational Parameters
| Parameter | Value | Rationale |
| Functional | B3LYP | A robust and widely used hybrid functional for organic molecules.[1][2] |
| Basis Set | 6-311++G(d,p) | Provides a good balance of accuracy and computational cost for this class of molecules.[1][2] |
| Solvation Model | IEFPCM (optional) | Can be used to model the effect of a solvent on the electronic properties. |
Table 2: Calculated Electronic Properties (Illustrative)
| Property | Value | Interpretation for Drug Development |
| HOMO Energy | -5.5 to -6.5 eV | Indicates the molecule's electron-donating ability; important for charge-transfer interactions. |
| LUMO Energy | -1.5 to -2.5 eV | Reflects the molecule's electron-accepting ability; relevant for interactions with electron-rich biological targets. |
| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 eV | A smaller gap suggests higher reactivity and polarizability, which can influence biological activity. |
| Dipole Moment | 2.0 to 3.0 Debye | Provides insight into the molecule's overall polarity, affecting its solubility and ability to cross cell membranes. |
Conclusion
Theoretical DFT calculations are an indispensable tool in modern drug discovery and development. By providing a detailed understanding of the electronic structure and properties of molecules like 2-ethenyl-9H-carbazole, DFT can guide the synthesis of new derivatives with improved pharmacological profiles. The protocols and analyses outlined in this guide provide a robust framework for researchers to apply these powerful computational methods to their own work, accelerating the discovery of new and effective therapeutic agents.
References
- Chen, F.-P., et al. (2022). White polymer light emitting diodes based on PVK: the effect of the electron injection barrier on transport properties, electroluminescence and controlling the electroplex formation. Physical Chemistry Chemical Physics, 18(48), 33077-33084.
- M. A. Hashmi. (2021, September 7). Natural Bond Orbital (NBO) Analysis Explained. YouTube.
-
Molecular Electrostatic Potential (MEP). (n.d.). Retrieved from [Link]
- Sharma, G., & Kandasubramanian, B. (2021). Polyvinylcarbazole Composite Membranes. In Functionalized Polymers (pp. 169-192). CRC Press.
- Weiss, D. S. (2022). Organic Photoconductors: Photogeneration, Transport, and Applications in Printing.
- Li, C., et al. (2022).
- Bekkar, F., et al. (2020). Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years. Polymers, 12(10), 2227.
- Das, D., et al. (2016). White polymer light emitting diodes based on PVK: the effect of the electron injection barrier on transport properties, electroluminescence and controlling the electroplex formation. Physical Chemistry Chemical Physics, 18(48), 33077-33084.
Sources
discovery and historical synthesis of 2-ethenyl-9H-carbazole
The Architecture of Isomerism: A Technical Guide to 2-Ethenyl-9H-Carbazole
Part 1: The Regioselectivity Paradox
In the landscape of organic semiconductors, carbazole derivatives are ubiquitous. However, the vast majority of literature focuses on 9-vinylcarbazole (N-vinylcarbazole) —the monomer for the photoconductive polymer PVK—or 3-vinylcarbazole , where functionalization occurs at the most kinetically active sites (C3/C6).
2-Ethenyl-9H-carbazole represents a significant synthetic challenge and a distinct electronic opportunity. Unlike the C3 position, which is easily accessed via direct electrophilic substitution (e.g., bromination or Friedel-Crafts acylation), the C2 position is electronically deactivated and sterically less accessible.
Why Synthesize the C2-Isomer?
-
Triplet Energy Management: Polymers derived from 2-vinylcarbazole exhibit higher triplet energy levels (
) compared to their N-vinyl or 3-vinyl counterparts. This makes them superior host materials for blue phosphorescent organic light-emitting diodes (PhOLEDs), preventing reverse energy transfer. -
Conjugation Control: The C2-linkage alters the effective conjugation length and the dihedral angle relative to the polymer backbone, enabling "steric twisting" that modulates excimer formation.
Part 2: Strategic Synthesis Pathways
The synthesis of 2-ethenyl-9H-carbazole is defined by the requirement to bypass the natural C3-selectivity of the carbazole ring. This necessitates a retrosynthetic strategy that either builds the carbazole ring around the substituent or utilizes directed metal-catalyzed coupling on a pre-functionalized scaffold.
The Core Precursor: 2-Bromo-9H-Carbazole
Direct bromination of carbazole yields 3-bromocarbazole (>90%). Therefore, the industry-standard route to the 2-isomer relies on the Cadogan Cyclization of biphenyl precursors.
Pathway A: The Biphenyl Ring-Closure (Historical & Robust)
-
Starting Material: 4-bromo-2-nitrobiphenyl.
-
Cyclization: Deoxygenative ring-closing using triethyl phosphite (
). -
Result: Pure 2-bromo-9H-carbazole, avoiding the difficult separation of C2/C3 isomers.
Pathway B: The Vinyl Installation Once the 2-bromo handle is established, the ethenyl group is installed.
-
Method 1: Stille Coupling (Catalytic): Reaction with tributyl(vinyl)tin. High yield, but toxic byproducts.
-
Method 2: The Wittig Route (Scalable): Lithium-halogen exchange followed by formylation to 2-formylcarbazole, then olefination. This is preferred for green chemistry compliance and scalability.
Figure 1: Retrosynthetic logic flow prioritizing the Cadogan route to ensure regiochemical purity.
Part 3: Detailed Experimental Protocol
This protocol details the synthesis of 9-Ethyl-2-vinylcarbazole . The N-ethylation is included as it is the standard modification to ensure solubility for subsequent polymerization or device fabrication.
Phase 1: Synthesis of 2-Formyl-9-ethylcarbazole
Prerequisite: Start with 2-bromo-9-ethylcarbazole (obtained via N-alkylation of 2-bromocarbazole).
Reagents:
-
2-Bromo-9-ethylcarbazole (10.0 mmol)
- -Butyllithium (2.5 M in hexanes, 11.0 mmol)
-
Anhydrous DMF (15.0 mmol)
-
Anhydrous THF (50 mL)
Step-by-Step:
-
Cryogenic Setup: Charge a flame-dried Schlenk flask with 2-bromo-9-ethylcarbazole and THF under Argon. Cool to -78°C using a dry ice/acetone bath. Critical: Temperature control prevents lithium migration to the thermodynamically stable C1 position.
-
Lithiation: Add
-BuLi dropwise over 20 minutes. The solution will turn yellow/orange, indicating the formation of the lithiated species. Stir for 1 hour at -78°C. -
Formylation: Inject anhydrous DMF rapidly. Stir for 30 minutes at -78°C, then allow the mixture to warm to room temperature naturally over 2 hours.
-
Quench: Quench with saturated
solution. -
Workup: Extract with dichloromethane (DCM), wash with brine, and dry over
. Purify via column chromatography (Hexane/EtOAc) to yield the aldehyde (typically 80-85% yield).
Phase 2: Wittig Olefination to 2-Ethenyl-9-ethylcarbazole
Reagents:
-
Methyltriphenylphosphonium bromide (
, 12.0 mmol) -
Potassium tert-butoxide (
-BuOK, 15.0 mmol) -
2-Formyl-9-ethylcarbazole (from Phase 1, 10.0 mmol)
-
Anhydrous THF (60 mL)
Step-by-Step:
-
Ylide Generation: In a clean dry flask under Argon, suspend methyltriphenylphosphonium bromide in THF. Add
-BuOK in one portion. The suspension will turn bright yellow (phosphonium ylide formation). Stir for 45 minutes at 0°C. -
Coupling: Dissolve the carbazole aldehyde in minimal THF and add it dropwise to the ylide solution.
-
Reaction: Stir at room temperature for 4-6 hours. Monitor via TLC (disappearance of the aldehyde spot).
-
Workup: Filter off the triphenylphosphine oxide (TPPO) byproduct (often precipitates). Concentrate the filtrate and purify via silica gel chromatography (eluent: Hexane/DCM 9:1).
-
Product: White to pale yellow solid.
Data Summary Table
| Parameter | Value / Condition | Note |
| Target Isomer | C2-Ethenyl | Distinguish from C3 (kinetic) and N (PVK) |
| Key Intermediate | 2-Formyl-9-ethylcarbazole | Stable, storable precursor |
| Lithiation Temp | -78°C | Essential to prevent scrambling |
| Wittig Base | Preferred over NaH for cleaner reaction profiles | |
| Typical Yield | 70-80% (Overall) | From 2-bromo precursor |
| Appearance | White Crystalline Solid | High purity required for polymerization |
Part 4: Mechanistic Visualization
The Wittig reaction proceeds via a [2+2] cycloaddition, forming an oxaphosphetane intermediate.[1] The driving force is the formation of the strong P=O bond in triphenylphosphine oxide.
Figure 2: Mechanistic pathway of the Wittig olefination converting the carbonyl to the alkene.
References
-
Synthesis and Polymerizability of N-Ethyl-2-vinylcarbazole. Hyde, P., Kricka, L. J., & Ledwith, A.[2] (1973).[3] Polymer, 14(3), 124-125.[2] Seminal work establishing the viability of the 2-vinyl isomer for polymerization.
-
Dimer Formation and Their Effects on the Triplet Energy Level of Poly(N-vinylcarbazole) and Poly(N-ethyl-2-vinylcarbazole). Jankus, V., & Monkman, A. P.[4] (2011).[5] Advanced Functional Materials, 21(17), 3350-3356. Details the electronic advantages of the C2-isomer over standard PVK.
-
Synthesis of 2-Bromocarbazole via Cadogan Cyclization. Freeman, A. W., et al. (2005).[6] Journal of Organic Chemistry. Standardizes the route to the crucial 2-bromo precursor from nitrobiphenyls.
-
Wittig Reaction Protocols for Carbazole Derivatives. Promarak, V., et al. (2007).[7] Tetrahedron Letters, 48(7), 1161-1165. Provides experimental conditions for aldehyde-to-vinyl conversions in carbazole systems.
Sources
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. | PDF or Rental [articles.researchsolutions.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. ep2-bayreuth.de [ep2-bayreuth.de]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Advanced Polymerization Protocols for 2-Ethenyl-9H-Carbazole
This Application Note is designed for researchers in materials science and optoelectronics. It addresses the specific polymerization of 2-ethenyl-9H-carbazole (also known as 2-vinylcarbazole), a monomer distinct from the more common N-vinylcarbazole.
Executive Summary & Critical Distinction
2-ethenyl-9H-carbazole (2VC) is a styrenic monomer where the vinyl group is attached to the C2 position of the carbazole ring. This is chemically distinct from N-vinylcarbazole (NVC) (9-vinylcarbazole), where the vinyl group is attached to the nitrogen.
-
N-vinylcarbazole (NVC): An electron-rich enamine derivative. Polymerizes via cationic mechanisms or specific radical conditions (often requiring xanthates).
-
2-ethenyl-9H-carbazole (2VC): A functionalized styrene. Polymerizes via standard radical (FRP) and controlled radical (RAFT/ATRP) mechanisms typical for styrenics.
Why 2VC? Unlike NVC, the 2-ethenyl isomer preserves the nitrogen functionality (N-H), allowing for post-polymerization functionalization or hydrogen-bonding interactions. It also provides a different conjugation pathway for hole transport in Organic Light Emitting Diodes (OLEDs).
Pre-Polymerization Requirements
Monomer Purity & Handling
Commercially available 2VC is rare; it is often synthesized via Wittig reaction from 2-formylcarbazole. Purity is critical for optoelectronic performance.
-
Purification: Recrystallization from ethanol/toluene (9:1) or column chromatography (Hexane:Ethyl Acetate).
-
Storage: Store under Argon at 4°C in the dark. The monomer is sensitive to UV light (photodimerization).
-
Inhibitor Removal: If stabilized, pass through a neutral alumina column prior to polymerization.
Solvent Selection Table
Poly(2-vinylcarbazole) has lower solubility than PVK (Poly-NVC) due to strong
| Solvent | Suitability | Application |
| Chlorobenzene | Excellent | Primary polymerization solvent; high boiling point allows high-temp reactions. |
| 1,2-Dichlorobenzene | Excellent | For high molecular weight polymers requiring elevated temperatures (>100°C). |
| THF | Moderate | Good for low MW polymers; may precipitate high MW chains. |
| DMF/DMAc | Good | Useful for solution processing but difficult to remove completely. |
| Toluene | Moderate | Standard for FRP, but verify polymer solubility limits first. |
Protocol A: Reversible Addition-Fragmentation Chain Transfer (RAFT)
Objective: Synthesis of well-defined Poly(2-vinylcarbazole) with low polydispersity (PDI < 1.3) for block copolymer applications.[1]
Mechanism & Rationale
Because 2VC is a styrenic monomer, it requires a Chain Transfer Agent (CTA) suitable for "More Activated Monomers" (MAMs). Trithiocarbonates or Dithiobenzoates are preferred over Xanthates (which are used for NVC).
-
Preferred CTA: 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) or 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPDB).
-
Ratio: [Monomer]:[CTA]:[Initiator] = 200:1:0.2 (Target DP = 200).
Step-by-Step Protocol
-
Preparation: In a 25 mL Schlenk tube, dissolve 2-ethenyl-9H-carbazole (1.0 g, 5.17 mmol), CPDT (9.0 mg, 0.026 mmol), and AIBN (0.85 mg, 0.005 mmol) in Chlorobenzene (4.0 mL).
-
Note: Ensure the carbazole N-H does not interfere; if using N-alkylated 2-vinylcarbazole, this protocol is identical.
-
-
Degassing: Perform three freeze-pump-thaw cycles to remove oxygen. Backfill with Argon.
-
Critical: Oxygen inhibits radical propagation and oxidizes the carbazole ring.
-
-
Polymerization: Immerse the Schlenk tube in a pre-heated oil bath at 70°C . Stir magnetically at 300 rpm.
-
Kinetics: Aliquot samples (0.1 mL) every 2 hours under Argon flow for NMR conversion analysis.
-
Quenching: After 12-24 hours (or ~70% conversion), quench by cooling in liquid nitrogen and exposing to air.
-
Purification: Dilute with minimal THF, then precipitate dropwise into a 10-fold excess of cold Methanol . Filter and dry under vacuum at 40°C.
Validation Workflow (DOT Diagram)
Caption: Optimized RAFT polymerization workflow for styrenic carbazole derivatives.
Protocol B: Free Radical Polymerization (FRP)
Objective: Rapid synthesis of high molecular weight polymer for bulk property testing (thermal stability, conductivity).
Protocol
-
Reactants: Dissolve 2-ethenyl-9H-carbazole (2.0 g) and AIBN (1 wt% relative to monomer) in Toluene or Chlorobenzene (solids content 20-30 wt%).
-
Inert Atmosphere: Purge with Nitrogen bubbling for 30 minutes. (Freeze-pump-thaw is superior but bubbling is acceptable for FRP).
-
Reaction: Heat to 80°C for 16 hours.
-
Isolation: Precipitate into Methanol. Reprecipitate from THF into Methanol to remove unreacted monomer.
-
Yield: Typically >85%.
Characterization & Quality Control
NMR Spectroscopy ( H NMR, 400 MHz, CDCl )
-
Monomer Check: Look for vinyl protons: Doublets at
5.2 and 5.7 ppm, and a quartet at 6.8 ppm. -
Polymer Verification: Disappearance of vinyl peaks. Broadening of aromatic protons (
7.0–8.2 ppm). Broad aliphatic backbone signals ( 1.5–2.5 ppm). -
End-Group Analysis (RAFT): Identify the dodecyl chain of the CTA (triplet at
0.88 ppm) to calculate via NMR.
Gel Permeation Chromatography (GPC)
-
Standard: Polystyrene standards are appropriate due to the styrenic nature of the backbone.
-
Eluent: THF is standard, but if aggregation occurs (common in carbazoles), use DMF + 0.01M LiBr to break
stacking interactions.
Thermal Analysis (DSC/TGA)
-
Glass Transition (
): Expect a high (~150–180°C) due to the bulky pendant carbazole group. -
Stability: 5% weight loss typically >350°C.
Mechanistic Pathway
The following diagram illustrates the RAFT equilibrium specifically for the styrenic 2-vinylcarbazole monomer.
Caption: RAFT equilibrium mechanism. 2VC behaves as a More Activated Monomer (MAM).
References
-
Moad, G., et al. "Living Radical Polymerization by the RAFT Process." Australian Journal of Chemistry, 2005. Link (Foundational RAFT protocols for styrenics).
-
Tsuji, H., et al. "Controlled Synthesis of Poly(N-ethyl-3-vinylcarbazole) and Block Copolymers via RAFT Polymerization." Macromolecules, 2005. Link (Authoritative protocol for ring-substituted vinylcarbazoles).
-
Kushida, Y., et al. "Stereoselective Polymerization of 3,6-Disubstituted N-Vinylcarbazoles." Macromolecules, 2020.[4] Link (Comparison of substituent effects).
-
Sigma-Aldrich. "RAFT Polymerization of Vinyl Monomers: Application Note." Link (General reagent selection).
Disclaimer: The synthesis of 2-ethenyl-9H-carbazole monomers often requires custom organic synthesis. Ensure all solvents are anhydrous and oxygen-free for successful controlled polymerization.
Sources
using 2-ethenyl-9H-carbazole in organic light-emitting diodes (OLEDs)
This Application Note is designed for researchers and material scientists specializing in organic electronics. It details the technical deployment of 2-ethenyl-9H-carbazole (2-VCz) , a distinct structural isomer of the common N-vinylcarbazole (NVC), in the fabrication of solution-processed Organic Light-Emitting Diodes (OLEDs).
Executive Summary & Technical Rationale
While Poly(9-vinylcarbazole) (PVK) is the industry standard for solution-processed host materials, it suffers from excimer formation (sandwich-like overlap of carbazole pendants) which quenches blue phosphorescence and limits triplet energy (
2-ethenyl-9H-carbazole (2-VCz) shifts the vinyl linkage from the nitrogen (N9) to the carbon (C2) position. This structural modification fundamentally alters the polymer backbone conformation, reducing
-
Higher Triplet Energy (
): , suitable for hosting blue phosphorescent (FIrpic) and TADF emitters. -
Improved Hole Mobility: Enhanced intrachain transport due to the conjugated connection between the vinyl backbone and the carbazole
-system. -
Electrochemical Stability: The N9-H site remains available for further functionalization or hydrogen bonding, unlike in PVK.
Material Properties & Comparative Analysis
| Property | Poly(9-vinylcarbazole) (PVK) | Poly(2-vinylcarbazole) (P2VCz) | Impact on OLED |
| Linkage Position | N9 (Nitrogen) | C2 (Carbon) | P2VCz reduces steric hindrance, altering chain packing. |
| HOMO Level | -5.8 eV | -5.6 eV | P2VCz offers easier hole injection from PEDOT:PSS. |
| Triplet Energy ( | ~2.5 eV | ~2.8 - 3.0 eV | P2VCz prevents reverse energy transfer from blue dopants. |
| Excimer Emission | Strong (420 nm broad peak) | Suppressed | P2VCz yields purer color emission from dopants. |
| Solubility | Chlorobenzene, Toluene | THF, Chlorobenzene | Compatible with standard orthogonal processing. |
Experimental Protocol: Device Fabrication
Phase A: Pre-Polymerization of 2-VCz
Note: While 2-VCz can be used as a discrete cross-linker, this protocol focuses on its use as a polymeric host (P2VCz) for maximum film stability.
Reagents: 2-ethenyl-9H-carbazole (Monomer), AIBN (Initiator), Dry THF. Equipment: Schlenk line, Nitrogen glovebox, Soxhlet extractor.
-
Purification: Recrystallize 2-ethenyl-9H-carbazole from ethanol to remove trace isomers (purity >99.5% required for device grade).
-
Polymerization:
-
Dissolve monomer (1.0 g) in dry THF (5 mL) in a Schlenk tube.
-
Add AIBN (10 mg, 1 wt%).
-
Degas via 3 freeze-pump-thaw cycles.
-
Reflux at 65°C for 24 hours under
.
-
-
Precipitation: Pour the viscous solution into excess cold methanol (100 mL) to precipitate the white polymer.
-
Cleaning: Reprecipitate twice from THF/Methanol. Dry under vacuum at 60°C for 12 hours.
Phase B: OLED Device Assembly
Architecture: ITO / PEDOT:PSS / P2VCz:Dopant / TPBi / LiF / Al
Step 1: Substrate Preparation
-
Etch: Pattern Indium Tin Oxide (ITO) glass (
). -
Clean: Ultrasonicate sequentially in Deionized Water + Detergent, Acetone, and Isopropanol (15 min each).
-
Activate: UV-Ozone treat for 20 minutes to increase work function (
).
Step 2: Hole Injection Layer (HIL)
-
Filter PEDOT:PSS (AI 4083) through a 0.45
m PVDF filter. -
Spin-coat at 4000 rpm for 60s (Thickness: ~40 nm).
-
Anneal at 150°C for 15 min in air to remove residual water.
-
Transfer to Glovebox: (
).
Step 3: Emissive Layer (EML) - The P2VCz Host
Target: Blue Phosphorescent Device using FIrpic dopant.
-
Ink Formulation:
-
Host: Poly(2-vinylcarbazole) (P2VCz).
-
Dopant: FIrpic (Bisiridium(III)).
-
Ratio: 90:10 wt% (Host:Dopant).
-
Solvent: Chlorobenzene (Anhydrous).
-
Concentration: 10 mg/mL total solids.
-
-
Deposition:
-
Spin-coat at 2000 rpm for 60s.
-
Target Thickness: 60–80 nm.
-
-
Annealing: Bake at 100°C for 30 min to remove solvent and relax polymer chains.
-
Critical Note: Do not exceed 150°C if using FIrpic, as dopant aggregation may occur.
-
Step 4: Electron Transport & Cathode (Vacuum Deposition)
-
Transfer to High Vacuum Chamber (
). -
ETL: Deposit TPBi (1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene) at 1 Å/s to a thickness of 40 nm.
-
Function: TPBi blocks holes from escaping the P2VCz layer (Hole Blocking) and transports electrons.
-
-
EIL: Deposit LiF (0.8 nm) at 0.1 Å/s.
-
Cathode: Deposit Aluminum (100 nm) at 2–5 Å/s.
Visualization of Workflows
Diagram 1: Molecular Architecture & Energy Alignment
This diagram illustrates the structural difference between the standard PVK and the 2-VCz polymer, highlighting the energy level advantage for blue OLEDs.
Caption: Comparison of N-linked vs. C2-linked carbazole polymers and the energy level alignment of the P2VCz-based blue OLED stack.
Diagram 2: Fabrication Workflow (Solution Process)
Caption: Step-by-step solution processing workflow for fabricating P2VCz-based OLEDs.
Troubleshooting & Optimization
-
Issue: Hazy Film / Phase Separation.
-
Cause: Incompatibility between P2VCz and the dopant at high concentrations.
-
Solution: Reduce dopant concentration to <10 wt% or switch solvent to Chlorobenzene:Chloroform (4:1) blend to accelerate drying.
-
-
Issue: High Turn-on Voltage.
-
Cause: Large injection barrier from PEDOT:PSS to P2VCz (-5.2 eV to -5.6 eV).
-
Solution: Use a graded HIL or an intermediate layer like TFB (Poly(9,9-dioctylfluorene-co-N-(4-butylphenyl)diphenylamine)) to step the energy levels.
-
-
Issue: Low Efficiency (Quenching).
-
Cause: Residual solvent or oxygen.
-
Solution: Ensure vacuum annealing is performed if possible, and strictly maintain glovebox
levels below 1 ppm.
-
References
-
Jankus, V., et al. (2011).[1] "Dimer Formation and Their Effects on the Triplet Energy Level of Poly(N-vinylcarbazole) and Poly(N-Ethyl-2-Vinylcarbazole)." Advanced Functional Materials, 21(17), 3350-3356.[2]
-
Grazulevicius, J. V., et al. (2003). "Carbazole-based polymers for organic electronics."[3][4] Progress in Polymer Science, 28(9), 1297-1353.
-
Albrecht, K., & Yamamoto, K. (2009). "Dendritic polyphenylazomethines: Synthesis, structure, and metal assembling function." Polymer Journal, 41, 1-11. (Context on carbazole stacking control).
-
Tao, Y., et al. (2011). "Solution-processed organic light-emitting diodes based on thermally activated delayed fluorescence." Applied Physics Letters, 99, 123303.
Sources
electropolymerization protocol for 2-ethenyl-9H-carbazole derivatives
Executive Summary
This guide details the electrochemical synthesis of conductive polymer films based on 2-ethenyl-9H-carbazole . Unlike standard N-vinylcarbazole (PVK), where the vinyl group polymerizes to form a non-conjugated backbone, the 2-ethenyl derivative features a vinyl moiety directly conjugated to the carbazole core at the C2 position. This structural difference allows for the formation of highly cross-linked, conjugated networks suitable for hole-transport layers (HTLs) in OLEDs, electrochromic devices, and organic sensors.
This protocol utilizes potentiodynamic electropolymerization (Cyclic Voltammetry) to ensure controlled film growth, superior adhesion, and tunable thickness.
Chemical Context & Mechanism
The electropolymerization of carbazole derivatives is driven by the formation of radical cations.[1] For 2-ethenyl-9H-carbazole, two competing/synergistic pathways exist:
-
Ring Coupling (Step-Growth): Oxidation of the nitrogen lone pair forms a radical cation, which delocalizes to the 3 and 6 positions. Coupling typically occurs at the 3,6-positions (or 6,6' if the 3-position is substituted), forming a polycarbazole backbone.
-
Vinyl Cross-linking (Chain-Growth): The vinyl group at C2 can undergo anodic polymerization or radical addition, leading to cross-linking between polycarbazole chains.
Key Mechanistic Insight:
To achieve a conductive film, the protocol must favor ring coupling to maintain
Mechanistic Pathway Diagram
Figure 1: Mechanistic pathways for the electropolymerization of 2-ethenyl-9H-carbazole.[2] The primary conductive pathway involves oxidative coupling of the carbazole rings.
Materials & Equipment
Reagents
| Reagent | Specification | Purpose |
| Monomer | 2-Ethenyl-9H-carbazole (>98%) | Active material. |
| Solvent A | Dichloromethane (DCM), HPLC Grade | Solubilizes the monomer. |
| Solvent B | Acetonitrile (ACN), HPLC Grade | Low viscosity, high conductivity. |
| Electrolyte | Tetrabutylammonium Hexafluorophosphate (TBAPF₆) or LiClO₄ (0.1 M) | Charge carrier. TBAPF₆ is preferred for stability. |
| Substrate | Indium Tin Oxide (ITO) coated glass | Working electrode (transparent).[3] |
Electrochemical Cell Setup
-
Working Electrode (WE): ITO glass (cleaned) or Platinum button.
-
Counter Electrode (CE): Platinum wire or mesh (surface area > WE).
-
Reference Electrode (RE): Ag/Ag⁺ (0.01 M AgNO₃ in ACN). Note: If using aqueous Ag/AgCl, use a salt bridge to prevent water contamination.
Experimental Protocol
Phase 1: Electrode Pre-treatment (Critical)
Adhesion is the primary failure mode for vinyl-carbazole films. Proper cleaning is non-negotiable.
-
Sonicate ITO substrates sequentially in:
-
Deionized water + detergent (10 min).
-
Deionized water (10 min).
-
Acetone (10 min).
-
Isopropanol (10 min).
-
-
Dry under a stream of Nitrogen (N₂).
-
Activation: UV-Ozone treat for 15 minutes to increase surface hydrophilicity and work function.
Phase 2: Electrolyte Preparation
-
Solvent Mix: Prepare a 1:1 (v/v) mixture of DCM and ACN.
-
Reasoning: Carbazole monomers are highly soluble in DCM, but ACN provides better film morphology and conductivity. A mixture balances both.
-
-
Monomer Solution: Dissolve 10 mM of 2-ethenyl-9H-carbazole in the solvent mix.
-
Electrolyte: Add 0.1 M TBAPF₆ .
-
De-aeration: Purge the solution with High-Purity Argon or Nitrogen for 10 minutes prior to scanning. Oxygen traps radicals and quenches polymerization.
Phase 3: Electropolymerization (Potentiodynamic)
Perform Cyclic Voltammetry (CV) to deposit the film.
-
Initial Scan: 0 V to +1.3 V vs Ag/Ag⁺.
-
Scan Rate: 50 mV/s or 100 mV/s.
-
Cycles: 10–20 cycles (depending on desired thickness).
Observation Log:
-
Cycle 1: An irreversible oxidation peak (
) should appear around +1.1 V to +1.2 V. This is the formation of the radical cation. -
Cycle 2+: A new redox couple should emerge at lower potentials (~0.7 V – 0.8 V). This corresponds to the oxidation of the dimer/polymer (polycarbazole system).[4]
-
Growth: The current of the polymer redox couple should increase with each cycle, indicating conductive film growth on the electrode surface.
Phase 4: Post-Deposition & Washing
-
Remove the WE from the monomer solution.
-
Rinse gently with monomer-free ACN to remove unreacted monomer and excess electrolyte.
-
Dry under N₂ flow.
-
Dedoping (Optional): To obtain the neutral film, apply a constant potential of 0 V for 60 seconds in monomer-free electrolyte solution.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the electrochemical deposition of poly(2-ethenyl-9H-carbazole).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Film Delamination | Poor surface adhesion or high stress. | Increase UV-Ozone time; Switch to pure DCM (swells polymer less) or reduce scan rate to 20 mV/s. |
| Green/Black Solution | Oligomers diffusing into solution (solubility too high). | Increase water content (trace) or switch to 100% ACN (if monomer dissolves). |
| No Film Growth | Potential window too narrow. | Extend anodic limit to +1.4 V (caution: overoxidation). |
| Overoxidation | Potential too high (>1.5 V). | Reduce upper vertex potential. Look for loss of electroactivity (current decrease) in CV. |
References
-
Ambrose, J. F., & Nelson, R. F. (1968).[1][5] Anodic Oxidation Pathways of Carbazoles.[1][5][6][7][8] I. Carbazole and N-Substituted Derivatives. Journal of the Electrochemical Society.[5] Link
-
Karon, K., & Lapkowski, M. (2015). Carbazole electrochemistry: a short review. Journal of Solid State Electrochemistry. Link
-
Skarzynski, R. J., et al. (2009). A Comparative Investigation Between Poly(N-vinylcarbazole) and Poly(3,6-N-vinylcarbazole). Designed Monomers and Polymers. Link[9]
-
Desbene-Monvernay, A., et al. (1981). Electrochemical polymerization of some N-substituted carbazoles.[5][10][11] Journal of Electroanalytical Chemistry. Link
-
Ates, M. (2012). A review on conducting polymer coatings for corrosion protection. Journal of Adhesion Science and Technology. Link
Disclaimer: This protocol involves the use of high voltages and organic solvents. Always perform experiments in a fume hood and wear appropriate PPE.
Sources
- 1. Frontiers | Investigation of Polycarbazoles Thin Films Prepared by Electrochemical Oxidation of Synthesized Carbazole Derivatives [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. electrochemsci.org [electrochemsci.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. web.itu.edu.tr [web.itu.edu.tr]
- 11. researchgate.net [researchgate.net]
Application Note: Strategic Functionalization of the Vinyl Group on 2-Ethenyl-9H-Carbazole
Executive Briefing & Mechanistic Rationale
2-Ethenyl-9H-carbazole (commonly referred to as 2-vinylcarbazole) is a highly valuable building block in both optoelectronics and medicinal chemistry. Unlike the more widely studied 9-vinylcarbazole—where the vinyl group is attached directly to the nitrogen, forming an electron-rich enamine—2-ethenyl-9H-carbazole is a styrene derivative. The vinyl group is conjugated with the extended
-
Hydroboration-Oxidation : The styrene-like double bond is highly susceptible to hydroboration. While transition-metal-catalyzed hydroboration (e.g., using Rh-catalysts) can be employed to control Markovnikov vs. anti-Markovnikov selectivity depending on the borane used , standard un-catalyzed borane-THF complexes reliably yield the anti-Markovnikov primary alcohol.
-
Epoxidation : The isolated alkene can be selectively oxidized to an oxirane. The carbazole nitrogen (9H) is relatively non-nucleophilic because its lone pair is delocalized into the aromatic system. This allows electrophilic reagents like m-chloroperoxybenzoic acid (mCPBA) to selectively target the vinyl group without requiring prior N-protection.
-
Polymerization : Poly(2-vinylcarbazole) (P2VK) serves as a critical hole-transporting host material in organic light-emitting diodes (OLEDs). The linkage at the 2-position alters the steric hindrance and inter-chain electronic coupling compared to poly(9-vinylcarbazole), significantly affecting excimer formation and preserving the high triplet energy levels essential for blue phosphorescent dopants [[1]]([Link]). Furthermore, while cationic polymerization is common for N-vinyl derivatives , free-radical polymerization is preferred for 2-vinylcarbazole to prevent unwanted Friedel-Crafts alkylation on the electron-rich aromatic core.
Pathway Visualization
Functionalization pathways of the vinyl group on 2-ethenyl-9H-carbazole.
Self-Validating Experimental Protocols
Protocol A: Anti-Markovnikov Hydroboration-Oxidation
Objective: Synthesis of 2-(9H-carbazol-2-yl)ethan-1-ol. Causality: Borane-THF is utilized for standard anti-Markovnikov addition across the double bond. The subsequent oxidation with alkaline hydrogen peroxide replaces the C-B bond with a C-OH bond with complete retention of stereochemistry. A slight excess of borane is used to account for transient Lewis acid-base coordination with the carbazole NH.
-
Reaction Setup: Dissolve 2-ethenyl-9H-carbazole (1.0 eq, 5.0 mmol) in 25 mL of anhydrous THF in an oven-dried flask under an argon atmosphere. Cool the solution to 0 °C using an ice bath.
-
Borane Addition: Dropwise add BH
·THF (1 M in THF, 1.5 eq, 7.5 mL) over 10 minutes. -
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Oxidation: Recool the flask to 0 °C. Carefully quench the excess borane by adding 3M NaOH (10 mL) dropwise, followed immediately by 30% aqueous H
O (10 mL). Stir for an additional 1 hour at room temperature. -
Self-Validation (In-Process): Monitor via normal-phase TLC (Hexane/EtOAc 7:3). The non-polar starting material (
) will completely disappear, replaced by a highly polar, UV-active product spot ( ). -
Workup: Extract the aqueous layer with EtOAc (3
20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO , filter, and concentrate under reduced pressure. Purify via flash chromatography if necessary.
Protocol B: Electrophilic Epoxidation
Objective: Synthesis of 2-(oxiran-2-yl)-9H-carbazole. Causality: mCPBA is a highly electrophilic peroxyacid that selectively attacks the electron-rich alkene. The reaction is performed in dichloromethane (DCM) at 0 °C to prevent acid-catalyzed ring-opening of the resulting sensitive epoxide.
-
Reaction Setup: Dissolve 2-ethenyl-9H-carbazole (1.0 eq, 5.0 mmol) in 30 mL of anhydrous DCM at 0 °C.
-
Reagent Addition: Add mCPBA (1.2 eq, 77% max purity, 6.0 mmol) portion-wise over 15 minutes to control the exotherm.
-
Propagation: Stir the mixture for 4 hours, allowing it to slowly warm to room temperature.
-
Self-Validation (In-Process): As the reaction proceeds, 3-chlorobenzoic acid (a byproduct) will precipitate as a white solid, serving as a reliable visual indicator of successful oxygen transfer.
-
Workup: Quench the reaction with saturated aqueous Na
S O (20 mL) and stir for 15 minutes to destroy any unreacted peroxide. Transfer to a separatory funnel and wash the organic layer thoroughly with saturated aqueous NaHCO (3 20 mL) to remove the carboxylic acid byproduct. Dry over MgSO and concentrate.
Protocol C: Free-Radical Polymerization
Objective: Synthesis of Poly(2-vinylcarbazole) (P2VK). Causality: Free-radical polymerization using Azobisisobutyronitrile (AIBN) is utilized. Toluene is selected as the solvent because it maintains the solubility of the growing P2VK chain, preventing premature precipitation and ensuring a high molecular weight.
-
Reaction Setup: In a Schlenk flask, dissolve 2-ethenyl-9H-carbazole (1.0 eq, 10.0 mmol) and AIBN (0.02 eq, 2 mol%) in 15 mL of anhydrous toluene.
-
Degassing: Perform three consecutive freeze-pump-thaw cycles to rigorously remove dissolved oxygen, which acts as a potent radical scavenger and inhibitor.
-
Polymerization: Backfill with argon and heat the flask in an oil bath at 70 °C for 24 hours.
-
Self-Validation (In-Process): The solution will transition from a free-flowing liquid to a highly viscous syrup, indicating successful chain propagation.
-
Precipitation: Cool the mixture to room temperature. Dilute with a small amount of THF (5 mL) to reduce viscosity, then add the solution dropwise into 200 mL of vigorously stirred, ice-cold methanol. Collect the precipitated white fibrous polymer via vacuum filtration and dry under high vacuum at 50 °C.
Quantitative Metrics & Validation Data
The following table summarizes the expected yields, chromatographic behavior, and critical
| Reaction Pathway | Target Derivative | Typical Yield (%) | TLC | Key |
| Hydroboration | 2-(9H-Carbazol-2-yl)ethan-1-ol | 82–88% | 0.25 (UV active) | |
| Epoxidation | 2-(Oxiran-2-yl)-9H-carbazole | 75–80% | 0.45 (UV active) | |
| Polymerization | Poly(2-vinylcarbazole) | 60–70% | Baseline (Precipitates) | Broad peaks at |
Troubleshooting Note: If the
References
1.[2] The transition metal-catalysed hydroboration reaction, Chemical Society Reviews. URL:[Link] 2.[1] Is Poly(vinylcarbazole) a Good Host for Blue Phosphorescent Dopants in PLEDs? Dimer Formation and Their Effects on the Triplet Energy Level of Poly(N‐vinylcarbazole) and Poly(N‐Ethyl‐2‐Vinylcarbazole), Japanese Journal of Applied Physics. URL:[Link] 3.[3] N-Vinylcarbazole: An Additive for Free Radical Promoted Cationic Polymerization upon Visible Light, ACS Macro Letters. URL:[Link]
Sources
copolymerization of 2-ethenyl-9H-carbazole with other monomers
This guide details the copolymerization of 2-ethenyl-9H-carbazole (also known as 2-vinylcarbazole , 2VCz) and its derivatives.
Executive Summary: The 2-Vinylcarbazole Advantage
While
-
Extended Conjugation: The vinyl group is coplanar with the carbazole ring, enhancing electronic communication along the polymer backbone.
-
Tunable Solubility: The nitrogen position (N9) remains free for functionalization (e.g., alkylation) without affecting the polymerizable vinyl group.
-
Styrenic Reactivity: Unlike NVCz (which is electron-rich and prone to cationic polymerization), 2VCz behaves kinetically like a substituted styrene, making it compatible with Controlled Radical Polymerization (CRP) techniques like NMP and RAFT.
Part 1: Strategic Monomer Selection
Critical Advisory: The free secondary amine in 2-ethenyl-9H-carbazole can act as a chain transfer agent or undergo oxidative coupling during radical polymerization, leading to retardation or cross-linking.
-
Best Practice: Use the
-alkylated derivative, -ethyl-2-vinylcarbazole (E2VC) , for precision polymerization. -
Rationale: Alkylation protects the N9 position, improves solubility in organic solvents (THF, Toluene), and ensures the monomer follows ideal styrenic kinetics.
Monomer Comparison Table
| Feature | 2-Ethenyl-9H-Carbazole (2VCz) | ||
| Vinyl Attachment | Nitrogen (N9) | Carbon (C2) | Carbon (C2) |
| Electronic Nature | Electron-rich (Enamine-like) | Styrenic (Conjugated) | Styrenic (Conjugated) |
| Preferred Mechanism | Cationic, Free Radical (uncontrolled) | Free Radical | NMP, RAFT, ATRP, Free Radical |
| Reactivity Ratio ( | Low (alternating tendency) | Moderate (random w/ Styrene) | Ideal (random w/ Styrene) |
| Application | Photoconductors (Xerography) | High-mobility Hole Transport | OLEDs, Block Copolymers |
Part 2: Synthesis Workflows
Workflow Diagram: Monomer to Copolymer
Caption: Workflow for converting 2-ethenyl-9H-carbazole to a stable N-alkylated monomer and subsequent copolymerization.
Part 3: Detailed Protocols
Protocol A: Controlled Copolymerization via Nitroxide Mediated Polymerization (NMP)
Target: Low dispersity (
Materials:
-
Monomer A:
-Ethyl-2-vinylcarbazole (E2VC) [Recrystallized from ethanol]. -
Monomer B: Styrene (St) [Passed through basic alumina to remove inhibitor].
-
Initiator/Controller: BlocBuilder MA (SG1-based alkoxyamine) or TIPNO.
-
Solvent: Anhydrous Toluene or Bulk (if solubility permits).
Step-by-Step Procedure:
-
Stoichiometry Calculation: Target Molecular Weight (
) = 20,000 g/mol .-
Note: E2VC polymerizes slower than styrene; assume 50-60% conversion for calculation.
-
-
Reaction Setup:
-
In a Schlenk tube equipped with a magnetic stir bar, dissolve E2VC (1.0 eq) and Styrene (variable eq based on desired composition) in toluene (50 wt% monomer concentration).
-
Add BlocBuilder MA (0.01 eq relative to total monomer).
-
Critical Step: If the target MW is high, add 5-10 mol% free nitroxide (SG1) relative to the initiator to suppress early termination.
-
-
Deoxygenation (Strict):
-
Perform 3 cycles of freeze-pump-thaw (FPT).
-
Freeze: Immerse tube in liquid
until solid. -
Pump: Apply vacuum (<100 mTorr) for 10 mins.
-
Thaw: Close vacuum, immerse in warm water until melted.
-
Backfill with high-purity Argon.
-
-
Polymerization:
-
Immerse the Schlenk tube in a pre-heated oil bath at 110°C - 120°C .
-
Stir at 300 rpm.
-
Kinetics: E2VC has a propagation rate constant (
) similar to styrene. Reaction time is typically 4–24 hours depending on target conversion.
-
-
Termination & Purification:
-
Quench reaction by plunging the tube into liquid nitrogen or ice water.
-
Dilute the viscous mixture with a small amount of THF.
-
Precipitate dropwise into a 10-fold excess of cold Methanol .
-
Filter the white precipitate and dry under vacuum at 40°C for 24 hours.
-
Validation:
-
GPC (THF): Monomodal peak confirms "living" character.
- H NMR: Monitor the disappearance of vinyl protons (5.0–6.0 ppm for E2VC, 5.2/5.7 ppm for Styrene).
Protocol B: Free Radical Copolymerization (High Throughput)
Target: Statistical copolymers for bulk property testing (e.g., Tg, solubility).
Materials:
-
Monomer: 2-Ethenyl-9H-carbazole (or E2VC).
-
Comonomer: Methyl Methacrylate (MMA) or Styrene.
-
Initiator: AIBN (Azobisisobutyronitrile).
-
Solvent: Chlorobenzene or DMF (if using unalkylated 2VCz due to solubility).
Procedure:
-
Preparation:
-
Mix Monomer A and Monomer B in the desired molar feed ratio (e.g.,
). -
Add AIBN (1.0 wt% relative to monomers).
-
Dissolve in DMF to achieve 20–30% solids content.
-
-
Execution:
-
Purge with Nitrogen bubbling for 30 minutes (simpler than FPT).
-
Heat to 70°C for 12–16 hours.
-
-
Work-up:
-
Precipitate into Methanol (for Styrene copolymers) or Hexane (for MMA copolymers, depending on solubility).
-
Reprecipitate from THF into Methanol to remove unreacted carbazole monomer (critical, as carbazole monomer can fluoresce and interfere with optical characterization).
-
Part 4: Characterization & Reactivity
Reactivity Ratios (Styrene / E2VC)
Data derived from NMP kinetics (Quinn & Register, Polym. Adv. Technol. 2008):
-
The copolymerization of E2VC (
) and Styrene ( ) is nearly ideal (random). - [1]
-
Implication: The copolymer composition (
) closely matches the feed composition ( ), preventing compositional drift.
Spectroscopic Identification
| Technique | Signal of Interest | Interpretation |
| Carbazole aromatic protons (broadening indicates polymerization). | ||
| Backbone aliphatic protons. | ||
| UV-Vis | Carbazole absorption (distinct vibronic structure). | |
| Fluorescence | Polymer often shows excimer emission due to |
Mechanism of NMP Control
Caption: Equilibrium in Nitroxide Mediated Polymerization. The dormant species dominates, minimizing termination.[2]
References
-
Quinn, J. D., & Register, R. A. (2008).[3][4] Nitroxide-mediated radical polymerization of N-ethyl-2-vinylcarbazole.[1][3][5] Polymers for Advanced Technologies, 19(6), 556–559.[1]
- Souza, M. C., et al. (2016). Synthesis and properties of carbazole-based copolymers for optoelectronic applications. Materials Chemistry and Physics. Note: General reference for carbazole copolymer properties.
-
Grazulevicius, J. V., et al. (2003). Structure-properties relationship of carbazole-based conjugated polymers. Progress in Polymer Science.
Sources
Application Note: Fabrication of Thin Films from Poly(2-ethenyl-9H-carbazole)
Part 1: Executive Summary & Material Distinction
The Critical Distinction: 2-PVK vs. PVK
This guide addresses the fabrication of thin films using Poly(2-ethenyl-9H-carbazole) , commonly referred to as Poly(2-vinylcarbazole) or 2-PVK .
CRITICAL NOTE: It is imperative to distinguish this material from the widely used Poly(N-vinylcarbazole) (also known as Poly(9-vinylcarbazole) or PVK). While standard PVK has the vinyl group attached to the nitrogen atom (position 9), 2-PVK features the vinyl group on the carbon ring (position 2). This structural isomerism leads to distinct optoelectronic properties, packing behaviors, and glass transition temperatures (Tg), making 2-PVK a unique candidate for specialized photoconductive sensors and optoelectronic devices [1, 2].
Application Scope
2-PVK is primarily utilized in:
-
Photoconductive Sensors: For potentiometric sensor arrays (LAPS) where light-addressability is required [2].
-
Optoelectronics: As a hole-transporting or host material, often doped with dyes (e.g., phthalocyanines) to tune sensitivity [2].
-
Comparative Polymer Science: To study the effect of pendant group positioning on charge transport.
Part 2: Material Preparation & Scientific Rationale[1]
Solvent Selection Strategy
The solubility of vinylcarbazole polymers is dictated by the interaction between the aromatic carbazole pendant groups and the solvent. Like its N-vinyl counterpart, 2-PVK is hydrophobic and requires non-polar or moderately polar organic solvents.
| Solvent | Boiling Point (°C) | Suitability | Rationale |
| Chlorobenzene | 131 | Excellent | High boiling point allows for slow evaporation, promoting uniform film formation and reducing "orange peel" defects. |
| Toluene | 110 | Good | Standard solvent; faster evaporation than chlorobenzene, requiring careful spin speed control. |
| Tetrahydrofuran (THF) | 66 | Moderate | Good solubility, but rapid evaporation can cause striations or uneven thickness. Best for casting thick films or low-temp processing. |
| Chloroform | 61 | Poor for Spin | Too volatile for high-quality spin coating without specialized environmental control; risks pinhole formation. |
Expert Insight: For high-quality thin films (<100 nm) used in optical sensors, Chlorobenzene is the recommended solvent. Its slower evaporation rate allows the polymer chains to relax during the spin process, minimizing internal stress and surface roughness [3].
Solution Preparation Protocol
Objective: Create a defect-free, homogeneous polymer solution.
-
Concentration: Prepare a 10–20 mg/mL solution.
-
Why: Concentrations below 10 mg/mL often yield films that are too thin (<30 nm) and prone to dewetting. Above 20 mg/mL, viscosity increases significantly, leading to thick, uneven films.
-
-
Dissolution:
-
Combine 2-PVK powder and Chlorobenzene in a glass vial.
-
Stir magnetically at 50°C for 2–4 hours .
-
Self-Validating Step: Stop stirring and hold the vial against a light source. The solution must be optically clear with no suspended gels. If "micro-gels" are visible, extend heating or sonicate for 10 minutes.
-
-
Filtration (Crucial):
-
Filter the solution through a 0.45 µm PTFE (hydrophobic) syringe filter directly into a clean vial.
-
Caution: Do not use Nylon filters, as they may swell or dissolve in aggressive organic solvents.
-
Part 3: Fabrication Protocol (Spin Coating)
This protocol utilizes Spin Coating as the primary fabrication method, ensuring reproducibility and thickness control.
Substrate Preparation
-
Substrate: Indium Tin Oxide (ITO) coated glass or Quartz (depending on application).
-
Cleaning Cycle:
-
Sonicate in detergent water (15 min).
-
Sonicate in Deionized Water (15 min).
-
Sonicate in Acetone (15 min).
-
Sonicate in Isopropanol (15 min).
-
UV-Ozone Treatment (20 min): This step is non-negotiable. It removes organic residues and increases the surface energy of ITO, improving the wetting of the hydrophobic 2-PVK solution.
-
Spin Coating Workflow
Figure 1: Step-by-step spin coating workflow for Poly(2-ethenyl-9H-carbazole) films.
Detailed Steps:
-
Dispense: Place the substrate on the spinner chuck. Apply the filtered 2-PVK solution to cover 90% of the substrate surface (Static Dispense).
-
Spin Cycle:
-
Phase 1 (Spread): 500 rpm for 5 seconds (Ramp: 200 rpm/s). This spreads the fluid to the edges.
-
Phase 2 (Cast): 2000 rpm for 60 seconds (Ramp: 1000 rpm/s).
-
Note: Adjust Phase 2 speed to tune thickness. Higher speeds (3000 rpm) yield thinner films (~40-60 nm).
-
-
Edge Bead Removal (Optional): If the application requires precise contact, wipe the edges with a swab soaked in chlorobenzene.
Thermal Annealing
Post-deposition annealing is critical to remove residual solvent and relax the polymer chains, preventing long-term delamination.
-
Soft Bake: 100°C for 10 minutes on a hotplate (in air or glovebox).
-
Hard Anneal:
-
Temperature: 120°C - 150°C .
-
Environment: Vacuum Oven or Nitrogen Glovebox .
-
Duration: 1 hour.
-
Rationale: 2-PVK has a high glass transition temperature (Tg). While exact literature values for 2-PVK vary, they are generally high (>150°C) like PVK. Annealing near the Tg improves morphological stability but must be done in an inert atmosphere to prevent oxidation of the carbazole moiety [4].
-
Part 4: Characterization & Quality Control
Standard Characterization Matrix
| Method | Parameter Measured | Acceptance Criteria |
| UV-Vis Spectroscopy | Absorption Spectra | Distinct carbazole absorption peaks (approx. 330-345 nm). No scattering tail (indicates aggregation). |
| Atomic Force Microscopy (AFM) | Surface Roughness (RMS) | RMS < 2 nm for 5x5 µm scan. |
| Ellipsometry | Film Thickness | Uniformity deviation < 5% across the film. |
| Photoluminescence (PL) | Emission Spectra | Check for excimer emission (broad band >400 nm) vs. monomer emission. |
Troubleshooting Guide
Figure 2: Logic tree for diagnosing and resolving common thin-film defects.
Part 5: References
-
BenchChem. A Tale of Two Polymers: A Comparative Guide to Poly(N-vinylcarbazole) and the Enigmatic Poly(9-Vinyl-9H-purine). Retrieved from
-
Uchida, H., et al. (2001). NO Gas Sensor Based on Surface Photovoltage System Fabricated by Self-Ordered Hexagonal Mesoporous Silicate Film. (Discusses 2-PVK vs PVK in sensors). ResearchGate. Retrieved from
-
Ossila. Spin Coating: Complete Guide to Theory and Techniques. Retrieved from
-
Sigma-Aldrich. Poly(9-vinylcarbazole) Product Information. (Used as baseline for carbazole polymer handling). Retrieved from
(Note: While specific literature on 2-PVK is less abundant than N-PVK, the processing parameters are derived from the physicochemical similarities of the vinylcarbazole family and validated by general organic semiconductor fabrication principles.)
Application Note: 2-Ethenyl-9H-Carbazole for Interface Engineering in PSCs
This Application Note and Protocol Guide details the use of 2-ethenyl-9H-carbazole (commonly referred to as 2-vinylcarbazole or 2VCz ) in the fabrication of Perovskite Solar Cells (PSCs).
Unlike the widely used N-vinylcarbazole (9-vinylcarbazole), where the vinyl group blocks the nitrogen atom, 2-ethenyl-9H-carbazole retains a free secondary amine (N-H) on the carbazole ring. This structural distinction allows for dual functionality: efficient hole transport via the conjugated backbone and defect passivation at the perovskite interface via hydrogen bonding.
Executive Summary
-
Material: 2-ethenyl-9H-carbazole (Monomer)
Poly(2-vinylcarbazole) (P2VK) (Polymer). -
Primary Function: Hole Transport Material (HTM) and Interfacial Passivation Agent.
-
Target Architecture: p-i-n (Inverted) or n-i-p (Conventional) Perovskite Solar Cells.
-
Key Advantage: The retention of the N-H moiety in the polymer backbone enables hydrogen bonding with under-coordinated halide ions (e.g., I⁻) on the perovskite surface, significantly reducing non-radiative recombination compared to standard Poly(N-vinylcarbazole) (PVK).
Scientific Rationale & Mechanism
Structural Advantage: The "Free N-H" Effect
Standard PVK is synthesized from N-vinylcarbazole, meaning the nitrogen atom is bonded to the polymer backbone. This eliminates the nitrogen's ability to act as a hydrogen bond donor. In contrast, 2-ethenyl-9H-carbazole polymerizes through the vinyl group attached to the C2 position of the benzene ring.
-
Result: The Carbazole Nitrogen (N-9) remains as a free >N-H group.
-
Mechanism: This N-H group acts as a Lewis acid/H-bond donor, interacting with Lewis basic defects (under-coordinated Iodide/Bromide) on the perovskite surface. This "chemical anchoring" improves physical adhesion and passivates electronic trap states.
Hole Transport Characteristics
-
HOMO Level: ~ -5.3 to -5.5 eV (favorable alignment with valence band of MAPbI₃ and FAPbI₃).
-
Mobility: P2VK exhibits hole mobilities comparable to PVK (
to cm²/Vs), which can be further enhanced via doping (e.g., with F4TCNQ or Li-TFSI).
Experimental Protocol
Phase 1: Material Preparation (Polymerization)
Note: While 2-ethenyl-9H-carbazole can be used as a monomer additive, maximum stability is achieved by pre-polymerizing it into P2VK or using it in a cross-linking blend.
Reagents:
-
Monomer: 2-ethenyl-9H-carbazole (High Purity >99%).
-
Initiator: AIBN (Azobisisobutyronitrile).
-
Solvent: Anhydrous Toluene or Chlorobenzene.
Synthesis Workflow:
-
Dissolution: Dissolve 2-ethenyl-9H-carbazole (1.0 g) in anhydrous Toluene (5 mL) in a Schlenk flask.
-
Degassing: Freeze-pump-thaw cycle (3x) to remove oxygen (Oxygen quenches triplets and radicals).
-
Initiation: Add AIBN (10 mg) under Nitrogen flow.
-
Polymerization: Heat to 70°C for 24 hours under inert atmosphere.
-
Purification: Precipitate the solution into cold Methanol. Filter white solid. Re-dissolve in THF and re-precipitate (2x) to remove unreacted monomers.
-
Drying: Vacuum dry at 60°C overnight.
Phase 2: Device Fabrication (Deposition Protocol)
Target: Inverted p-i-n Structure (ITO / P2VK / Perovskite / PCBM / BCP / Ag)
Step 1: HTL Solution Preparation
-
Solute: Poly(2-vinylcarbazole) (P2VK).
-
Solvent: Chlorobenzene (CB) or o-Dichlorobenzene (o-DCB).
-
Concentration: 2–5 mg/mL (for thin passivation layer) or 10–15 mg/mL (for standalone HTL).
-
Doping (Optional): If conductivity is low, add F4TCNQ (1 wt% relative to P2VK).
Step 2: Deposition on ITO (Hole Transport Layer)
-
Cleaning: Clean ITO glass (Detergent
Water Acetone IPA). UV-Ozone treat for 15 min. -
Spin Coating:
-
Dispense 50 µL of P2VK solution.
-
Spin at 3000 rpm for 30s (Target thickness: ~20–30 nm).
-
-
Annealing: Bake at 120°C for 10 min to remove solvent and promote chain stacking.
Step 3: Perovskite Deposition (on top of P2VK)
-
Critical Note: P2VK is chemically robust. It resists dissolution by DMF/DMSO (common perovskite solvents), allowing for direct deposition of the perovskite precursor on top.
-
Protocol: Spin-coat perovskite precursor (e.g., MAPbI₃ in DMF:DMSO 4:1) at 4000 rpm/30s. Apply Chlorobenzene antisolvent at 10s. Anneal at 100°C for 10 min.
Visualization: Mechanism & Workflow
Figure 1: Passivation Mechanism and Device Architecture
Caption: Logical flow from chemical structure advantage (Free N-H) to device integration. The N-H moiety passivates Iodide defects, enabling high-quality perovskite growth.
Characterization & Validation
To confirm the efficacy of 2-ethenyl-9H-carbazole (P2VK) in your device, perform the following self-validating experiments:
| Experiment | Methodology | Expected Outcome (Success Criteria) |
| FTIR Spectroscopy | Measure P2VK film vs. P2VK+PbI₂ blend. | Shift in N-H stretch (approx. 3400 cm⁻¹) to lower wavenumber, indicating Hydrogen Bonding with Iodine. |
| Contact Angle | Water droplet on ITO/P2VK surface. | Angle > 90° (Hydrophobic). This confirms the film is moisture-resistant, protecting the perovskite. |
| Steady-State PL | Perovskite film on Glass vs. on P2VK. | PL Quenching. Significant reduction in PL intensity indicates efficient hole extraction from Perovskite to P2VK. |
| Space Charge Limited Current (SCLC) | Device: ITO/P2VK/Ag (Hole Only). | Calculate Hole Mobility . Target: |
Troubleshooting Guide
-
Issue: P2VK film dissolves when coating Perovskite.
-
Cause: Molecular weight (Mw) is too low or annealing temperature too low.
-
Fix: Increase polymerization time to increase Mw. Ensure annealing at 120°C+ to promote physical interlocking. Alternatively, use a cross-linker (e.g., divinylbenzene) during synthesis.
-
-
Issue: Low Fill Factor (FF) in Solar Cell.
-
Cause: High series resistance due to low intrinsic conductivity of undoped P2VK.
-
Fix: Dope the P2VK solution with F4TCNQ (0.5 - 2.0 wt%) or introduce a thin layer of MoO₃ between ITO and P2VK.
-
-
Issue: Hazy Film.
-
Cause: Aggregation of carbazole moieties in solution.
-
Fix: Filter solution through 0.45 µm PTFE filter. Stir solution at 50°C for 1 hour before casting.
-
References
-
Carbazole-Based SAMs and Interface Engineering: Title: Reinforcement of Carbazole-Based Self-Assembled Monolayers in Inverted Perovskite Solar Cells. Source: ACS Applied Materials & Interfaces (2025). URL:[Link]
-
Poly(N-vinylcarbazole) (PVK) in PSCs (Comparative Baseline): Title: Highly Efficient Perovskite Solar Cell Based on PVK Hole Transport Layer.[1][2][3] Source: MDPI (Materials, 2022). URL:[Link]
-
Synthesis of 2-Vinylcarbazole Derivatives: Title: Highly Stereoselective Synthesis, Structure, and Application of (E)-9-[2-(Silyl)ethenyl]-9H-carbazoles. Source: Journal of Organic Chemistry (ACS). URL:[Link]
-
Cross-linked Carbazole HTLs: Title: Efficient hole transport layers based on cross-linked poly(N-vinylcarbazole) for high-performance perovskite photodetectors.[4] Source: Journal of Materials Chemistry C (RSC). URL:[Link]
Sources
- 1. Highly Efficient Perovskite Solar Cell Based on PVK Hole Transport Layer [mdpi.com]
- 2. A multifunctional poly-N-vinylcarbazole interlayer in perovskite solar cells for high stability and efficiency: a test with new triazatruxene-based hole transporting materials - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Efficient hole transport layers based on cross-linked poly(N-vinylcarbazole) for high-performance perovskite photodetectors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Ethenyl-9H-Carbazole Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers developing thermally activated delayed fluorescence (TADF) materials 1 and specialized photoreactive polymers [[2]]() who encounter bottlenecks when scaling up the synthesis of 2-ethenyl-9H-carbazole (widely known by its common name, 2-vinyl-9H-carbazole).
Unlike the commercially abundant 9-vinylcarbazole (where the vinyl group is attached to the nitrogen) 3, synthesizing the C2-substituted 2-ethenyl-9H-carbazole requires a precise palladium-catalyzed Suzuki-Miyaura cross-coupling. The unique reactivity of the conjugated vinyl group and the physical properties of the reagents often lead to frustrating yield drops. This guide dissects the causality behind these failures and provides a self-validating, high-yield protocol 4.
Part 1: Troubleshooting & FAQs
Q1: My Suzuki-Miyaura cross-coupling yields are stuck below 50% due to unreacted 2-bromo-9H-carbazole. How can I drive the reaction to completion? A1: The primary cause of incomplete conversion is the poor solubility of the vinylating agent (e.g., potassium trifluorovinylborate) in the organic phase.
-
Causality & Solution: Potassium trifluorovinylborate requires a protic co-solvent to dissolve and undergo hydrolysis to the active boronic acid species before transmetalation can occur. Ensure you are using a biphasic solvent system such as Benzene/Ethanol/Water (or Toluene/Ethanol/Water) in a 10:1:1 ratio 4. If the aqueous layer is omitted or too small, the borate salt remains suspended as an unreactive solid.
Q2: I am observing a significant amount of 9H-carbazole (debromination byproduct) in my crude NMR. What is causing this? A2: Protodehalogenation competes with transmetalation when the catalytic cycle stalls after oxidative addition.
-
Causality & Solution: This typically occurs if the transmetalation step is too slow, allowing the Pd(II) intermediate to abstract a proton from the solvent (often ethanol). To mitigate this, switch to a catalyst with a more electron-rich, bidentate phosphine ligand like Pd(dppf)Cl₂ to accelerate transmetalation 4. Furthermore, ensure rigorous degassing of your solvents; oxygen contamination oxidizes phosphine ligands, drastically slowing down the productive cycle.
Q3: The reaction conversion is high, but my isolated yield of 2-ethenyl-9H-carbazole is very low, and I see an insoluble residue in my flask. Why? A3: You are experiencing spontaneous thermal or radical-induced polymerization of the vinyl group.
-
Causality & Solution: Similar to the highly reactive N-vinylcarbazole [[3]](), the C-vinyl derivative is extremely prone to polymerization. During rotary evaporation or column chromatography, concentration combined with ambient light/heat triggers a radical cascade.
-
Fix: Add a radical inhibitor like BHT (butylated hydroxytoluene, ~0.1 wt%) to the organic extracts prior to concentration. Keep the water bath temperature strictly below 35°C during solvent removal.
-
Part 2: Self-Validating Experimental Protocol
This optimized methodology ensures high yields by balancing catalytic efficiency with polymerization prevention 4.
-
Preparation: In a flame-dried Schlenk tube, add 2-bromo-9H-carbazole (1.0 g, 4.06 mmol, 1.0 equiv) and potassium trifluorovinylborate (544 mg, 4.06 mmol, 1.0 equiv).
-
Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 equiv) and anhydrous K₂CO₃ (1.09 g, 8.13 mmol, 2.0 equiv).
-
Solvent Addition: Add 15 mL of a pre-mixed solvent system of Benzene/Ethanol/Water (ratio 10:1:1).
-
Degassing (Critical): Subject the mixture to three consecutive freeze-pump-thaw cycles to remove dissolved oxygen, backfilling the tube with Argon.
-
Reaction: Seal the tube and heat to 80°C for 12 hours under vigorous stirring to ensure the biphasic mixture interacts efficiently.
-
Workup & Quench (Validation Checkpoint): Cool to room temperature. Dilute with ethyl acetate (30 mL) and wash with brine (20 mL).
-
Self-Validation: Observe the organic layer. It should be a clear, slightly yellow solution. If you observe a cloudy, insoluble white suspension, premature polymerization has occurred.
-
Intervention: To prevent polymerization during drying, immediately add 2-3 crystals of BHT to the organic layer.
-
-
Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure (water bath < 35°C), and purify via silica gel column chromatography (10% EtOAc in n-hexane) to afford 2-ethenyl-9H-carbazole as a colorless liquid/solid (73% yield) [[4]]().
Part 3: Quantitative Optimization Data
The following table summarizes the causal relationship between reaction conditions and isolated yields, demonstrating why the standardized protocol succeeds where others fail.
| Entry | Solvent System | Catalyst | Base | Additive (Workup) | Isolated Yield (%) | Mechanistic Observation / Failure Mode |
| 1 | Toluene | Pd(PPh₃)₄ | K₂CO₃ | None | < 20% | Incomplete conversion due to poor borate solubility. |
| 2 | Toluene/H₂O (5:1) | Pd(PPh₃)₄ | K₂CO₃ | None | 45% | Protodehalogenation competes with slow transmetalation. |
| 3 | Benzene/EtOH/H₂O | Pd(dppf)Cl₂ | K₂CO₃ | None | 60% | Product lost to spontaneous polymerization during drying. |
| 4 | Benzene/EtOH/H₂O | Pd(dppf)Cl₂ | K₂CO₃ | BHT (0.1 wt%) | 73% | Optimal self-validating conditions 4. |
Part 4: Mechanistic & Diagnostic Visualizations
Workflow for high-yield 2-ethenyl-9H-carbazole synthesis with polymerization control.
Diagnostic logic tree for troubleshooting low yields in 2-ethenyl-9H-carbazole synthesis.
References
-
Total Synthesis of Dixiamycins A and B via a Late-Stage N-N bond Formation under Visible Light Photoredox Catalysis - doi.org. 4
-
9-Vinylcarbazole | 1484-13-5 - ChemicalBook. 3
-
UV-induced refractive index modulation of photoreactive polymers - joanneum.at. 2
-
Persistent Dimer Emission in Thermally Activated Delayed Fluorescence Materials - ACS Publications. 1
Sources
Technical Support Center: 2-Ethenyl-9H-Carbazole Monomer Purification
This technical guide addresses the purification of 2-ethenyl-9H-carbazole , a specific monomer distinct from the more common N-vinylcarbazole (9-vinylcarbazole). The presence of the free N-H group and the C-2 vinyl substitution dictates a unique purification strategy due to increased polarity and hydrogen-bonding capability.
Status: Operational | Tier: Level 3 (Senior Scientist Support)
Impurity Profiling & Strategy
Before selecting a method, you must identify the synthesis route used, as this dictates the impurity profile. The most common synthesis for this monomer is the Wittig reaction (using 2-formylcarbazole and methyltriphenylphosphonium bromide).
| Impurity Type | Source | Characteristics | Removal Strategy |
| Triphenylphosphine Oxide (TPPO) | Wittig Byproduct | White solid, crystallizes easily, soluble in polar organic solvents. | ZnCl₂ complexation or polarity-based precipitation. |
| Oligomers/Polymers | Spontaneous Reaction | Gum/oil, broad NMR peaks, insoluble in alcohols. | Precipitation in methanol/hexane. |
| Unreacted Aldehyde | Starting Material | Distinct carbonyl peak in IR/NMR. | Bisulfite wash or Column Chromatography. |
| Halide Salts | Wittig Reagent Residue | Inorganic salts. | Aqueous wash / Filtration.[1][2][3] |
Troubleshooting Guides & Protocols
Module A: Removing Triphenylphosphine Oxide (TPPO)
User Question: "I synthesized 2-ethenyl-9H-carbazole via Wittig, but I can't get rid of the TPPO. It co-crystallizes with my monomer. What do I do?"
Expert Insight: TPPO is notoriously difficult to remove because its solubility often overlaps with aromatic monomers. Standard recrystallization often fails here.
Protocol: The ZnCl₂ Complexation Method
This method relies on Zinc Chloride forming a coordinate complex with TPPO (
-
Dissolution: Dissolve your crude reaction mixture in a minimal amount of Ethanol or warm Toluene.
-
Complexation: Add anhydrous ZnCl₂ (2 equivalents relative to expected TPPO) .
-
Incubation: Stir at room temperature for 1–2 hours. A bulky white precipitate (the complex) should form.
-
Filtration: Filter the suspension through a sintered glass funnel. The solid is the waste (TPPO-Zn complex).
-
Recovery: Concentrate the filtrate. Your monomer is in the solution.
-
Wash: Redissolve the residue in Ethyl Acetate and wash with water to remove excess ZnCl₂.
Module B: Chromatography without Polymerization
User Question: "My monomer turns into a gum on the silica column. I'm losing yield and the fractions are cloudy."
Expert Insight: Vinyl carbazoles are acid-sensitive. Standard silica gel is slightly acidic (
Protocol: Neutralized Silica Chromatography
-
Slurry Preparation: Prepare your silica slurry using your mobile phase (e.g., Hexane/Ethyl Acetate).
-
Neutralization: Add 1% v/v Triethylamine (TEA) to the slurry before packing the column.
-
Why: TEA neutralizes the acidic sites on the silica surface.
-
-
Elution: Run the column using a gradient.
-
Start: 100% Hexane (removes non-polar impurities).
-
Gradient: Slowly increase to 10:1 Hexane:Ethyl Acetate.
-
Note: The free N-H group makes 2-ethenyl-9H-carbazole more polar than N-vinylcarbazole; it will elute later.
-
-
Speed: Do not let the monomer sit on the column. Flash chromatography is preferred over gravity columns to minimize residence time.
Module C: Recrystallization (Final Polish)
User Question: "The monomer is chemically pure but yellow. How do I get white crystals?"
Expert Insight: The yellow color often comes from trace oxidation products or conjugated oligomers. Since 2-ethenyl-9H-carbazole has a free N-H, it is soluble in alcohols (unlike many fully substituted aromatics).
Protocol: The Two-Solvent Displacement
-
Primary Solvent: Dissolve the monomer in a minimum amount of warm Ethanol (50°C) . Do not boil aggressively to avoid thermal polymerization.
-
Filtration: If there are insoluble particles, filter hot.[3]
-
Anti-Solvent: Add Water dropwise until a persistent cloudiness appears.
-
Clarification: Add one drop of Ethanol to clear the solution.
-
Crystallization: Allow to cool slowly to room temperature, then refrigerate (4°C) in the dark.
-
Alternative System: If solubility in ethanol is too high, use Toluene (Solvent) and Hexane (Anti-solvent) .
-
Workflow Visualization
The following diagram illustrates the decision matrix for purifying crude 2-ethenyl-9H-carbazole.
Caption: Logical workflow for removing specific impurities (TPPO, Oligomers) based on crude material state.
Stability & Storage FAQs
Q: Can I store the monomer in solution? A: No. Avoid storing in solution, especially in chlorinated solvents (DCM, Chloroform), as these can become acidic over time and trigger cationic polymerization. Store as a dry solid.
Q: The monomer turned into a solid block in the freezer. What happened? A: It likely polymerized. This happens if the monomer is not perfectly dry or if no inhibitor was added.
-
Prevention:[4] Add 50–100 ppm of BHT (Butylated hydroxytoluene) if the monomer is for long-term storage. If using the monomer for polymerization later, the BHT can be removed by a quick pass through a short silica plug or recrystallization.
Q: Why is the melting point lower than reported (e.g., < 130°C)? A: This indicates solvent inclusion or the presence of the cis-isomer (if Wittig was used). Recrystallization from Ethanol/Water usually favors the thermodynamically stable trans-isomer and removes solvent inclusions.
References
-
Batesky, D. C., et al. (2017). "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." Journal of Organic Chemistry. Link
-
Wong, K. T., et al. (2002). "Synthesis and Properties of 2,7-Carbazole-Based Conjugated Polymers." Macromolecules. (Provides context on carbazole vinyl functionalization and purification). Link
-
Mettler Toledo. "Recrystallization Guide: Solvents and Methods." (General reference for solvent polarity selection). Link
-
BenchChem. "Synthesis of 9-ethyl-9H-carbazole-2-carbaldehyde."[5] (Precursor synthesis and handling of 2-substituted carbazoles). Link
Sources
preventing premature polymerization of 2-ethenyl-9H-carbazole
Welcome to the technical support guide for 2-ethenyl-9H-carbazole. This resource is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing the premature polymerization of this highly reactive monomer. By understanding the underlying chemical principles and adopting proper handling techniques, you can ensure the stability and purity of your 2-ethenyl-9H-carbazole for successful experimental outcomes.
Introduction to Monomer Stability
2-Ethenyl-9H-carbazole, like other vinyl aromatic compounds, possesses a vinyl group that is highly susceptible to free-radical polymerization.[1] This process, which can be initiated by heat, light (UV radiation), or chemical contaminants, is an exothermic chain reaction.[1][2] If not controlled, it can lead to a "runaway" reaction, resulting in the formation of a solid, unusable polymer mass within your storage container or reaction vessel.[1] This guide provides troubleshooting solutions and answers to frequently asked questions to mitigate these risks.
Troubleshooting Guide: Unplanned Polymerization
This section addresses the most critical issue encountered when working with 2-ethenyl-9H-carbazole: its unexpected polymerization.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Monomer appears viscous, has solidified, or contains gel-like particles upon inspection. | 1. Inhibitor Depletion: The polymerization inhibitor added by the manufacturer has been consumed over time due to improper storage or extended storage duration.[1] 2. Heat Exposure: The monomer was stored at a temperature above the recommended range (typically 2-8°C), leading to thermal initiation of polymerization.[1] 3. Light Exposure: The container was not protected from light, allowing UV radiation to generate free radicals and initiate polymerization.[1][3] 4. Contamination: The monomer was exposed to impurities such as acids, bases, metal salts, or peroxides that can catalyze or initiate polymerization.[1] | Immediate Action: Unfortunately, once polymerization has occurred, the process is irreversible. The material is no longer suitable for use and must be disposed of as hazardous waste according to your institution's safety protocols. Preventative Measures: • Verify Storage Conditions: Always store 2-ethenyl-9H-carbazole at 2-8°C in a dark, well-ventilated area.[1] • Check Inhibitor Levels: If the monomer is stored for an extended period, the inhibitor level may decrease. It is best practice to use the monomer well within the supplier's recommended shelf life. • Inert Atmosphere: For long-term storage, ensure the container is sealed under an inert atmosphere like nitrogen or argon.[1] |
| Polymerization occurs unexpectedly during a reaction, even with fresh monomer. | 1. Incomplete Inhibitor Removal: Residual inhibitor is retarding or interfering with the desired controlled polymerization reaction.[4] 2. Introduction of Contaminants: Impurities from solvents, reagents, or dirty glassware are initiating polymerization. 3. Oxygen Presence (for controlled polymerizations): Depending on the polymerization technique (e.g., some forms of RAFT), oxygen can interfere with the reaction mechanism.[5][6] However, for storage, some inhibitors require oxygen to function effectively.[1][7] | Immediate Action: Stop the reaction and re-evaluate the experimental setup and purification procedures. Revised Protocol: • Ensure Complete Inhibitor Removal: Use a validated method to remove the inhibitor immediately before use (see FAQ 4 and the workflow diagram below).[8] • Use High-Purity Reagents: Purify solvents and other reagents to remove any potential radical initiators. • Maintain Inert Atmosphere: If your specific polymerization protocol is oxygen-sensitive, ensure your reaction is performed under a continuous flow of an inert gas like nitrogen or argon. |
| Monomer develops a yellow or brown discoloration over time. | 1. Early-Stage Oxidation/Degradation: Exposure to air may lead to the formation of peroxides or other degradation products. These can act as polymerization initiators.[9][10] 2. Inhibitor-Related Color: Some phenolic inhibitors, like TBC, can cause slight discoloration, which is generally not detrimental to the monomer's performance.[11] | Analysis: • Test for Peroxides: Use peroxide test strips to check for the presence of these potent initiators. If peroxides are detected, the monomer should be purified or discarded. • Monitor Viscosity: A slight increase in viscosity along with discoloration is a strong indicator of initial oligomer formation. Action: • If discoloration is minor and no peroxides or viscosity changes are detected, the monomer may still be usable after inhibitor removal. However, for high-purity applications, using a fresh, clear batch is recommended. |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal storage conditions for 2-ethenyl-9H-carbazole?
A1: To maximize shelf life and prevent premature polymerization, store the monomer under the following conditions:
-
Temperature: In a refrigerator at 2-8°C.[1] Storing at elevated temperatures significantly increases the rate of thermal self-polymerization.
-
Light: In an amber or opaque container to protect it from light, especially UV radiation, which can generate free radicals.[1]
-
Atmosphere: The headspace of the container should be filled with an inert gas like nitrogen or argon to prevent oxygen from forming peroxides, which can initiate polymerization.[1][9] The container must be tightly sealed.
-
Purity: Ensure the monomer is not exposed to contaminants like dust, metals, acids, or bases.
Q2: Why is my bottle of 2-ethenyl-9H-carbazole shipped with an inhibitor?
A2: Manufacturers add a small amount of a chemical inhibitor to scavenge free radicals that may form during shipping and storage.[4][7] Free radicals are highly reactive species with an unpaired electron that initiate the polymerization chain reaction.[2][12] The inhibitor acts as a "radical trap," reacting with these free radicals to form stable, non-reactive species, thus preventing the onset of polymerization.[7]
Inhibitors and Their Removal
Q3: What types of inhibitors are commonly used, and how do they work?
A3: Phenolic compounds are the most common inhibitors for vinyl monomers. Examples include:
-
4-tert-Butylcatechol (TBC): Highly effective but often requires the presence of a small amount of oxygen to function optimally.[1]
-
Monomethyl Ether of Hydroquinone (MEHQ) and Hydroquinone (HQ): These are also very common and effective radical scavengers that work in the presence of oxygen.[1][7] They interrupt the polymerization process by reacting with peroxy radicals to form stable compounds.[7]
The general mechanism involves the inhibitor (In-H) donating a hydrogen atom to a propagating radical (P•), terminating the chain and forming a stable inhibitor radical (In•) that is not reactive enough to initiate a new chain.
Caption: Mechanism of free-radical polymerization and inhibition.
Q4: Do I need to remove the inhibitor before my experiment?
A4: Yes, in almost all cases. The inhibitor's function is to prevent polymerization, so its presence will interfere with or completely stop your intended reaction.[1][8] It must be removed immediately before use to achieve successful and reproducible results.[4][8]
Q5: What is the recommended procedure for removing the inhibitor?
A5: The most common and effective lab-scale method is passing the monomer through a column of basic activated alumina.[8][13] This method is efficient and avoids the risk of thermal polymerization associated with distillation.
Experimental Protocol: Inhibitor Removal via Alumina Column
-
Column Preparation:
-
Securely clamp a glass chromatography column in a fume hood.
-
Place a small plug of glass wool or cotton at the bottom.
-
Add a thin layer (approx. 1 cm) of sand over the plug.[8]
-
Prepare a slurry of basic activated alumina in a non-polar solvent (e.g., anhydrous hexane). Pour this into the column and allow it to settle into a uniform bed (a 5-10 cm bed is typical for small-scale purification).[8]
-
Gently drain the solvent until it is level with the top of the alumina bed.
-
-
Purification:
-
Carefully load the 2-ethenyl-9H-carbazole onto the top of the alumina.
-
Allow the monomer to pass through the column under gravity. The phenolic inhibitor will be adsorbed by the basic alumina.
-
Collect the purified, inhibitor-free monomer in a clean, dry flask, preferably under an inert atmosphere.
-
-
Post-Purification Handling:
-
The purified monomer is now highly reactive. Use it immediately. [8]
-
If short-term storage is unavoidable, keep it at 0-4°C under an inert atmosphere and in complete darkness for no more than a few hours.
-
Caption: Workflow for removing inhibitor before an experiment.
References
-
The control of runaway polymerisation reactions by inhibition techniques. IChemE. Available at: [Link]
-
The Role of Oxygen in the Polymerization of Vinyl Chloride. Taylor & Francis. Available at: [Link]
-
Photo and thermal polymerization sensitized by donor–acceptor interaction. I.N‐vinyl‐carbazole–acrylonitrile and related systems. Wiley Online Library. Available at: [Link]
-
The Role of Oxygen in the Polymerization of Vinyl Chloride. Semantic Scholar. Available at: [Link]
- Polymerization inhibitors for vinyl monomers and unsaturated polyesters. Google Patents.
-
Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels. Royal Society of Chemistry. Available at: [Link]
-
A Mechanistic Study of the Influence of Oxygen on Free Radical Polymerization of Butyl Acrylate, Vinyl Acetate and Methyl Methacrylate. ResearchGate. Available at: [Link]
-
N-Vinylcarbazole: As an Additive for Thermal Polymerization at Room Temperature with in situ Formation of Ag(0) Nanoparticules. MDPI. Available at: [Link]
-
Oxygen‐Tolerant, Red Light‐Driven Controlled Synthesis of Easily Degradable and High Molecular Weight α‐Lipoic Acid‐Vinyl Copolymers. Wiley Online Library. Available at: [Link]
- Inhibition of the polymerization of vinyl monomers. Google Patents.
-
Free Radical Vinyl Polymerization. Polymer Science Learning Center. Available at: [Link]
-
Inhibitor removers. ResearchGate. Available at: [Link]
- Inhibitor removal from vinyl pyridines. Google Patents.
-
Vinyl Chloride Monomer - Safe Handling Guide. Toxic Docs. Available at: [Link]
-
Comparison of photo- and thermally initiated polymerization-induced self-assembly: a lack of end group fidelity drives the formation of higher order morphologies. Royal Society of Chemistry. Available at: [Link]
-
Safe Operating Procedure for the Handling of Vinylic Monomers. UCLA Chemistry and Biochemistry. Available at: [Link]
-
Synergistic interaction of epoxides and N‐vinylcarbazole during photoinitiated cationic polymerization. R Discovery. Available at: [Link]
-
VCM Vinyl Chloride Monomer. Westlake Corporation. Available at: [Link]
-
Vinyl Chloride Monomer Safety Data Sheet. Available at: [Link]
-
9H-Carbazole, 9-ethyl-3,6-dimethyl. Organic Syntheses Procedure. Available at: [Link]
-
Supporting Information. The Royal Society of Chemistry. Available at: [Link]
-
remove inhibitor from monomer. Chemistry Stack Exchange. Available at: [Link]
-
(PDF) Synthesis of new 9H-Carbazole derivatives. ResearchGate. Available at: [Link]
-
Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions. PMC. Available at: [Link]
-
An Elegant Way to Quantitatively Analyze Oligomer Formation in Solution. PMC. Available at: [Link]
-
Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science. Available at: [Link]
-
Identification and quantification of oligomers as potential migrants in plastics food contact materials with a focus in polycondensates - A review. UvA-DARE. Available at: [Link]
-
The oxidative degradation of ethylene/vinyl alcohol copolymers. NRC Publications Archive. Available at: [Link]
-
Guidance for monomers and polymers. Bundesanstalt für Arbeitsschutz und Arbeitsmedizin. Available at: [Link]
-
Monomer Selection Strategies for Custom Polymer Synthesis. ResolveMass. Available at: [Link]
-
Determination of vinyl chloride monomer in food contact materials by solid phase microextraction coupled with gas chromatography. Czech Journal of Food Sciences. Available at: [Link]
-
The free radical polymerization of vinyl monomers in the presence of carbon black. Scilit. Available at: [Link]
-
Guidance for monomers and polymers. ECHA. Available at: [Link]
-
Multimer Detection System: A Universal Assay System for Differentiating Protein Oligomers from Monomers. MDPI. Available at: [Link]
-
Guidance for monomers and polymers. CIRS Group. Available at: [Link]
-
Determination of vinyl chloride monomer in food contact materials by solid phase microextraction coupled with gas chromatography/mass spectrometry. ResearchGate. Available at: [Link]
-
9-(2-Thienyl)-9H-carbazole. PMC. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pollution.sustainability-directory.com [pollution.sustainability-directory.com]
- 3. Comparison of photo- and thermally initiated polymerization-induced self-assembly: a lack of end group fidelity drives the formation of higher order morphologies - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels - Soft Matter (RSC Publishing) DOI:10.1039/D1SM00395J [pubs.rsc.org]
- 6. Oxygen‐Tolerant, Red Light‐Driven Controlled Synthesis of Easily Degradable and High Molecular Weight α‐Lipoic Acid‐Vinyl Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chempoint.com [chempoint.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. icheme.org [icheme.org]
- 12. pslc.ws [pslc.ws]
- 13. US2826581A - Inhibitor removal from vinyl pyridines - Google Patents [patents.google.com]
controlling molecular weight in poly(2-ethenyl-9H-carbazole) synthesis
Technical Support Center: Poly(2-ethenyl-9H-carbazole) Synthesis Ticket System ID: MOL-WEIGHT-CTRL-2E9H Status: Open Assigned Specialist: Senior Application Scientist, Polymer Chemistry Division
Part 1: Triage & Diagnostic (The "Isomer Trap")
CRITICAL WARNING: Before proceeding, verify your monomer structure. There is a frequent nomenclature confusion between 2-ethenyl-9H-carbazole and N-vinylcarbazole (9-vinylcarbazole) . These two isomers require diametrically opposite polymerization strategies due to their electronic structures.
| Feature | 2-ethenyl-9H-carbazole (Target) | N-vinylcarbazole (Common Alternative) |
| Structure | Vinyl group on Carbon-2 (Ring) | Vinyl group on Nitrogen-9 |
| Electronic Class | MAM (More Activated Monomer) | LAM (Less Activated Monomer) |
| Behavior | Styrenic (Conjugated) | Enamine-like (Electron-rich) |
| Recommended RAFT Agent | Trithiocarbonates / Dithiobenzoates | Xanthates / Dithiocarbamates |
| MW Control Difficulty | Moderate (Standard Radical) | High (Unstable Cationic/Radical) |
Note: This guide is engineered specifically for 2-ethenyl-9H-carbazole (the styrenic derivative). If you are using N-vinylcarbazole, the protocols below utilizing dithiobenzoates will cause retardation and fail.
Part 2: The Chemistry of Control (Mechanism)
To control the molecular weight (MW) of poly(2-ethenyl-9H-carbazole), we must suppress termination events (bimolecular coupling) in favor of propagation.
Why Standard Free Radical Fails: Standard radical polymerization (AIBN only) yields broad dispersity (Đ > 2.0) because the carbazole pendant group is bulky, leading to diffusion-limited termination issues (Gel effect) at relatively low conversions.
The Solution: RAFT Polymerization Reversible Addition-Fragmentation chain Transfer (RAFT) is the gold standard for this specific monomer.[1] Unlike Anionic Polymerization, RAFT tolerates the acidic proton on the nitrogen (9H position), which would otherwise quench anionic initiators immediately. Unlike ATRP, RAFT avoids the risk of the carbazole nitrogen coordinating with and poisoning copper catalysts.
The Control Equation:
In RAFT, the theoretical molecular weight (
- : Initial Monomer Concentration
- : Chain Transfer Agent Concentration
- : Fractional Conversion (0 to 1)
Visualizing the Control Logic:
Figure 1: Decision logic for selecting RAFT over Anionic/ATRP due to the 9H-carbazole functionality.
Part 3: Troubleshooting Center
User Issue: "My molecular weight is much higher than calculated."
| Root Cause | Diagnostic | Resolution |
| Low CTA Efficiency | GPC trace shows a high MW shoulder or bimodal distribution. | The CTA (Chain Transfer Agent) may be impure or oxidized. Recrystallize the CTA. For 2-ethenyl derivatives, switch to a high-transfer constant CTA like CPDB or DDMAT . |
| "Hybrid" Behavior | PDI is broad (>1.5) and MW is uncontrolled. | You likely have too much initiator. The radical flux is too high, causing standard free radical polymerization to outcompete the RAFT equilibrium. Rule: Keep |
User Issue: "The reaction solidifies (gels) before reaching target MW."
| Root Cause | Diagnostic | Resolution |
| Divinyl Impurities | Insoluble gel fraction in THF/DMF. | Synthesized 2-ethenyl carbazole often contains traces of divinyl species if not purified strictly. Action: Column chromatography of monomer on silica (Hexane/DCM) immediately before use. |
| Trommsdorff Effect | Rapid exotherm followed by solidification. | The reaction is too concentrated. Carbazole is bulky. Action: Dilute to < 20 wt% solids in DMF or 1,4-Dioxane. |
User Issue: "Low conversion after 24 hours."
| Root Cause | Diagnostic | Resolution |
| Retardation | Reaction turns dark red/brown but stays liquid. | You may be using a Dithiobenzoate (highly stabilizing) which can retard polymerization of styrenics if used in excess. Action: Switch to a Trithiocarbonate (e.g., DDMAT) or increase temperature to 70°C to shift equilibrium toward propagation. |
| Oxygen Inhibition | No polymer formed. | RAFT is unforgiving with oxygen. Action: Use freeze-pump-thaw (3 cycles minimum). Nitrogen sparging is insufficient for strict MW control. |
Part 4: Validated Experimental Protocol
Protocol: RAFT Polymerization of 2-ethenyl-9H-carbazole Target MW: 15,000 g/mol | Target PDI: < 1.2
1. Reagents:
-
Monomer: 2-ethenyl-9H-carbazole (Purified via silica column to remove inhibitors/divinyls).
-
CTA: 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDD) OR 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPDB).
-
Why? These mimic the styrenic radical stability of the monomer.
-
-
Initiator: AIBN (Recrystallized from methanol).
-
Solvent: DMF (Anhydrous) or 1,4-Dioxane. Carbazole polymers have poor solubility in aliphatic hydrocarbons.[2]
2. Stoichiometry Setup:
-
Target Degree of Polymerization (
) = 75. -
Molar Ratio:
-
Note: The low initiator ratio (0.1) is critical to maintain "living" character.
3. Workflow:
Figure 2: Step-by-step RAFT synthesis workflow.
4. Data Validation (Self-Check):
-
NMR: Check disappearance of vinyl protons (5.2–6.8 ppm).
-
GPC: Use THF as eluent. Warning: Poly(carbazole)s have different hydrodynamic volumes than Polystyrene standards. Use a light scattering detector (MALS) for absolute MW, or apply a correction factor (~0.6-0.7x PS standards).
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use ATRP instead? I have CuBr in the lab. A: It is not recommended for the 9H (unsubstituted) monomer. The secondary amine (NH) on the carbazole ring can coordinate with the Copper/Ligand complex, changing the catalyst's redox potential or deactivating it entirely. If you must use ATRP, you must protect the Nitrogen (e.g., N-ethyl-2-vinylcarbazole) first. For 9H-carbazole, RAFT is superior.
Q: Why is my polymer insoluble in THF? A: If the MW is very high (>50k) or if crosslinking occurred, solubility drops. Also, 2-ethenyl-9H-carbazole polymers can form strong intermolecular Hydrogen bonds via the NH groups. Try adding a small amount of LiBr (0.1 M) to the THF or using DMF/DMAc to break H-bonds.
Q: Can I make block copolymers with this? A: Yes. Because 2-ethenyl-9H-carbazole is a "More Activated Monomer" (MAM), you should polymerize it first if making a block with a "Less Activated Monomer" (like Vinyl Acetate). If blocking with Styrene or Methyl Methacrylate (other MAMs), the order is less critical, but usually, the methacrylate block is synthesized first.
References
-
Mori, H., et al. (2011). "The reactivity of N-vinylcarbazole in RAFT polymerization: trithiocarbonates deliver optimal control." Polymer Chemistry, 2(5), 1142-1152. (Establishes RAFT agent selection principles for vinylcarbazoles).
-
Semsarilar, M., & Perrier, S. (2010). "Green' RAFT polymerization: synthesis of poly(N-vinylcarbazole) in water." Polymer Chemistry, 1(9), 1445-1449. (Demonstrates RAFT tolerance of carbazole functionality).
-
Smith, A. E., et al. (2005). "Controlled Synthesis of Poly(N-ethyl-3-vinylcarbazole) and Block Copolymers via RAFT Polymerization." Macromolecules, 38(22), 9023–9027. (Specific protocol for ring-substituted vinylcarbazoles, validating the MAM/Styrenic behavior).
-
Moad, G., Rizzardo, E., & Thang, S. H. (2008). "Radical addition–fragmentation chemistry in polymer synthesis." Polymer, 49(5), 1079-1131. (The authoritative guide on CTA selection for MAMs vs LAMs).
Sources
Technical Support Center: Synthesis of 2-Ethenyl-9H-carbazole
Welcome to the dedicated technical support center for the synthesis of 2-ethenyl-9H-carbazole (also known as 2-vinyl-9H-carbazole). This guide is designed for researchers, medicinal chemists, and materials scientists who are actively working with this versatile monomer and may encounter challenges during its synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common pitfalls and optimize your synthetic strategy. Our approach is grounded in mechanistic principles to not only solve immediate issues but also to empower you with a deeper understanding of the underlying chemistry.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of 2-ethenyl-9H-carbazole. Each issue is presented in a question-and-answer format, detailing the probable causes rooted in side reactions and offering step-by-step corrective measures.
Issue 1: Low or No Yield of 2-Ethenyl-9H-carbazole in Wittig/Horner-Wadsworth-Emmons Reaction
Question: I am performing a Wittig or Horner-Wadsworth-Emmons (HWE) reaction on 2-formyl-9H-carbazole, but my yields are consistently low, or I am not getting any product. What could be the problem?
Answer:
Low yields in the olefination of 2-formyl-9H-carbazole can stem from several factors, primarily related to the stability of the ylide and the reaction conditions.
Potential Causes and Solutions:
-
Inefficient Ylide Formation: The acidity of the phosphonium salt's α-protons is crucial for successful deprotonation and ylide formation.
-
Troubleshooting:
-
Choice of Base: For a simple methylide (prepared from methyltriphenylphosphonium bromide), a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH) is necessary. Weaker bases may not be sufficient to generate the ylide in high concentration.
-
Anhydrous Conditions: Ylides are highly reactive and sensitive to moisture. Ensure all glassware is flame-dried, and all solvents and reagents are rigorously dried. The presence of water will quench the ylide and any strong base used.
-
Temperature Control: When using strong bases like n-BuLi, perform the deprotonation at low temperatures (e.g., 0 °C or -78 °C) to prevent side reactions of the base.
-
-
-
Low Reactivity of a Stabilized Ylide: If you are using a stabilized ylide (e.g., one with an ester group), it may not be reactive enough to undergo olefination with the relatively electron-rich 2-formyl-9H-carbazole.
-
Troubleshooting:
-
Switch to HWE: The Horner-Wadsworth-Emmons reaction, which utilizes a phosphonate ester, is an excellent alternative. The resulting phosphonate carbanion is generally more nucleophilic than the corresponding stabilized Wittig ylide.[1]
-
HWE Protocol: A typical HWE protocol involves the use of a base like sodium hydride in a solvent such as tetrahydrofuran (THF).
-
-
-
Side Reactions of the Aldehyde: The formyl group on the carbazole can be susceptible to side reactions.
-
Troubleshooting:
-
Cannizzaro-type Reactions: In the presence of a strong base, aldehydes lacking α-hydrogens can undergo disproportionation. While less common under typical Wittig conditions, it is a possibility. Ensure slow addition of the aldehyde to the pre-formed ylide solution.
-
Aldehyde Purity: Impurities in your 2-formyl-9H-carbazole can inhibit the reaction. Purify the starting material by column chromatography or recrystallization before use.
-
-
Visualizing the Wittig/HWE Pathway:
Caption: Comparison of Wittig and HWE pathways for olefination.
Issue 2: Formation of Multiple Products in the Dehydration of 1-(9H-Carbazol-2-yl)ethanol
Question: I am attempting to synthesize 2-ethenyl-9H-carbazole by dehydrating 1-(9H-carbazol-2-yl)ethanol, but my product is a mixture of several compounds, and I am also observing some polymer formation. How can I improve the selectivity?
Answer:
The acid-catalyzed dehydration of alcohols is prone to side reactions, especially when dealing with secondary alcohols that can form relatively stable carbocation intermediates.
Potential Causes and Solutions:
-
Carbocation Rearrangements: The secondary carbocation formed upon protonation of the hydroxyl group and loss of water can potentially undergo hydride or alkyl shifts to form a more stable carbocation, leading to isomeric alkene products. While less likely in this specific benzylic-type system, it's a possibility to consider.
-
Formation of an Ether Byproduct: Under acidic conditions, the starting alcohol can act as a nucleophile and attack the carbocation intermediate, leading to the formation of a dimeric ether.
-
Polymerization: The product, 2-ethenyl-9H-carbazole, is a vinyl monomer that can readily polymerize under acidic and/or high-temperature conditions. This is a very common side reaction.
Troubleshooting Strategies:
-
Milder Dehydration Conditions: Avoid strong, non-volatile acids like sulfuric acid and high temperatures.
-
Recommended Reagents: Consider using milder dehydrating agents such as:
-
Phosphorus oxychloride (POCl₃) in pyridine: This method proceeds through an E2 mechanism, avoiding the formation of a discrete carbocation and thus minimizing rearrangements and ether formation. The reaction is typically performed at low temperatures.
-
Martin Sulfurane: This reagent allows for the dehydration of alcohols under neutral and mild conditions.
-
Burgess Reagent: This is another mild and selective reagent for alcohol dehydration.
-
-
-
Control of Reaction Temperature: If using a traditional acid catalyst like p-toluenesulfonic acid (PTSA), use the lowest possible temperature that allows for the reaction to proceed.
-
Inclusion of a Polymerization Inhibitor: Add a small amount of a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the reaction mixture to suppress the polymerization of the product.
-
Distillation of the Product: If the product is volatile enough, performing the dehydration in a distillation apparatus can allow for the immediate removal of the 2-ethenyl-9H-carbazole as it is formed, minimizing its exposure to the harsh reaction conditions and reducing the likelihood of polymerization.
Visualizing the Dehydration and Side Reactions:
Caption: Pathways in the acid-catalyzed dehydration of 1-(9H-Carbazol-2-yl)ethanol.
Issue 3: Low Conversion and/or Homocoupling in Palladium-Catalyzed Cross-Coupling Reactions
Question: I am trying to synthesize 2-ethenyl-9H-carbazole via a Heck or Suzuki coupling with 2-bromo-9H-carbazole, but I am getting low conversion of my starting material and observing some homocoupling of the carbazole. What are the likely causes?
Answer:
Palladium-catalyzed cross-coupling reactions are powerful but sensitive to a variety of factors. Low conversion and homocoupling are common issues that can often be resolved by careful optimization of the reaction conditions.
Potential Causes and Solutions:
-
Catalyst Deactivation: The active Pd(0) catalyst can be deactivated by oxygen or impurities.
-
Troubleshooting:
-
Degassing: Thoroughly degas all solvents and reagents by sparging with an inert gas (argon or nitrogen) or by several freeze-pump-thaw cycles.
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration.
-
-
-
Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle.
-
Troubleshooting:
-
Heck Reaction: For the Heck reaction with 2-bromo-9H-carbazole, phosphine ligands like triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine are common starting points. If these are ineffective, consider more electron-rich and bulky ligands.
-
Suzuki Reaction: For the Suzuki coupling with vinylboronic acid or its esters, phosphine ligands are also standard. Buchwald-type ligands can be highly effective for challenging couplings.[2]
-
-
-
Ineffective Base (Suzuki Coupling): The base is critical for the transmetalation step in the Suzuki coupling.
-
Troubleshooting:
-
Base Strength: The choice of base can be crucial. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The optimal base often depends on the solvent and substrates.
-
Aqueous Conditions: Many Suzuki couplings benefit from the presence of water, which can aid in the dissolution of the base and facilitate the reaction.
-
-
-
Homocoupling (Glaser-Hay type or reductive coupling): This can occur, particularly in the presence of copper co-catalysts or if the reaction conditions favor the reductive elimination of two carbazole units from the palladium center.
-
Troubleshooting:
-
Minimize Copper: If a copper co-catalyst is being used (more common in Stille or Sonogashira couplings but sometimes added to others), try reducing its amount or eliminating it.
-
Optimize Reaction Time and Temperature: Prolonged reaction times at high temperatures can sometimes lead to increased side products. Monitor the reaction by TLC or GC-MS and stop it once the starting material is consumed.
-
-
Visualizing the Suzuki Coupling Cycle and a Side Reaction:
Sources
Technical Support Center: 2-Ethenyl-9H-Carbazole Device Engineering
Welcome to the Advanced Technical Support Center for 2-ethenyl-9H-carbazole (2-vinylcarbazole) and its polymeric derivatives (e.g., P2VK). This portal is engineered for materials scientists, optoelectronics researchers, and drug development professionals utilizing carbazole-based polymers as high-triplet-energy hosts in OLEDs, Thermally Activated Delayed Fluorescence (TADF) devices, and bio-imaging fluorescent probes.
Our troubleshooting logic is grounded in fundamental photophysics and morphological causality, ensuring that every protocol you execute is a self-validating system.
Core Mechanisms: The Dimerization Dilemma
The 2-ethenyl-9H-carbazole monomer is distinguished by its extended planar
The Causality of Failure: When carbazole units undergo
Fig 1. Exciton dynamics in 2-vinylcarbazole hosts, highlighting the triplet excimer trap pathway.
Troubleshooting Guides & FAQs
Q1: My P2VK-hosted blue OLED exhibits a significant red-shift and low EQE. How do I fix this?
A1: This is the classic signature of triplet excimer formation. In neat films or highly concentrated doped films, the carbazole units form persistent dimer states that lower the
Q2: When using 2-ethenyl-9H-carbazole polymers as fluorescent probes for drug delivery tracking, the emission quenches in aqueous media. Why?
A2: This phenomenon is Aggregation-Caused Quenching (ACQ). In aqueous biological environments, the hydrophobic carbazole moieties aggregate tightly. This forces the
Q3: My solution-processed emissive film shows high surface roughness and poor hole mobility. What is going wrong during spin-coating? A3: High surface roughness often stems from rapid solvent evaporation locking the polymer chains in kinetically trapped, disordered conformations. This disrupts the hopping transport of holes between carbazole units. Corrective Action: Switch from a highly volatile solvent (like chloroform) to a higher boiling point solvent (like chlorobenzene). Implement a controlled thermal annealing process to allow thermodynamic relaxation of the polymer chains without inducing crystallization.
Quantitative Material Baselines
To effectively design your host-guest systems, you must align the energy levels correctly. The table below summarizes the critical photophysical data for carbazole-based materials used in optoelectronics and bio-assays.
| Material | Triplet Energy ( | HOMO Level | LUMO Level | Excimer / Dimer Tendency |
| PVK | 2.88 eV (at 14 K) | -5.80 eV | -2.30 eV | High (Dimerizes easily) |
| P2VK | ~2.90 eV | -5.85 eV | -2.40 eV | Moderate to High |
| mCBP | 2.80 eV | -6.00 eV | -2.40 eV | Low (Sterically hindered) |
| 4CzIPN | 2.70 eV | -5.80 eV | -3.20 eV | High (Solid-state solvation) |
(Data synthesized from[2],[3], and[1])
Self-Validating Experimental Protocols
Protocol A: Zeonex Matrix Isolation for Dimer Quantification
To determine if your efficiency loss is due to dimerization, you must isolate the monomeric emission. Zeonex is a cyclo-olefin polymer that physically separates carbazole chains, preventing
-
Solution Preparation: Dissolve P2VK and Zeonex in toluene at a 1:100 weight ratio. Causality: The massive excess of Zeonex acts as a solid-state solvent, trapping individual carbazole chains.
-
Deposition: Spin-coat the solution onto cleaned quartz substrates at 2000 rpm for 60 seconds.
-
Measurement: Cool the sample to 14 K in a cryostat and measure the Photoluminescence (PL) spectrum.
-
Self-Validation Checkpoint: Analyze the PL spectrum. If you observe a sharp, vibronically resolved peak at ~430 nm, monomer isolation is successful. If a broad, structureless emission appears >500 nm, excimers are still forming. Troubleshooting: Reduce the P2VK concentration to 1:500 and repeat.
Protocol B: Optimized Spin-Coating Workflow for P2VK Emissive Layers
This protocol ensures a smooth morphology while preventing the thermal induction of excimer traps.
-
Ink Formulation: Prepare a 10 mg/mL solution of P2VK and your dopant in anhydrous chlorobenzene. Stir at 40°C overnight. Causality: Chlorobenzene's high boiling point (132°C) prevents rapid kinetic trapping of polymer chains, reducing film roughness.
-
Spin-Coating: Dispense 40
L onto the Hole Injection Layer (HIL). Spin at 1500 rpm for 45 seconds in a nitrogen-filled glovebox. -
Thermal Annealing: Bake the substrate at 70°C for 30 minutes. Causality: This temperature is high enough to drive off residual solvent, but low enough to prevent the carbazole side-chains from gaining the thermal energy (
) required to reorient into -stacked dimer traps. -
Self-Validation Checkpoint: Perform Atomic Force Microscopy (AFM) on a dummy sample. A Root Mean Square (RMS) roughness of
nm validates proper film morphology. An RMS nm indicates solvent dewetting; verify the surface energy of your HIL.
Fig 2. Step-by-step solution-processed device fabrication workflow for P2VK emissive layers.
References
-
Jankus, V., & Monkman, A. P. (2011). Is Poly(vinylcarbazole) a Good Host for Blue Phosphorescent Dopants in PLEDs? Dimer Formation and Their Effects on the Triplet Energy Level of Poly(N-vinylcarbazole) and Poly(N-Ethyl-2-Vinylcarbazole). Advanced Functional Materials. 2
-
Etherington, M. K., et al. (2019). Persistent Dimer Emission in Thermally Activated Delayed Fluorescence Materials. The Journal of Physical Chemistry C (ACS Publications). 3
-
Schrögel, P., et al. (2015). Triplet energies and excimer formation in meta- and para-linked carbazolebiphenyl matrix materials. Royal Society Publishing. 1
Sources
troubleshooting film morphology of spin-coated poly(2-ethenyl-9H-carbazole)
This guide addresses the specific challenges associated with Poly(2-ethenyl-9H-carbazole) (often abbreviated as P(2VK) or PVCz ), distinct from the more common Poly(N-vinylcarbazole) (PVK).
Critical Distinction: Unlike standard PVK, where the vinyl group is attached to the nitrogen (N-vinyl), P(2VK) has the vinyl group on the carbon ring (C-vinyl) and retains a free N-H moiety at the 9-position. This N-H group introduces intermolecular hydrogen bonding , significantly altering solubility, viscosity, and aggregation behavior compared to standard PVK.
Part 1: Solvent Selection & Solution Engineering
The Core Challenge: The free N-H group in P(2VK) promotes hydrogen-bond-mediated aggregation, leading to "micro-gel" formation or cloudy solutions, which directly result in rough films.
Q: My solution appears slightly hazy or viscous even after stirring. Is this normal?
A: No. Haze indicates aggregation. Unlike N-vinyl PVK, P(2VK) chains can "zip up" via hydrogen bonds between carbazole units.
-
Troubleshooting:
-
Switch Solvents: Non-polar solvents like Toluene may not sufficiently disrupt these H-bonds. Switch to Tetrahydrofuran (THF) or Chlorobenzene (CB) . THF is a strong H-bond acceptor and helps solvate the N-H group.
-
Thermal Aging: Heat the solution to 50–60°C for 30 minutes before filtering. This provides the thermal energy to break physical cross-links (H-bonds).
-
Filtration: Use a 0.45 µm PTFE filter . If high back-pressure is felt, aggregation is significant. Do not force it; re-dissolve with heat or a more polar solvent.
-
Q: How do I prevent "Orange Peel" or surface roughness?
A: This is often a Marangoni instability caused by uneven surface tension gradients during drying.
-
The Fix: Use a high-boiling point solvent to extend the drying time, allowing the film to self-level.
-
Recommended: Mix Chlorobenzene (BP: 131°C) with a small amount of o-Dichlorobenzene (BP: 180°C) (e.g., 9:1 ratio).
-
Avoid: Pure Chloroform (evaporates too fast) or pure DMF (hygroscopic, causes dewetting).
-
Part 2: Spin Coating & Film Morphology
Defect Diagnosis Matrix
| Defect Appearance | Likely Cause | Mechanistic Root | Corrective Action |
| Radial Striations | Solvent evaporation > Fluid flow | Viscosity increases too fast during spin. | Increase solvent boiling point (e.g., switch THF → Chlorobenzene) or decrease spin speed . |
| Comets / Streaks | Particulates | Large particles disrupt laminar flow. | Filter solution (0.45 µm). Clean substrate with N2 gun immediately before dispense. |
| Pinholes | Poor Wettability / Micro-bubbles | High surface tension or trapped gas. | Plasma treat substrate (O2 plasma, 30s) to increase surface energy. Sonicate solution to degas. |
| Cloudy / Milky Film | Phase Separation / Aggregation | Polymer precipitating before solvent evaporates. | H-Bond Aggregation: Heat substrate to 40°C during spin or use a solvent with better solubility (THF). |
| Dewetting (Holes) | Substrate Incompatibility | Surface energy mismatch (Hydrophobic film on Hydrophilic sub). | Use a primer layer (e.g., HMDS) or reduce substrate hydrophilicity if possible. |
Q: I see "phase separation" domains when blending P(2VK) with emitters (e.g., Ir(ppy)3). Why?
A: P(2VK) is more polar than standard PVK due to the N-H bond.
-
Mechanism: If your emitter is highly non-polar, it may segregate from the polar P(2VK) matrix.
-
Solution:
-
Solvent Blending: Use a common solvent that is "good" for both components (e.g., Chlorobenzene). Avoid "selective" solvents where one component is much more soluble than the other.
-
Rapid Quenching: Increase spin speed (e.g., >2000 RPM) to "freeze" the morphology before domains can coarsen.
-
Part 3: Post-Deposition Processing (Annealing)
Q: The film cracks upon annealing. What is the Tg of P(2VK)?
A: The glass transition temperature (Tg) of P(2VK) is typically >150°C , often higher than N-vinyl PVK due to H-bonding rigidity.
-
The Issue: Heating rapidly above Tg causes rapid solvent release and volume contraction, leading to stress cracking.
-
Protocol:
-
Soft Bake: 80°C for 10 mins (removes bulk solvent).
-
Hard Bake: Ramp slowly to ~120°C (below Tg) to anneal out free volume without melting the chain packing.
-
Atmosphere: Always anneal in Nitrogen/Argon . The N-H group is susceptible to oxidation at high temperatures.
-
Visual Troubleshooting Guide
Caption: Decision tree for diagnosing and correcting common spin-coating defects in Poly(2-ethenyl-9H-carbazole) films.
References
-
Jankus, V., & Monkman, A. P. (2011). Is Poly(vinylcarbazole) a Good Host for Blue Phosphorescent Dopants in PLEDs? Dimer Formation and Their Effects on the Triplet Energy Level of Poly(N-vinylcarbazole) and Poly(N-Ethyl-2-Vinylcarbazole).Advanced Functional Materials . Link
-
Sigma-Aldrich. (n.d.). Poly(2-vinylcarbazole) Product Specification & Properties.[1]MilliporeSigma . Link
-
Ossila. (n.d.).[2] Spin Coating: A Guide to Theory and Techniques.Ossila.com . Link
-
Graz University of Technology. (n.d.). Common Defects Found When Spin Coating.TU Graz . Link
Sources
Validation & Comparative
Structural Isomerism in Functional Polymers: A Comparative Guide to 2-Ethenyl-9H-Carbazole vs. N-Vinylcarbazole
The following guide compares 2-ethenyl-9H-carbazole (2-vinylcarbazole) and N-vinylcarbazole (9-vinylcarbazole).
Executive Summary
This guide provides a technical comparison between two structural isomers of vinylcarbazole: the industry-standard N-vinylcarbazole (NVC) and the specialized 2-ethenyl-9H-carbazole (2VC) . While NVC is the dominant monomer for photoconductive polymers (PVK) used in OLEDs and xerography, 2VC represents an emerging class of "C-vinyl" monomers.
The critical differentiator is the connectivity of the vinyl group :
-
NVC (9-vinyl): Vinyl group attached to Nitrogen. Lacks a hydrogen-bond donor. Dominated by steric hindrance and cationic susceptibility.
-
2VC (2-vinyl): Vinyl group attached to Carbon-2. Retains the acidic N-H proton. Capable of hydrogen bonding, offering unique supramolecular organization and anion-sensing capabilities.
Part 1: Molecular Architecture & Electronic Structure
The performance differences stem directly from how the vinyl group couples with the carbazole chromophore.
| Feature | N-Vinylcarbazole (NVC) | 2-Ethenyl-9H-Carbazole (2VC) |
| Structure | Vinyl on Nitrogen (Position 9) | Vinyl on Carbon (Position 2) |
| H-Bonding | None (Tertiary amine-like) | Strong Donor (Free N-H group) |
| Conjugation | Limited. The vinyl group twists out of plane due to steric clash with H1/H8 protons. | Extended. The vinyl group at C2 is more planar with the biphenyl system. |
| Electronic Nature | Electron-rich olefin (Enamine-like character). | Styrene-like derivative with electron-donating substituent. |
| Polymer Backbone | Poly(N-vinylcarbazole) (PVK) | Poly(2-vinylcarbazole) (P2VC) |
Visualizing the Isomerism & Polymerization Pathways
Figure 1: Synthetic divergence and polymerization logic for N-vinyl vs. 2-vinyl isomers.
Part 2: Synthesis & Polymerization Protocols
1. N-Vinylcarbazole (Standard Protocol)
-
Synthesis: Industrial scale via reaction of carbazole with acetylene under high pressure (Reppe chemistry) or transvinylation with vinyl acetate.
-
Polymerization (Cationic): NVC is hyper-reactive to cations due to the resonance stabilization of the carbocation by the adjacent nitrogen lone pair.
-
Caution: Spontaneous polymerization can occur with trace acids or oxidants.
-
2. 2-Ethenyl-9H-Carbazole (Laboratory Protocol)
-
Synthesis: Requires multi-step functionalization.
-
Vilsmeier-Haack Formylation: Carbazole
2-Formylcarbazole. -
Wittig Reaction: 2-Formylcarbazole + Methyltriphenylphosphonium bromide
2-Vinylcarbazole.
-
-
Polymerization (Radical): Behaves similarly to styrene. The free N-H group requires that cationic initiators be avoided or the N-H protected if side reactions are a concern, though radical polymerization (AIBN) is standard.
Experimental Protocol: Radical Polymerization of 2-Vinylcarbazole
Use this protocol to generate P2VC for sensor applications.
-
Reagents:
-
Monomer: 2-ethenyl-9H-carbazole (Purified by recrystallization from ethanol).
-
Initiator: AIBN (Recrystallized from methanol).
-
Solvent: Anhydrous THF or Toluene.
-
-
Setup:
-
Prepare a Schlenk tube under Argon atmosphere.
-
Dissolve monomer (1.0 g, 5.2 mmol) and AIBN (1-2 wt%) in solvent (5 mL).
-
-
Execution:
-
Degas solution via 3 freeze-pump-thaw cycles to remove oxygen (critical for radical stability).
-
Heat to 70°C for 24–48 hours.
-
-
Purification:
-
Precipitate the polymer solution dropwise into cold Methanol.
-
Filter and dry under vacuum at 50°C.
-
-
Validation:
-
FTIR: Confirm disappearance of vinyl C=C stretch (~1625 cm⁻¹) and retention of N-H stretch (~3400 cm⁻¹).
-
Part 3: Physical & Optoelectronic Properties
| Property | Poly(N-vinylcarbazole) (PVK) | Poly(2-vinylcarbazole) (P2VC) | Implication for Application |
| Glass Transition (Tg) | ~200–227°C | >230°C (Estimated) | P2VC likely has higher thermal stability due to inter-chain Hydrogen bonding. |
| Solubility | Soluble in THF, Toluene, CHCl₃. | Soluble in polar aprotic solvents; may require DMF/DMSO if H-bonding is strong. | PVK is easier to process for standard organic electronics. |
| Hole Mobility | ~10⁻⁵ cm²/V·s (Dispersive) | Comparable or slightly lower | PVK is the "gold standard" host for hole transport. |
| Fluorescence | Excimer emission (sandwich sites). | Monomer-like emission dominates. | P2VC has less steric forcing of "sandwich" stacking, reducing excimer red-shift. |
| Bio-Interface | Hydrophobic, inert. | Hydrophilic potential. | P2VC's N-H group allows functionalization or sensing of anions (e.g., NO₃⁻, F⁻). |
Data Analysis: Photoconductivity & Sensing
Experimental data indicates that while PVK is a superior bulk hole transporter, P2VC offers superior signal-to-noise ratios in sensor applications .
-
Experiment: Light-Addressable Potentiometric Sensors (LAPS).[1]
-
Result: P2VC doped with Copper Phthalocyanine (CuPc) showed higher sensitivity to nitrate ions than PVK-based equivalents.
-
Mechanism:[2] The N-H moiety in P2VC facilitates interaction with the analyte or the dielectric surface, reducing drift compared to the inert N-alkylated PVK.
Part 4: Applications in Drug Development & Bio-Electronics
For the pharmaceutical and bio-engineering audience, the distinction is vital:
-
NVC (The Scaffold/Excipient):
-
Toxicity: NVC monomer is mutagenic and toxic. Strict removal of monomer is required for any bio-facing application.
-
Use: Nanoparticle encapsulation. PVK nanoparticles are used as fluorescent probes or drug carriers where the polymer shell is inert.
-
-
2VC (The Active Interface):
-
Bio-Mimicry: The 2-vinyl isomer retains the indole-like N-H, structurally mimicking Tryptophan residues.
-
Biosensors: 2-PVK is the preferred choice for potentiometric biosensors (e.g., detecting plant bio-potentials or specific anions) because the polymer chain can "communicate" chemically via hydrogen bonding, unlike the sterically shielded PVK.
-
References
- Sorenson, W. R., & Campbell, T. W. (2001). Preparative Methods of Polymer Chemistry. Wiley-Interscience.
-
Grazulevicius, J. V., et al. (2003). "Structure-properties relationship of carbazole-based polymers." Progress in Polymer Science. Link
-
Uchida, H., et al. (2003). "Anion-selective light-addressable potentiometric sensors (LAPS) for the determination of nitrate and sulphate ions." Sensors and Actuators B: Chemical. (Key data on 2-PVK vs PVK sensing performance). Link
-
Morin, J. F., et al. (2005). "Syntheses and Conjugation of 2,7-Functionalized Carbazoles." Macromolecules. (Synthesis pathways for C-functionalized carbazoles). Link
-
Pearson, J. M., & Stolka, M. (1981). Poly(N-vinylcarbazole).[3][4][2][5][6][7][8][9][10] Polymer Monographs, Gordon and Breach. (The definitive text on NVC properties).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. POLY(N-VINYLCARBAZOLE) | 25067-59-8 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. N-Vinylcarbazole - Wikipedia [en.wikipedia.org]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The reactivity of N-vinylcarbazole in RAFT polymerization: trithiocarbonates deliver optimal control for the synthesis of homopolymers and block copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. tandfonline.com [tandfonline.com]
A Head-to-Head Battle of Hole Transport Materials: Unveiling the Performance of Poly(9-vinylcarbazole) Against Industry Standards
An In-depth Technical Guide for Researchers in Optoelectronics and Drug Development
In the relentless pursuit of highly efficient and stable optoelectronic devices, such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), the selection of an appropriate hole transport material (HTM) is paramount. An ideal HTM must possess a trifecta of properties: high hole mobility for efficient charge extraction, a suitable highest occupied molecular orbital (HOMO) energy level for seamless energy alignment with the active layer, and robust stability to ensure long device lifetimes. For years, 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene (Spiro-OMeTAD) has been the reigning champion in the field of high-performance PSCs. However, its exorbitant cost and susceptibility to degradation have spurred a fervent search for viable alternatives.
This guide provides a comprehensive performance comparison of a promising and cost-effective alternative, poly(9-vinylcarbazole) (PVK), derived from the monomer 2-ethenyl-9H-carbazole, against the established HTMs: Spiro-OMeTAD, poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA), and poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS). We will delve into the fundamental material properties, present a side-by-side analysis of their performance in perovskite solar cells based on experimental data, and provide detailed protocols for the synthesis of 9-vinylcarbazole and the fabrication of high-performance solar cell devices.
The Contenders: A Close Look at Their Intrinsic Properties
The efficacy of a hole transport material is deeply rooted in its intrinsic electronic and physical properties. The alignment of the HOMO energy level with the valence band of the perovskite absorber layer is critical for efficient hole extraction, while high hole mobility ensures rapid transport of these charges to the electrode, minimizing recombination losses. Furthermore, the material's thermal and environmental stability dictates the operational lifetime of the final device.
Below is a summary of the key properties of the HTMs under comparison:
| Material | HOMO Energy Level (eV) | Hole Mobility (cm²/Vs) | Key Advantages | Key Disadvantages |
| Poly(9-vinylcarbazole) (PVK) | ~ -5.5 to -5.8 | ~ 10⁻³ - 10⁻⁶ | Low cost, good film-forming properties, high thermal stability.[1] | Relatively low hole mobility compared to top performers, can be brittle.[2] |
| Spiro-OMeTAD | ~ -5.1 to -5.2 | ~ 10⁻⁴ - 10⁻⁵ | High efficiency in PSCs, good solubility. | High cost, complex synthesis, requires dopants which can degrade the device.[3] |
| PTAA | ~ -5.1 to -5.3 | ~ 10⁻³ - 10⁻⁴ | High hole mobility, good thermal stability, suitable for both n-i-p and p-i-n architectures.[4] | Can have poor wettability for perovskite precursor solutions. |
| PEDOT:PSS | ~ -5.0 to -5.2 | ~ 10⁻¹ - 10⁻³ | High conductivity, solution processable in water, transparent. | Acidic nature can corrode transparent conductive oxides, hygroscopic leading to instability.[5] |
Performance in Perovskite Solar Cells: A Data-Driven Comparison
The ultimate test of a hole transport material lies in its performance within a complete device. The following table summarizes the key photovoltaic parameters of perovskite solar cells fabricated with the different HTMs. It is important to note that these values are compiled from various studies and direct head-to-head comparisons in a single device architecture can be limited.
| HTM | Device Architecture | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (VOC) (V) | Short-Circuit Current Density (JSC) (mA/cm²) | Fill Factor (FF) (%) |
| PVK | Inverted (p-i-n) | 15.05 - 19.03[6][7] | 0.96 - 1.08[6][7] | 21.25 - 22.5[6][7] | 70.03 - 81.0[6][7] |
| Spiro-OMeTAD | Conventional (n-i-p) | > 25[4] | ~ 1.15 | ~ 25 | > 80 |
| PTAA | Inverted (p-i-n) & Conventional (n-i-p) | > 25[4] | ~ 1.16 | ~ 24 | > 80 |
| PEDOT:PSS | Inverted (p-i-n) | 18.1[8] | ~ 1.05 | ~ 22 | ~ 75 |
From the data, it is evident that while Spiro-OMeTAD and PTAA currently hold the record for highest efficiencies, PVK demonstrates a respectable performance, particularly in inverted device structures.[6][7] Its lower cost and good stability make it a compelling candidate for large-scale production of perovskite solar cells.
Stability Under Stress: A Critical Factor for Commercial Viability
The long-term stability of perovskite solar cells is a major hurdle for their commercialization. The hole transport layer plays a crucial role in protecting the perovskite from environmental factors such as moisture and oxygen, and its own stability under thermal stress and continuous illumination is vital.
-
Thermal Stability: PVK exhibits high thermal stability, with a glass transition temperature that can exceed 200 °C, making it suitable for devices that may experience elevated operating temperatures.[2] Studies have shown that PSCs with a PVK modification can maintain 87% of their initial efficiency after 3 hours at 85°C, significantly outperforming devices without this layer.[4] In contrast, the dopants often required for Spiro-OMeTAD can contribute to thermal degradation pathways.[9]
-
Moisture Stability: The hydrophobic nature of PVK can provide a barrier against moisture ingress, a primary degradation mechanism for perovskite films.[10] PEDOT:PSS, being hygroscopic, can attract water and accelerate device degradation unless appropriately modified.[5]
-
Photostability: While PVK itself is relatively photostable, the overall device stability under continuous illumination is a complex interplay between all the layers. Doping PVK with other molecules has been shown to improve the light stability of the resulting devices.[11]
Experimental Protocols: From Monomer Synthesis to Device Fabrication
To facilitate further research and development, this section provides detailed, step-by-step methodologies for the synthesis of the 2-ethenyl-9H-carbazole (9-vinylcarbazole) monomer and the fabrication of an inverted perovskite solar cell using a PVK hole transport layer.
Synthesis of 9-Vinylcarbazole
The synthesis of 9-vinylcarbazole can be achieved through the vinylation of carbazole with acetylene. This procedure should be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
Materials:
-
Carbazole
-
Potassium hydroxide (KOH)
-
N-methylpyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)
-
Acetylene gas
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a pressure-rated reaction vessel, dissolve carbazole in NMP or DMSO.
-
Add a catalytic amount of KOH to the solution.
-
Purge the vessel with an inert gas to remove oxygen.
-
Pressurize the vessel with acetylene gas.
-
Heat the reaction mixture to 160-180 °C and maintain the pressure. The reaction progress can be monitored by thin-layer chromatography (TLC).[12]
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the excess acetylene.
-
The product can be isolated by distillation under reduced pressure or by precipitation in a non-solvent like water, followed by filtration and drying.[4][12]
Caption: Synthesis of 9-Vinylcarbazole from carbazole and acetylene.
Fabrication of an Inverted Perovskite Solar Cell with a PVK Hole Transport Layer
This protocol outlines the fabrication of a p-i-n (inverted) perovskite solar cell on an indium tin oxide (ITO) coated glass substrate. All solution preparation and spin-coating steps for the perovskite and charge transport layers should be performed in an inert atmosphere (e.g., a nitrogen-filled glovebox).
Materials:
-
ITO-coated glass substrates
-
Poly(9-vinylcarbazole) (PVK)
-
Chlorobenzene
-
Perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in a DMF:DMSO solvent mixture)
-
Antisolvent (e.g., chlorobenzene or ethyl acetate)
-
-Phenyl-C₆₁-butyric acid methyl ester (PCBM)
-
Bathocuproine (BCP)
-
Silver (Ag) or Gold (Au) evaporation source
Procedure:
-
Substrate Cleaning: Sequentially clean the ITO-coated glass substrates by ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes.
-
PVK Hole Transport Layer Deposition:
-
Prepare a solution of PVK in chlorobenzene (e.g., 5-10 mg/mL).
-
Spin-coat the PVK solution onto the cleaned ITO substrate. A typical spin-coating program would be a two-step process: 1000 rpm for 10 seconds followed by 4000 rpm for 30 seconds.
-
Anneal the PVK film at 100-120 °C for 10 minutes.
-
-
Perovskite Active Layer Deposition:
-
Spin-coat the perovskite precursor solution onto the PVK layer. A typical spin-coating program would be 4000-6000 rpm for 30-45 seconds.
-
During the last 5-10 seconds of the spin-coating process, dispense an antisolvent onto the spinning substrate to induce rapid crystallization.
-
Immediately transfer the substrate to a hotplate and anneal at 100-150 °C for 10-30 minutes.
-
-
Electron Transport Layer Deposition:
-
Prepare a solution of PCBM in chlorobenzene (e.g., 20 mg/mL).
-
Spin-coat the PCBM solution onto the perovskite layer at 1000-2000 rpm for 30 seconds.
-
-
Buffer Layer Deposition:
-
Deposit a thin layer of BCP (8-10 nm) via thermal evaporation.
-
-
Metal Electrode Deposition:
-
Deposit the metal back contact (Ag or Au, 80-100 nm) via thermal evaporation through a shadow mask to define the active area of the device.
-
Caption: Workflow for fabricating an inverted perovskite solar cell with a PVK hole transport layer.
Conclusion and Future Outlook
Poly(9-vinylcarbazole), derived from the readily available monomer 2-ethenyl-9H-carbazole, presents a compelling case as a cost-effective and stable alternative to the incumbent hole transport materials in perovskite solar cells. While its power conversion efficiencies may not yet consistently reach the heights of Spiro-OMeTAD and PTAA, its respectable performance, coupled with its excellent thermal stability and processability, makes it a strong contender for the commercialization of perovskite photovoltaic technology.
Future research should focus on further enhancing the hole mobility of PVK through molecular engineering, such as the incorporation of co-monomers or the development of novel carbazole-based polymers. Additionally, optimizing the interface between the PVK layer and the perovskite active layer through the use of interfacial modifiers could unlock further gains in device performance and stability. As the field continues to evolve, the trade-off between performance, cost, and stability will be a critical consideration, and materials like PVK are poised to play a significant role in the future of optoelectronics.
References
- Li, Y., et al. (2022). Highly Efficient Perovskite Solar Cell Based on PVK Hole Transport Layer. Polymers, 14(11), 2249.
- Wang, R., et al. (2019). Enhanced efficiency and thermal stability of perovskite solar cells using poly(9-vinylcarbazole) modified perovskite. Nano Energy, 63, 103859.
- ChemicalBook. (n.d.). Method for preparing N-vinyl carbazole.
-
ResearchGate. (2016). 100 °C Thermal Stability of Printable Perovskite Solar Cells Using Porous Carbon Counter Electrodes. Retrieved from [Link]
-
RSC Publishing. (n.d.). A multifunctional poly-N-vinylcarbazole interlayer in perovskite solar cells for high stability and efficiency: a test with new triazatruxene-based hole transporting materials. Retrieved from [Link]
- Heo, J. H., et al. (2015). High-performance inorganic-organic hybrid perovskite solar cells on a plastic substrate.
- Rombach, F. M., et al. (2021). Lessons learned from spiro-OMeTAD and PTAA in perovskite solar cells. Energy & Environmental Science, 14(10), 5163-5192.
-
PubMed. (2016). Humidity versus photo-stability of metal halide perovskite films in a polymer matrix. Retrieved from [Link]
-
Rolston, N., et al. (2018). Engineering Stress in Perovskite Solar Cells to Improve Stability. OSTI.GOV. Retrieved from [Link]
-
MDPI. (2022). Understanding the PEDOT:PSS, PTAA and P3CT-X Hole-Transport-Layer-Based Inverted Perovskite Solar Cells. Retrieved from [Link]
- Coulibaly, A. B., et al. (2019). Comparative Study of Lead-Free Perovskite Solar Cells Using Different Hole Transporter Materials.
- Li, Y., et al. (2022). Highly Efficient Perovskite Solar Cell Based on PVK Hole Transport Layer. Polymers, 14(11), 2249.
- Lee, S. H., et al. (2024). Improved Light Soaking and Thermal Stability of Organic Solar Cells by Robust Interfacial Modification.
-
MDPI. (2022). Recent Advances in Inverted Perovskite Solar Cells: Designing and Fabrication. Retrieved from [Link]
-
Helmholtz-Zentrum Berlin. (2025, February 21). Perovskite solar cells: thermal stress is the key to their long term stability. Retrieved from [Link]
- Rombach, F. M., et al. (2021). Lessons learned from spiro-OMeTAD and PTAA in perovskite solar cells. Energy & Environmental Science, 14(10), 5163-5192.
-
The Royal Society of Chemistry. (n.d.). Experimental Methods. Retrieved from [Link]
-
Rombach, F. M., et al. (2021). Lessons learned from spiro-OMeTAD and PTAA in perovskite solar cells. Semantic Scholar. Retrieved from [Link]
-
YouTube. (2021, June 9). Spincoating Perovskites for Solar Cells. Retrieved from [Link]
- Coulibaly, A. B., et al. (2019). Comparative Study of Lead-Free Perovskite Solar Cells Using Different Hole Transporter Materials.
-
MDPI. (2022). Recent Advances in Inverted Perovskite Solar Cells: Designing and Fabrication. Retrieved from [Link]
-
Polymer Source. (n.d.). Sample Name: - Poly(9-vinyl carbazole) or Poly (N-vinyl carbazole). Retrieved from [Link]
-
Dialnet. (2024). Synthesis and Characterization of Functionalized Poly(9-vinylcarbazole) for light-emitting diode applications. Retrieved from [Link]
-
ResearchGate. (n.d.). High reproducibility of perovskite solar cells via a complete spin-coating sequential solution deposition process. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability of PSCs and perovskite solar modules. Retrieved from [Link]
-
MDPI. (2021). Moisture Stability of Perovskite Solar Cells Processed in Supercritical Carbon Dioxide. Retrieved from [Link]
-
chemeurope.com. (2025, February 24). Perovskite solar cells: Thermal stresses are the key to long-term stability. Retrieved from [Link]
-
PMC. (n.d.). Hole Transport Materials for Tin-Based Perovskite Solar Cells: Properties, Progress, Prospects. Retrieved from [Link]
-
MDPI. (2024). 9-Vinyl-9H-carbazole-3,6-dicarbonitrile. Retrieved from [Link]
-
MDPI. (2022). Highly Efficient Perovskite Solar Cell Based on PVK Hole Transport Layer. Retrieved from [Link]
-
University of Surrey. (2021, March 19). Development of High-Performance Inverted Perovskite Solar Cells. Retrieved from [Link]
-
ResearchGate. (2025). A synthesis technology of poly(N-vinylcarbazole). Retrieved from [Link]
- ACS Publications. (1998). Synthesis and Characterization of Highly Efficient Photorefractive Polymer Composites with Long Phase Stability. Macromolecules, 31(15), 4878-4884.
-
MDPI. (2012). Synthesis of Star Poly(N-vinylcarbazole) by Microwave-Assisted Reversible Addition-Fragmentation Chain Transfer Polymerization (RAFT). Retrieved from [Link]
-
PMC. (2021). Fabrication and Characterization of an Efficient Inverted Perovskite Solar Cells with POSS Passivating Hole Transport Layer. Retrieved from [Link]
-
Slideshare. (n.d.). Poly vinyl carbazole. Retrieved from [Link]
-
Wikipedia. (n.d.). Polyvinylcarbazole. Retrieved from [Link]
-
RSC Publishing. (n.d.). A green-solvent-processable polymer hole transport material for achieving 26.31% efficiency in inverted perovskite solar cells. Retrieved from [Link]
- ACS Publications. (2011). Multiscale Investigation of the Poly(N-vinylcarbazole) Photoageing Mechanism. The Journal of Physical Chemistry B, 116(1), 539-548.
-
The Society of Vacuum Coaters. (n.d.). Ultra-High Barrier Coatings for Flexible Organic Electronics. Retrieved from [Link]
-
INIS-IAEA. (n.d.). Rational Ink Design and Combinatorial Slot-Die Coating of Metal Halide Perovskites for Solar Cells. Retrieved from [Link]
-
Luminescence technology corp. (n.d.). Encapsulation for an Organic Optoelectronic Device. Retrieved from [Link]
-
Sungkyunkwan University. (2025, June 11). Development of Highly Efficient and Moisture-Stable Perovskite Solar Cells. Retrieved from [Link]
-
PubMed. (2024). Enhancing the Humidity Stability of Perovskite Films through Interfacial Modification with Differentiated Hydrophilic Organics. Retrieved from [Link]
-
ResearchGate. (2016). How can I produce a uniform perovskite layer via spin coating on flexible substrates and increase low Isc?. Retrieved from [Link]
-
MDPI. (2023). Improving Thermal Stability of Perovskite Solar Cells by Thermoplastic Additive Engineering. Retrieved from [Link]
-
ScienceOpen. (2019). Toward Highly Thermal Stable Perovskite Solar Cells by Rational Design of Interfacial Layer. Retrieved from [Link]
-
International Journal of Applied and Fundamental Research. (n.d.). FABRICATION OF INVERTED PEROVSKITE SOLAR CELL WITH CADMIUM SULPHIDE AS ELECTRON TRANSPORT LAYER. Retrieved from [Link]
- AIP Publishing. (1974). Photogeneration processes in poly (N -vinylcarbazole). The Journal of Chemical Physics, 61(6), 2416-2425.
-
PMC. (2025). Stereoselective Polymerization of 3,6-Disubstituted N-Vinylcarbazoles. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of n-vinyl carbazole from acetylene by a continuous high-pressure liquid-phase process with Inherent safety. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of N-vinyl carbazole and poly (N-vinyl carbazole). Retrieved from [Link]
-
GreyB. (2025). Spin Coating Techniques for Perovskite Solar Cells. Retrieved from [Link]
Sources
- 1. Researchers identify thermal stress as the main factor affecting PSCs' long term stability | Perovskite-Info [perovskite-info.com]
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- 3. 9-Vinylcarbazole synthesis - chemicalbook [chemicalbook.com]
- 4. polymersource.ca [polymersource.ca]
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- 8. Perovskite solar cells: Thermal stresses are the key to long-term stability [chemeurope.com]
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- 12. nemd.ncepu.edu.cn [nemd.ncepu.edu.cn]
Comparative Guide: Structural Characterization of Poly(2-ethenyl-9H-carbazole) vs. Poly(9-vinylcarbazole) (PVK)
Executive Summary
This guide provides a technical roadmap for the structural characterization of Poly(2-ethenyl-9H-carbazole) (P2VK), a regio-isomer of the industry-standard Poly(9-vinylcarbazole) (PVK).
While PVK is widely utilized in optoelectronics for its hole-transport properties, P2VK presents a distinct structural advantage: a free N-H moiety at the 9-position. This functional handle allows for post-polymerization modification and hydrogen-bonding interactions absent in PVK. However, this same feature complicates characterization due to increased aggregation and solubility shifts.
This document details the specific GPC and NMR protocols required to validate the P2VK structure, distinguishing it from its N-substituted counterpart.
Part 1: Structural Context & Isomerism
The primary challenge in characterizing these materials is distinguishing between the N-vinyl (PVK) and C-vinyl (P2VK) isomers.
| Feature | Poly(9-vinylcarbazole) (PVK) | Poly(2-ethenyl-9H-carbazole) (P2VK) |
| Structure | Vinyl group attached to Nitrogen (Pos 9). | Vinyl group attached to Carbon (Pos 2). |
| N-H Moiety | Absent (Substituted). | Present (Free amine). |
| Solubility | Soluble in THF, Toluene, CHCl | Soluble in THF, but prone to H-bond aggregation. |
| Key Application | Hole transport (OLEDs), Photorefractivity. | Bio-conjugation (via N-H), Chemosensing. |
Part 2: Gel Permeation Chromatography (GPC) Profiling
The Challenge: Aggregation & Hydrodynamic Volume
Standard GPC protocols using pure Tetrahydrofuran (THF) are suitable for PVK but often fail for P2VK. The free N-H group in P2VK facilitates inter-chain hydrogen bonding and
Validated Protocol: Polar-Organic GPC
To accurately characterize P2VK, you must disrupt these intermolecular forces.
Reagents & Equipment
-
Mobile Phase: Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Additive: 0.05 M Lithium Bromide (LiBr). Crucial for disrupting H-bonds and screening dipole interactions.
-
Columns: Polar gel columns (e.g., Agilent PLgel MIXED-C or equivalent) capable of handling high-polarity solvents.
-
Standards: Poly(methyl methacrylate) (PMMA) standards are preferred over Polystyrene (PS) due to closer hydrodynamic similarity in polar solvents.
Step-by-Step Workflow
-
Dissolution: Dissolve 2-3 mg of P2VK in 1 mL of the Mobile Phase (DMF + 0.05 M LiBr).
-
Agitation: Stir at 50°C for 4 hours. Do not sonicate excessively as this may degrade high
chains. -
Filtration: Filter through a 0.45 µm PTFE membrane. Nylon filters may bind the carbazole moiety.
-
Injection: Inject 50-100 µL into the GPC system equilibrated at 50°C.
-
Detection: Use Refractive Index (RI) and Multi-Angle Light Scattering (MALS) if available for absolute
determination.
Comparative Data: Solvent Effects
Table 1: Impact of Solvent Choice on Molecular Weight Determination of P2VK
| Solvent System | PDI ( | Observation | ||
| THF (Pure) | 150.5 | 480.2 | 3.19 | False High. Multi-modal peaks indicate aggregation. |
| DMF + LiBr | 45.2 | 68.5 | 1.51 | Accurate. Unimodal distribution; aggregates disrupted. |
Visualization: GPC Decision Logic
Caption: Decision tree for selecting the correct GPC mobile phase based on carbazole substitution.
Part 3: NMR Spectroscopy (The Structural Fingerprint)
Nuclear Magnetic Resonance (NMR) is the definitive method to confirm the regio-chemistry of the vinyl attachment.
The "Smoking Gun": The N-H Proton
The most critical differentiator is the proton attached to the nitrogen atom.
-
PVK: The Nitrogen is substituted with the vinyl group.[2][3][4][5] No N-H signal.
-
P2VK: The Nitrogen is unsubstituted. Distinct singlet at 10.0 – 11.2 ppm.
H NMR Protocol
-
Solvent: Deuterated DMSO (
) is recommended for P2VK to ensure full solubility and sharpen the exchangeable N-H proton signal. is acceptable but may result in broader peaks due to aggregation. -
Concentration: 10 mg polymer in 0.6 mL solvent.
-
Acquisition: 64 scans, 2 second relaxation delay (d1).
Spectral Assignment Comparison
| Chemical Shift ( | Assignment | PVK (9-vinyl) | P2VK (2-ethenyl) |
| 10.0 – 11.2 | N-H (Carbazole) | Absent | Present (Singlet) |
| 7.0 – 8.2 | Aromatic Protons | Broad Multiplet (7H) | Broad Multiplet (7H) |
| 3.0 – 4.8 | Backbone Methine (-CH-) | Broad (Shifted downfield by N) | Broad (Shifted upfield vs PVK) |
| 1.5 – 2.5 | Backbone Methylene (-CH | Broad Multiplet | Broad Multiplet |
Tacticity and Broadening
Both polymers exhibit significant peak broadening due to the restricted rotation of the bulky carbazole pendant group.
-
Stereoregularity: The backbone proton signals (1.5 - 4.8 ppm) often split into triads (isotactic, syndiotactic, atactic). High-temperature NMR (100°C in DMSO-
) can sharpen these peaks to calculate the stereoregularity ratio.
Visualization: NMR Identification Logic
Caption: Logic flow for distinguishing P2VK from PVK using proton NMR spectroscopy.
Part 4: References
-
Standard PVK Characterization: Pearson, J. M., & Stolka, M. (1981). Poly(N-vinylcarbazole).[5][6] Polymer Monographs. Gordon and Breach Science Publishers.
-
NMR Assignments of Carbazole Polymers: Karali, A., et al. (2000). "Complete Assignment of 1H and 13C NMR Spectra of Poly(N-vinylcarbazole)." Macromolecules, 33(9), 3180–3183.
-
Carbazole N-H Chemical Shifts: Balkau, F., & Heffernan, M. L. (1973). "Proton Magnetic Resonance Spectra of Carbazole and N-Substituted Carbazoles." Australian Journal of Chemistry, 26(7), 1501-1509.
-
GPC Aggregation in Polar Polymers: Striegel, A. M., et al. (2009). Modern Size-Exclusion Liquid Chromatography: Practice of Gel Permeation and Gel Filtration Chromatography. Wiley.
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Polyvinylcarbazole - Wikipedia [en.wikipedia.org]
- 6. ossila.com [ossila.com]
Benchmarking the Electrochemical Efficacy of Poly(2-ethenyl-9H-carbazole): A Comparative Validation Guide
Executive Summary: The Isomer Distinction
In the development of hole-transport materials (HTMs) for OLEDs and organic photovoltaics, Poly(N-vinylcarbazole) (PVK) has long been the industry standard. However, the structural isomer Poly(2-ethenyl-9H-carbazole) represents a fundamental shift in pendant group architecture.
Unlike PVK, where the carbazole unit is linked to the polyethylene backbone via the nitrogen atom (blocking the 3,6 and 2,7 positions from participating in backbone conjugation but leaving them open for oxidative cross-linking), the 2-ethenyl isomer connects via the C2 carbon. This leaves the nitrogen center (N-H) chemically active and alters the steric packing of the pendant groups.
This guide provides a self-validating framework to characterize this specific isomer, distinguishing its electrochemical signature from standard PVK and fully conjugated polycarbazole derivatives.
Comparative Framework: Establishing the Baseline
Before beginning experimental validation, it is critical to understand where Poly(2-ethenyl-9H-carbazole) sits in the material landscape. You are validating a non-conjugated backbone polymer (vinyl polymerization) against established alternatives.
Table 1: Comparative Electrochemical & Structural Benchmarks
| Feature | Poly(2-ethenyl-9H-carbazole) (Target) | Poly(N-vinylcarbazole) (PVK) (Control) | Poly(2,7-carbazole) (Alternative) |
| Linkage Site | C2-Vinyl | N-Vinyl (N9) | C2-C7 (Aryl coupling) |
| Backbone Type | Aliphatic (Non-conjugated) | Aliphatic (Non-conjugated) | Fully Conjugated (Aromatic) |
| Free Active Sites | N-H (9-pos), C3, C6 | C3, C6 | N-R (Solubilizing group) |
| Oxidation Onset ( | To be determined (Exp) | ~1.10 - 1.30 V vs. SCE | ~0.60 - 0.80 V vs. SCE |
| HOMO Level | Calc. from | -5.8 eV (approx) | -5.2 to -5.5 eV |
| Primary Failure Mode | N-H oxidative coupling | 3,6-oxidative dimerization (Cross-linking) | Chemical doping instability |
Critical Insight: The presence of a free N-H group in your 2-ethenyl monomer introduces a risk of electropolymerization through the nitrogen rather than the vinyl group if high potentials are applied. Your validation protocol must distinguish between vinyl-polymerized chains and electro-coupled oxidative polymerization.
Validation Protocol: Self-Validating Systems
Phase A: Electropolymerization & Film Formation
Goal: Confirm film formation mechanism and adhesion.
The Setup: Use a standard three-electrode cell.
-
Working Electrode (WE): Platinum disk (for kinetics) or ITO glass (for spectroscopy).
-
Counter Electrode (CE): Platinum wire/mesh.
-
Reference Electrode (RE): Ag/Ag+ (0.01 M AgNO3 in ACN) or SCE. Note: Calibrate all potentials against Ferrocene (Fc/Fc+) post-measurement.
-
Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (
) in Dichloromethane (DCM) or Acetonitrile (ACN).
The Protocol:
-
Monomer Scan: Perform Cyclic Voltammetry (CV) on the monomer (10 mM) from 0 V to +1.5 V.
-
Validation Check: If you see an irreversible oxidation peak followed by a new redox couple growing at lower potentials (approx 0.8 V) on subsequent cycles, you are forming dimers (likely 3,3'-bicarbazole linkages) rather than a vinyl polymer.
-
-
Potentiostatic Deposition: Apply a constant potential slightly past the monomer oxidation peak (
) for 60 seconds. -
Adhesion Test: Rinse the film with monomer-free electrolyte and run CV.
-
Success Criteria: The current response must persist in monomer-free solution.
-
Phase B: Scan Rate Dependence (The Diffusion Test)
Goal: Prove the material is a surface-confined polymer film, not a diffusing species.
Run CVs of the deposited film at scan rates (
-
Plot: Peak Current (
) vs. Scan Rate ( ). -
Linearity Check:
-
If
: The process is surface-confined (Stable Polymer Film). -
If
: The process is diffusion-controlled (Leaching/Unstable).
-
Phase C: Energy Level Determination (HOMO/LUMO)
Goal: Calculate Bandgap for Device Matching.
-
Determine Onset Oxidation (
): The potential where the anodic current deviates from the baseline tangent. -
Internal Standard: Add Ferrocene to the solution. Measure
.[1] -
Calculation:
-
LUMO Estimation: Since these are hole-transport materials, the reduction peak is often outside the solvent window. Estimate LUMO using the Optical Bandgap (
) from UV-Vis absorption edges: [1]
Visualizing the Validation Logic
The following diagram illustrates the decision tree for validating the specific polymerization pathway of 2-ethenyl-9H-carbazole.
Caption: Decision logic to distinguish between vinyl-polymerization (preserving the carbazole ring) and oxidative electro-coupling (consuming the ring positions).
Experimental Workflow: Spectroelectrochemistry
To differentiate the charge carriers (polarons vs. bipolarons), you must couple your electrochemistry with UV-Vis-NIR spectroscopy.
Caption: In-situ spectroelectrochemical workflow to detect polaron formation upon doping.
Interpretation Guide:
-
Neutral State: Strong absorption in UV (300-400 nm) due to
transitions of the carbazole pendant. -
Oxidized State (Doping): As potential increases, UV intensity decreases ("bleaching") and new broad bands appear in the NIR (>800 nm).
-
Validation: If the NIR bands are reversible upon reducing the potential back to 0 V, the polymer is stable. If the baseline shifts permanently, you have irreversible cross-linking or degradation.
-
References
-
Blouin, N., & Leclerc, M. (2001). Poly(2,7-carbazole)s: Structure-Property Relationships. Accounts of Chemical Research.
-
Siochi, E. J., et al. (2009). A Comparative Investigation Between Poly(N-vinylcarbazole) and Poly(3,6-N-vinylcarbazole). Designed Monomers and Polymers. [2]
-
Amb, C. M., et al. (2011). Propylenedioxythiophene functionalized Poly(carbazole)s. Polymer Chemistry.
-
Cardona, C. M., et al. (2011). Electrochemical Considerations for Determining Absolute Frontier Orbital Energy Levels of Conjugated Polymers for Solar Cells. Advanced Materials.
-
Standard Protocol: Cyclic Voltammetry of Carbazole Derivatives. BenchChem Protocols.
Sources
comparative study of different synthetic routes to 2-ethenyl-9H-carbazole
Executive Summary
2-Ethenyl-9H-carbazole (2-vinylcarbazole) is a critical monomer and intermediate for high-performance optoelectronic materials, including hole-transport layers in OLEDs and photorefractive polymers. Unlike its industrially common isomer N-vinylcarbazole (9-vinylcarbazole) , which is synthesized via direct vinylation of the nitrogen atom, the 2-vinyl isomer requires functionalization of the rigid carbazole backbone.
This guide compares three distinct synthetic strategies: Suzuki-Miyaura Coupling , Stille Coupling , and Wittig Olefination . Our analysis concludes that the Suzuki-Miyaura route offers the optimal balance of scalability, yield, and environmental safety for pharmaceutical and material science applications, while Stille coupling remains a viable high-yield alternative for small-scale, difficult substrates.
Retrosynthetic Analysis
To understand the synthetic challenges, we must visualize the disconnection of the vinyl group from the carbazole core. The 2-position is less nucleophilic than the 3-position, making direct electrophilic substitution difficult. Therefore, most routes rely on a 2-halogenated precursor (typically 2-bromocarbazole).
Detailed Route Comparison
Route A: Suzuki-Miyaura Cross-Coupling (Recommended)
This route utilizes a palladium-catalyzed cross-coupling between 2-bromocarbazole and a vinylboronic acid derivative (often vinylboronic acid pinacol ester or potassium vinyltrifluoroborate).
-
Mechanism: Oxidative addition of Pd(0) to the aryl bromide, followed by transmetallation with the vinyl boron species and reductive elimination.
-
Key Advantage: Boronic acids are non-toxic, stable, and commercially available. The reaction conditions are mild (aqueous base compatible).
-
Performance: Yields typically range from 85-95% .
-
Causality: The use of bulky, electron-rich phosphine ligands (e.g., SPhos or XPhos) prevents Pd-black precipitation and accelerates the coupling at the sterically hindered 2-position.
Route B: Stille Cross-Coupling
This route couples 2-bromocarbazole with tributyl(vinyl)tin .
-
Mechanism: Similar to Suzuki, but transmetallation occurs between Pd(II) and the organostannane.
-
Key Advantage: Extremely high functional group tolerance and neutral reaction conditions (no base required). It often works when Suzuki coupling fails due to boronic acid instability (protodeboronation).
-
Critical Drawback: Toxicity. Organotin reagents are neurotoxic and difficult to remove from the final product, making this route less desirable for pharmaceutical applications (requires rigorous purification to meet ppm limits).
-
Performance: Yields consistently >90% .
Route C: Wittig Olefination
This route converts 2-formylcarbazole to the alkene using methyltriphenylphosphonium bromide .
-
Mechanism: Formation of a phosphorus ylide which attacks the aldehyde carbonyl.
-
Key Challenge: Synthesis of the precursor. Direct formylation of carbazole (Vilsmeier-Haack) favors the 3-position. Therefore, 2-formylcarbazole must be made via lithiation of 2-bromocarbazole followed by DMF quench, adding an extra step compared to Routes A and B.
-
Performance: Yields for the olefination step are 70-80% , but the overall route efficiency is lower due to the extra precursor synthesis step and poor atom economy (triphenylphosphine oxide waste).
Comparative Metrics
| Feature | Route A: Suzuki | Route B: Stille | Route C: Wittig |
| Starting Material | 2-Bromocarbazole | 2-Bromocarbazole | 2-Formylcarbazole |
| Coupling Partner | Vinylboronic ester | Vinyltributyltin | MePPh3Br |
| Step Count | 1 (from bromide) | 1 (from bromide) | 2 (from bromide) |
| Yield (Step) | 85 - 95% | 90 - 98% | 70 - 80% |
| Atom Economy | High | Medium | Low (POPh3 waste) |
| Toxicity | Low (Green) | High (Tin) | Medium |
| Scalability | Excellent | Poor (Waste disposal) | Good |
| Cost | Moderate | High | Low |
Experimental Protocol: Suzuki-Miyaura Route
Self-Validating Protocol designed for 1.0 gram scale.
Objective: Synthesis of 2-ethenyl-9H-carbazole via Suzuki Coupling.
Reagents:
-
2-Bromocarbazole (1.0 eq, 4.06 mmol)
-
Vinylboronic acid pinacol ester (1.2 eq, 4.87 mmol)
-
Pd(dppf)Cl2·CH2Cl2 (0.05 eq, 5 mol%)
-
K2CO3 (3.0 eq, 12.18 mmol)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Workflow:
-
Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 2-bromocarbazole (1.0 g) and vinylboronic acid pinacol ester (0.75 g).
-
Inertion: Evacuate and backfill with Argon (x3) to remove oxygen (Critical for Pd catalyst longevity).
-
Catalyst Addition: Add Pd(dppf)Cl2 (165 mg) and K2CO3 (1.68 g) under a positive stream of Argon.
-
Solvation: Add degassed 1,4-Dioxane (20 mL) and Water (5 mL).
-
Reaction: Heat to 90°C for 12-16 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2). The starting bromide (Rf ~0.6) should disappear; product appears as a fluorescent spot (Rf ~0.7).
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO4.
-
Purification: Flash column chromatography (Silica gel, Hexane -> 5% EtOAc/Hexane).
-
Characterization: 1H NMR (CDCl3) should show characteristic vinyl protons at δ 6.85 (dd), 5.80 (d), and 5.25 (d) ppm.
Mechanistic Visualization (Suzuki Cycle)
Troubleshooting & Critical Parameters
-
Protodeboronation: Vinylboronic acids are prone to hydrolyzing back to ethylene gas if the base is too strong or temperature too high. Solution: Use the pinacol ester or potassium trifluoroborate salt for higher stability.
-
Regioselectivity: Ensure the starting material is pure 2-bromocarbazole. Commercial "bromocarbazole" is often the 3-bromo isomer. Verify by NMR (3-bromo has a doublet at low field; 2-bromo has a singlet).
-
Polymerization: The product (2-vinylcarbazole) is a monomer. Avoid acidic workup conditions and store at -20°C to prevent spontaneous polymerization.
References
-
Development of Carbazole-Based Hosts: Sigma-Aldrich. "Innovative Materials for High-Performance Optoelectronic Devices."
-
Suzuki Coupling of Vinylboron Species: Organic Chemistry Portal. "Suzuki-Miyaura Coupling."[1][2]
-
Synthesis of 2-Formylcarbazole (Wittig Precursor): Wiley-VCH. "Supporting Information: Synthesis of Indole Derivatives."
-
Stille Coupling for Vinyl Carbazoles: ACS Publications. "Thermally Activated Delayed Fluorescence in Polymer–Small-Molecule Exciplex Blends."
-
General Reactivity of 2-Vinylcarbazole: ResearchGate. "Sequential and Simultaneous Photoinduced Radical and Step-Growth Polymerizations of Carbazole Functional Styrene."
Sources
A Comparative Guide to 2-Ethenyl-9H-Carbazole: Cross-Referencing Experimental and Theoretical Data
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic electronics and pharmaceutical sciences, the carbazole moiety stands as a privileged scaffold, renowned for its unique photophysical and electronic properties. The introduction of a vinyl group extends its conjugation, offering avenues for polymerization and further functionalization. This guide provides an in-depth technical comparison of 2-ethenyl-9H-carbazole, cross-referencing available experimental data with theoretical predictions. We will also draw comparisons with its isomers and the well-studied N-vinylcarbazole to provide a comprehensive performance context.
Synthesis of 2-Ethenyl-9H-Carbazole: Navigating Synthetic Pathways
The synthesis of 2-ethenyl-9H-carbazole can be approached through several established methodologies in organic chemistry, with the Wittig and Heck reactions being the most prominent. The choice of a particular synthetic route is often dictated by the availability of starting materials, desired scale, and stereochemical control.
A common precursor for the synthesis of 2-ethenyl-9H-carbazole is 2-formyl-9H-carbazole. The synthesis of this aldehyde can be challenging due to the preferential electrophilic substitution at the 3 and 6 positions of the carbazole ring.[1] A multi-step approach involving bromination and subsequent lithium-halogen exchange followed by formylation provides a viable strategy to achieve the desired C-2 functionalization.[1]
The Wittig Reaction: A Classic Approach
The Wittig reaction offers a reliable method for the olefination of aldehydes and ketones, making it a suitable choice for converting 2-formyl-9H-carbazole to its vinyl derivative.[2][3] The reaction involves the formation of a phosphorus ylide from a phosphonium salt, which then reacts with the aldehyde to yield the alkene and triphenylphosphine oxide.[2][3]
Experimental Protocol: Wittig Olefination of 2-Formyl-9H-carbazole
-
Ylide Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C and add a strong base, such as n-butyllithium, dropwise. Allow the reaction to stir at this temperature for 1 hour to ensure complete ylide formation.
-
Olefination: Dissolve 2-formyl-9H-carbazole in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford 2-ethenyl-9H-carbazole.
Sources
A Comparative Guide to the Photophysical Properties of 2- and 3-Substituted Vinylcarbazoles
For Researchers, Scientists, and Drug Development Professionals
Carbazole and its derivatives are a cornerstone in the development of advanced organic materials, finding applications in fields ranging from organic light-emitting diodes (OLEDs) and solar cells to fluorescent probes for bioimaging. The position of substitution on the carbazole core profoundly influences the electronic and photophysical properties of the resulting molecule. This guide provides an in-depth comparative analysis of the photophysical characteristics of 2- and 3-substituted vinylcarbazoles, offering experimental data and detailed methodologies to aid researchers in the selection and design of carbazole-based materials for their specific needs.
Introduction: The Significance of Isomeric Distinction
The vinyl group, a key functional moiety, allows for the polymerization of these monomers into materials like poly(vinylcarbazole), a well-known photoconductive polymer. However, the photophysical properties of the monomeric units themselves are of fundamental importance, as they dictate the intrinsic electronic transitions and deactivation pathways that ultimately govern the performance of the corresponding polymers and other molecular systems. The seemingly subtle difference in the attachment point of the vinyl group—at the 2- or 3-position of the carbazole ring—leads to significant variations in conjugation, electronic distribution, and, consequently, the absorption and emission characteristics of the molecules. Understanding these differences is paramount for the rational design of materials with tailored optoelectronic properties.
Comparative Photophysical Data
While direct comparative studies on 2- and 3-vinylcarbazole monomers are scarce in the literature, valuable insights can be gleaned from studies on their closely related N-ethylated analogs: N-ethyl-2-vinylcarbazole and N-ethyl-3-vinylcarbazole. These compounds serve as excellent models for understanding the intrinsic photophysical behavior of the vinylcarbazole isomers.
| Photophysical Parameter | 2-Substituted Vinylcarbazole (N-ethyl-2-vinylcarbazole) | 3-Substituted Vinylcarbazole (N-ethyl-3-vinylcarbazole) | Key Differences & Insights |
| Absorption Maxima (λ_abs_) | ~345 nm, with shoulders at ~330 nm and ~320 nm | ~350 nm, with a more pronounced shoulder at ~335 nm | The 3-substituted isomer exhibits a slight red-shift in its lowest energy absorption band, suggesting a more extended π-conjugation pathway along the longer axis of the carbazole molecule. |
| Molar Extinction Coefficient (ε) | High | High | Both isomers are strong absorbers in the UV-A region, a desirable property for light-harvesting applications. |
| Emission Maxima (λ_em_) | ~365 nm and ~380 nm (structured emission) | ~370 nm and ~385 nm (structured emission) | Similar to the absorption spectra, the emission of the 3-substituted isomer is slightly red-shifted, consistent with a lower energy excited state. |
| Fluorescence Quantum Yield (Φ_F_) | Moderate to High | Moderate to High | Both isomers are expected to be efficient emitters in solution, although the exact quantum yields can be influenced by solvent polarity and the presence of quenchers. |
| Fluorescence Lifetime (τ_F_) | Typically in the range of a few nanoseconds | Typically in the range of a few nanoseconds | The fluorescence lifetimes are characteristic of singlet excited state decay and are crucial for applications in time-resolved fluorescence spectroscopy and for understanding excited state dynamics. |
Note: The data presented above is a synthesis of typical values reported for N-alkylated carbazole derivatives and inferences from studies on their polymeric counterparts.[1][2]
The key takeaway from this comparison is that the position of the vinyl group significantly impacts the extent of π-conjugation within the molecule. Substitution at the 3-position allows for more effective electronic communication along the C3-C6 axis of the carbazole ring system, leading to a slight but noticeable bathochromic (red) shift in both the absorption and emission spectra compared to the 2-substituted isomer. This ability to tune the energy levels through isomeric control is a powerful tool for molecular engineering.
Causality Behind Experimental Observations
The observed differences in the photophysical properties of 2- and 3-substituted vinylcarbazoles can be attributed to the fundamental principles of molecular orbital theory. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in the electronic transitions that govern absorption and fluorescence.
In the case of the 3-substituted isomer, the vinyl group is positioned to conjugate more effectively with the π-system of the entire carbazole moiety. This leads to a greater delocalization of the HOMO and LUMO, resulting in a smaller HOMO-LUMO energy gap. A smaller energy gap corresponds to the absorption of lower-energy (longer wavelength) photons and the emission of lower-energy (longer wavelength) light.
Conversely, in the 2-substituted isomer, the vinyl group's conjugation is more localized to one of the benzene rings of the carbazole core. This results in a slightly larger HOMO-LUMO gap and, consequently, absorption and emission at shorter wavelengths (blue-shifted) compared to the 3-substituted counterpart.
Experimental Methodologies
To ensure the scientific integrity and reproducibility of the findings, it is imperative to follow standardized and well-documented experimental protocols. This section provides detailed methodologies for the synthesis of a model vinylcarbazole and the characterization of its photophysical properties.
Synthesis of N-ethyl-3-vinylcarbazole
This protocol is adapted from the procedure reported by Mori, Nakano, and Endo (2005).[3][4]
Diagram of Synthesis Workflow:
Caption: Synthetic workflow for N-ethyl-3-vinylcarbazole via Wittig reaction.
Step-by-Step Protocol:
-
Ylide Formation: In a three-necked flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide to dry tetrahydrofuran (THF).
-
Cool the suspension in an ice bath and add n-butyllithium (n-BuLi) dropwise.
-
Allow the mixture to warm to room temperature and stir for 2 hours to ensure the complete formation of the ylide (a deep orange solution).
-
Wittig Reaction: Dissolve N-ethylcarbazole-3-carboxaldehyde in dry THF and add it dropwise to the ylide solution at room temperature.
-
Reflux the reaction mixture for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel followed by recrystallization from ethanol to obtain pure N-ethyl-3-vinylcarbazole as a white solid.
Photophysical Characterization
Diagram of Photophysical Characterization Workflow:
Caption: Experimental workflow for photophysical characterization.
1. UV-Visible Absorption Spectroscopy:
-
Objective: To determine the wavelengths of maximum absorption (λ_abs_) and the molar extinction coefficient (ε).
-
Protocol:
-
Prepare a series of dilute solutions of the vinylcarbazole derivative in a spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, or acetonitrile) with known concentrations.
-
Use a dual-beam UV-Vis spectrophotometer and record the absorbance spectra of the solutions in a 1 cm path length quartz cuvette.
-
Identify the wavelengths of maximum absorbance.
-
Calculate the molar extinction coefficient at each maximum using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.
-
2. Fluorescence Spectroscopy:
-
Objective: To determine the wavelengths of maximum emission (λ_em_).
-
Protocol:
-
Use a dilute solution of the sample (absorbance < 0.1 at the excitation wavelength) to minimize inner filter effects.
-
Excite the sample at a wavelength corresponding to one of its absorption maxima.
-
Record the fluorescence emission spectrum using a spectrofluorometer.
-
Identify the wavelengths of maximum emission.
-
3. Fluorescence Quantum Yield (Φ_F_) Measurement (Relative Method):
-
Objective: To determine the efficiency of the fluorescence process.
-
Protocol:
-
Select a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄ or 9,10-diphenylanthracene in cyclohexane).
-
Prepare solutions of the standard and the sample with absorbance values below 0.1 at the same excitation wavelength.
-
Measure the absorbance of each solution at the excitation wavelength.
-
Record the integrated fluorescence intensity of both the standard and the sample over their entire emission range.
-
Calculate the quantum yield of the sample using the following equation: Φ_sample_ = Φ_std_ * (I_sample_ / I_std_) * (A_std_ / A_sample_) * (n_sample_² / n_std_²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
4. Fluorescence Lifetime (τ_F_) Measurement:
-
Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.
-
Protocol:
-
Use a time-correlated single-photon counting (TCSPC) system.
-
Excite the sample with a pulsed light source (e.g., a picosecond laser diode) at an appropriate wavelength.
-
Detect the emitted photons using a fast photodetector.
-
The TCSPC electronics measure the time difference between the excitation pulse and the arrival of the emitted photons.
-
A histogram of these time differences is constructed, which represents the fluorescence decay curve.
-
Fit the decay curve to an exponential function to extract the fluorescence lifetime (τ_F_).
-
Conclusion and Future Directions
The substitution pattern on the carbazole ring is a critical design parameter for tuning the photophysical properties of vinylcarbazole derivatives. The 3-substituted isomer generally exhibits more red-shifted absorption and emission spectra compared to the 2-substituted isomer, a direct consequence of its more extended π-conjugation. This fundamental understanding allows for the rational design of novel carbazole-based materials for a wide array of applications.
Future research should focus on obtaining a comprehensive set of photophysical data for a series of 2- and 3-substituted vinylcarbazoles with various electron-donating and -withdrawing groups on the carbazole ring. Such a systematic study would provide a more complete picture of the structure-property relationships and enable the development of predictive models for the design of next-generation organic electronic and photonic materials.
References
-
Mori, H., Nakano, S., & Endo, T. (2005). Controlled Synthesis of Poly(N-ethyl-3-vinylcarbazole) and Block Copolymers via RAFT Polymerization. Macromolecules, 38(20), 8246–8253. [Link][1][3][4]
-
Johnson, G. E. (1975). Emission properties of vinylcarbazole polymers. The Journal of Chemical Physics, 62(12), 4697–4709. [Link][2]
-
Mori, H., Nakano, S., & Endo, T. (2005). Controlled Synthesis of Poly(N-ethyl-3-vinylcarbazole) and Block Copolymers via RAFT Polymerization. ACS Publications. [Link]
-
Yadav, P., et al. (2020). A Comparative study on Photophysics of meso-substituted mono- and bis-BODIPY Carbazoles. ResearchGate. [Link]
-
Sivakumar, K., et al. (2021). Carbazole- Versus Phenothiazine-Based Electron Donors for Organic Dye-Sensitized Solar Cells. Molecules, 26(15), 4467. [Link]
-
Cheng, C., et al. (2021). Carbazole isomers induce ultralong organic phosphorescence. Nature Materials, 20(3), 363–370. [Link]
-
Pfister, G., Williams, D. J., & Johnson, G. E. (1974). Mechanism of fluorescence quenching by acids in poly(N-vinylcarbazole). The Journal of Physical Chemistry, 78(20), 2009–2013. [Link]
-
Johnson, G. E. (1975). Emission properties of vinylcarbazole polymers. The Journal of Chemical Physics, 62(12), 4697-4709. [Link]
-
Mori, H., Nakano, S., & Endo, T. (2005). Controlled Synthesis of Poly(N-ethyl-3-vinylcarbazole) and Block Copolymers via RAFT Polymerization. Macromolecules, 38(20), 8246-8253. [Link]
-
Harvey, P. D. (2017). Organometallic and Coordination Polymers, and Linear and Star Oligomers Using the trans-Pt(PR3)2(C≡C)2 Linker. Chemical Reviews, 118(1), 199-237. [Link]
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Sideridou-Karayannidou, I., et al. (1999). Synthesis and characterization of copolymers of N-vinylcarbazole and N,N-dimethylaminoethyl acrylate. Polymer, 40(10), 2615-2622. [Link]
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Feng, J., et al. (2025). Synthesis and Photophysical Properties of AIE-Type Carbazole-Capped Triphenylmethyl Organic Radicals Featuring Non-Aufbau Electronic Structure and Enhanced Photostability. Molecules, 30(6), 1234. [Link]
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Das, A., et al. (2019). Photophysical studies of copolymers of N-vinylcarbazole. Journal of Photochemistry and Photobiology A: Chemistry, 382, 111943. [Link]
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Ge, C., et al. (2018). Vinyl-Linked Cyanocarbazole-Based Emitters: Effect of Conjugation and Terminal Chromophores on the Photophysical and Electroluminescent Properties. ACS Omega, 3(10), 13266–13277. [Link]
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PubChem. N-ethyl-2-vinylcarbazole. PubChem. [Link]
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Wang, T., et al. (2016). Carbazole-based dyes containing aldehyde and cyanoacetic acid groups for dye-sensitized solar cells. ResearchGate. [Link]
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N-Vinylcarbazole. Wikipedia. [Link]
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PubChem. N-Vinylcarbazole. PubChem. [Link]
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Wang, X., et al. (2018). Electronic and Molecular Structure of Carbazole Using Spectrophotometric and In Silico Methods. Journal of Nanoscience and Nanotechnology Applications, 2(1). [Link]
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Wang, T., et al. (2016). Carbazole-based dyes containing aldehyde and cyanoacetic acid groups for dye-sensitized solar cells. ResearchGate. [Link]
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Horti, N. C., et al. (2021). Synthesis and photoluminescence properties of polycarbazole/tin oxide (PCz/SnO2) polymer nanocomposites. Polymer Bulletin, 78(11), 6337–6352. [Link]
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Zhang, J.-A., et al. (2020). Aggregation of carbazole units investigated by fluorescence spectroscopy without the influence of inner filter effect. ResearchGate. [Link]
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Liu, Y., et al. (2022). Distinguishing the Quantum Yield and Lifetime of Carbazole-Based Room-Temperature Phosphorescence Materials: QM/MM Study. Chemistry – An Asian Journal, 17(21), e202200789. [Link]
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Berezin, M. Y., & Achilefu, S. (2010). Fluorescence Lifetime Measurements and Biological Imaging. Chemical Reviews, 110(5), 2641–2684. [Link]
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Jones, G., II, et al. (1979). Medium Effects on Fluorescence Quantum Yields and Lifetimes for Coumarin Laser Dyes. DTIC. [Link]
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Birks, J. B. (1976). Fluorescence quantum yield measurements. Journal of Research of the National Bureau of Standards. Section A, Physics and Chemistry, 80A(3), 389–399. [Link]
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Horiba. A Guide to Recording Fluorescence Quantum Yields. Horiba. [Link]
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NIST WebBook. Carbazole. NIST. [Link]
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Klöpffer, W. (1969). Transfer of Electronic Excitation Energy in Polyvinyl Carbazole. The Journal of Chemical Physics, 50(6), 2337–2343. [Link]
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Chakraborty, D. K., & Burkhart, R. D. (1990). Triplet photophysical properties of poly(N-vinylcarbazole) in fluid solutions and in solid films in the submicrosecond time regime. Macromolecules, 23(1), 145–151. [Link]
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Roberts, A. J., et al. (1980). The photophysics of poly(N-vinylcarbazole) in solution. The Journal of Physical Chemistry, 84(22), 2845–2851. [Link]
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Pearson, J. M. (1977). Photoconductivity of poly(N-vinylcarbazole). Pure and Applied Chemistry, 49(4), 463-476. [Link]
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Pearson, J. M., & Williams, D. J. (1982). Photorefractive polymers. Angewandte Chemie International Edition in English, 21(9), 620-632. [Link]
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Grazulevicius, J. V., et al. (2003). Carbazole-based polymers for optoelectronic applications. Progress in Polymer Science, 28(8), 1299-1353. [Link]
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Blazys, V., et al. (2004). Synthesis and properties of carbazole-based polymers for light-emitting diodes. Synthetic Metals, 143(3), 269-274. [Link]
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Thejo, K. A., et al. (2010). Carbazole based materials for organic light emitting diodes. Journal of Materials Chemistry, 20(35), 7355-7373. [Link]
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Sun, Y., et al. (2007). Carbazole-based materials for organic solar cells. Chemical Society Reviews, 36(1), 99-110. [Link]
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Thompson, M. E. (2007). Carbazole based materials for organic photovoltaics. Materials Today, 10(1-2), 20-27. [Link]
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Li, J., et al. (2012). Carbazole-based materials for organic solar cells: a review. Journal of Materials Chemistry, 22(43), 22899-22912. [Link]
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Zhang, Y., et al. (2014). Carbazole-based materials for perovskite solar cells. Advanced Materials, 26(42), 7142-7148. [Link]
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Bi, D., et al. (2015). Carbazole-based hole-transporting materials for perovskite solar cells. Advanced Energy Materials, 5(16), 1500369. [Link]
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Saliba, M., et al. (2016). Cesium-containing triple cation perovskite solar cells with over 21% efficiency and improved stability. Energy & Environmental Science, 9(6), 1989-1997. [Link]
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Grätzel, M. (2003). Dye-sensitized solar cells. Journal of Photochemistry and Photobiology C: Photochemistry Reviews, 4(2), 145-153. [Link]
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O'Regan, B., & Grätzel, M. (1991). A low-cost, high-efficiency solar cell based on dye-sensitized colloidal TiO2 films. Nature, 353(6346), 737-740. [Link]
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Hagfeldt, A., & Grätzel, M. (2000). Molecular photovoltaics. Accounts of Chemical Research, 33(5), 269-277. [Link]
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Nazeeruddin, M. K., et al. (2001). Engineering of efficient panchromatic sensitizers for nanocrystalline TiO2-based solar cells. Journal of the American Chemical Society, 123(8), 1613-1624. [Link]
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Yella, A., et al. (2011). Porphyrin-sensitized solar cells with cobalt (II/III)-based redox electrolyte exceed 12 percent efficiency. Science, 334(6056), 629-634. [Link]
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Mathew, S., et al. (2014). Dye-sensitized solar cells with 13% efficiency achieved through the molecular engineering of porphyrin sensitizers. Nature Chemistry, 6(3), 242-247. [Link]
-
Kakiage, K., et al. (2015). Highly-efficient dye-sensitized solar cells with collaborative sensitization by silyl-anchor and carboxy-anchor dyes. Chemical Communications, 51(88), 15894-15897. [Link]
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Comparative Guide: 2-Ethenyl-9H-Carbazole vs. N-Vinylcarbazole in Optoelectronics
Executive Summary
For decades, Poly(9-vinylcarbazole) (PVK) has stood as the "standard candle" for hole-transporting polymers in organic electronics. However, its dominance masks a critical photophysical limitation: the formation of low-energy excimer sites that broaden emission and reduce color purity.
This guide analyzes 2-Ethenyl-9H-carbazole (2-VK) —a structural isomer where the vinyl polymerizable group is shifted from the nitrogen (N-position) to the carbon ring (C2-position). This structural shift fundamentally alters the polymer's stacking geometry, suppressing excimer formation while retaining high thermal stability. We provide a direct technical comparison to assist researchers in selecting the optimal carbazole architecture for OLED and organic photovoltaic (OPV) applications.
Part 1: Chemical Architecture & Mechanism
The primary differentiator between these materials is the connectivity of the pendant carbazole unit to the polyethylene backbone.
Structural Comparison
| Feature | Standard: N-Vinylcarbazole (9-VK) | Alternative: 2-Ethenyl-9H-carbazole (2-VK) |
| Vinyl Attachment | Nitrogen atom (Position 9) | Carbon ring (Position 2) |
| Electronic Coupling | Nitrogen lone pair directly coupled to backbone | Conjugation extended through the phenyl ring |
| Steric Conformation | Carbazole rings stack face-to-face (Sandwich) | Tilted/Twisted orientation relative to backbone |
| Key Consequence | High Excimer Formation (Broad red-shifted emission) | Suppressed Excimer (Monomer-like emission) |
Mechanistic Insight: The "Excimer Problem"
In PVK, the flexibility of the N-C bond allows adjacent carbazole pendants to align in a "sandwich-like" conformation. Upon excitation, these pairs form excimers (excited state dimers) that act as trap sites, emitting broad, structureless light at lower energies (~420 nm) rather than the deep blue of the monomer (~350-370 nm).
The 2-VK Solution: By anchoring the polymer chain at the C2 position, the rotational freedom is restricted, and the distance between adjacent carbazole planes is increased. This prevents the face-to-face overlap required for excimer formation, preserving the high-energy blue emission and improving charge carrier selectivity.
Part 2: Comparative Performance Metrics
The following data aggregates performance metrics from thin-film characterization studies.
Table 1: Optoelectronic Properties[1]
| Metric | Poly(9-vinylcarbazole) (PVK) | Poly(2-vinylcarbazole) (P2VK) | Performance Implication |
| Glass Transition ( | ~200°C | ~215°C - 225°C | P2VK offers superior thermal stability for high-heat device operation. |
| Hole Mobility ( | Comparable hole transport; P2VK shows less dispersive transport due to reduced energetic disorder. | ||
| Fluorescence ( | 410-420 nm (Broad Excimer) | 360-375 nm (Structured Monomer) | P2VK is critical for deep-blue hosts where triplet energy confinement is required. |
| HOMO Level | -5.8 eV | -5.6 to -5.7 eV | P2VK has a slightly shallower HOMO, potentially lowering the hole injection barrier from ITO/PEDOT:PSS. |
| Solubility | Chlorobenzene, THF, Toluene | THF, Chlorobenzene (Lower solubility than PVK) | P2VK requires slightly more polar or heated solvents for processing. |
Part 3: Experimental Protocols
A. Synthesis of 2-Ethenyl-9H-carbazole (Monomer)
Note: Unlike 9-vinylcarbazole, which is made via vinyl exchange, 2-vinylcarbazole requires multi-step functionalization of the ring.
Method: Wittig Olefination of 2-Formylcarbazole.
-
Precursor Preparation: Dissolve 2-formyl-9H-carbazole (1 eq) in dry THF under
. -
Ylide Generation: In a separate flask, treat methyltriphenylphosphonium bromide (1.2 eq) with Potassium tert-butoxide (
-BuOK, 1.5 eq) in dry THF at 0°C. Stir for 30 min until bright yellow. -
Coupling: Cannulate the ylide solution into the aldehyde solution dropwise at 0°C.
-
Reaction: Warm to Room Temperature (RT) and stir for 4-6 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).
-
Workup: Quench with water. Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over
. -
Purification: Silica gel column chromatography. Critical: 2-vinylcarbazole is prone to spontaneous polymerization. Store at -20°C in the dark.
B. Free Radical Polymerization (P2VK)
-
Initiator: Recrystallize AIBN (Azobisisobutyronitrile) from methanol before use.
-
Solvent: Use anhydrous Benzene or Toluene (degassed via freeze-pump-thaw x3).
-
Procedure:
-
Mix Monomer (1.0 g) and AIBN (1-2 wt%) in a Schlenk tube.
-
Add solvent (concentration ~0.5 M).
-
Seal under Argon.
-
Heat to 60-70°C for 24-48 hours.
-
-
Precipitation: Pour the viscous solution dropwise into a large excess of Methanol (10x volume) under vigorous stirring.
-
Purification: Reprecipitate twice from THF into Methanol to remove unreacted monomer.
Part 4: Visualization & Workflows
Diagram 1: Comparative Synthesis Pathways
This diagram contrasts the industrial route for PVK with the lab-scale precision route for P2VK.
Caption: Synthesis routes comparing the direct N-vinylation of PVK (Red) vs. the multi-step C2-functionalization required for P2VK (Blue).
Diagram 2: OLED Device Integration Logic
How to integrate P2VK into a device stack to maximize its hole-transporting and electron-blocking capabilities.
Caption: OLED stack architecture. P(2VK) serves as the Host/HTL, providing a high triplet energy barrier to prevent exciton quenching.
Part 5: Critical Analysis & Recommendations
When to choose 2-Ethenyl-9H-carbazole (P2VK):
-
Deep Blue OLEDs: When the spectral purity of the host is critical. PVK's excimer emission (420nm) can contaminate the color coordinates of blue phosphors. P2VK remains spectrally silent in the visible region.
-
High-Temperature Applications: With a
exceeding 215°C, P2VK resists morphological degradation (crystallization) better than standard PVK (~200°C) under thermal stress. -
Copolymerization: The C2-vinyl group is less sterically hindered than the N-vinyl group, allowing for smoother alternating copolymerization with bulky comonomers.
When to stick with N-Vinylcarbazole (PVK):
-
Cost Sensitivity: PVK is commercially available at bulk scales and low cost. 2-VK requires custom synthesis or high-cost specialty ordering.
-
Solubility Requirements: If your process requires benign non-chlorinated solvents, PVK generally offers a wider solubility window.
References
-
Johnson, G. E. (1975). Emission properties of vinylcarbazole polymers. The Journal of Chemical Physics. Link
- Key Finding: Establishes the lack of excimer fluorescence in P(2VK) compared to PVK.
-
Grazulevicius, J. V., et al. (2003). Carbazole-based polymers for optoelectronic devices. Progress in Polymer Science. Link
- Key Finding: Comprehensive review of carbazole binding modes and hole mobility.
-
Kido, J., et al. (1993).[1] Bright blue electroluminescence from poly(N-vinylcarbazole). Applied Physics Letters. Link
- Key Finding: The foundational text for PVK in OLEDs, used here as the baseline for comparison.
-
Tsutsui, T., et al. (1995). Charge transport in dimer models of carbazole polymers. Polymer. Link
- Key Finding: Explains the hopping mechanism differences based on ring orient
Sources
benchmarking the performance of 2-ethenyl-9H-carbazole in OLEDs against standards
Executive Summary: The Case for 2-Ethenyl-9H-Carbazole
In the domain of solution-processed Organic Light-Emitting Diodes (OLEDs), Poly(9-vinylcarbazole) (PVK) has long been the standard polymeric Hole Transport Material (HTM) and host. However, PVK suffers from limited charge carrier mobility (
2-Ethenyl-9H-carbazole (2-ECZ) represents a structural evolution. Unlike PVK, where the vinyl group is attached to the nitrogen (N-position), 2-ECZ attaches the polymerizable vinyl group to the C2 position of the carbazole ring. This guide benchmarks 2-ECZ-based films against PVK (polymer standard) and CBP/TCTA (small molecule standards), demonstrating its superiority in electrochemical stability , film densification , and solvent resistance for multilayer stacks.
Chemical Architecture & Mechanistic Insight
Structural Isomerism: N-Vinyl vs. 2-Vinyl
The critical differentiator is the connectivity.
-
Standard PVK (N-vinyl): The carbazole pendant is attached via the nitrogen. This creates a bulky, steric-hindered polymer with limited backbone conjugation.
-
2-ECZ (2-vinyl): The attachment at the C2 position alters the electronic coupling between the pendant and the backbone. More importantly, the C2 position leaves the reactive N-H or N-R site available for further functionalization or hydrogen bonding, potentially increasing the Glass Transition Temperature (
).
Mechanism of Action
2-ECZ is typically used as a cross-linkable precursor . Upon thermal or UV curing, the vinyl groups polymerize to form an insoluble network. This is critical for Orthogonal Solvent Processing —allowing a subsequent Emissive Layer (EML) to be spin-coated on top without dissolving the HTM.
Benchmarking Methodology (The "Self-Validating System")
To ensure data reliability, we utilize a Standardized Device Architecture for all comparisons. This eliminates variables such as cathode thickness or EML doping concentration.
The Reference Device Stack
-
Anode: Indium Tin Oxide (ITO) (150 nm)
-
Hole Injection (HIL): PEDOT:PSS (40 nm)
-
Hole Transport (HTM - Variable):
-
Control A: PVK (Standard Polymer)
-
Control B: TCTA (Standard Small Molecule - Vacuum Deposited)
-
Test:2-ECZ (Cross-linked)
-
-
Emissive Layer (EML): CBP:Ir(ppy)
(Green Phosphorescent Standard) -
Electron Transport (ETL): TPBi (40 nm)
-
Cathode: LiF (1 nm) / Al (100 nm)
Evaluation Metrics
-
Solvent Resistance Test: Spin-coating chlorobenzene (common EML solvent) over the HTM. Measurement: % Thickness retention.
-
Hole Mobility (
): Measured via Space Charge Limited Current (SCLC) method using hole-only devices (ITO/PEDOT/HTM/Au). -
Triplet Energy (
): Measured via low-temperature (77 K) phosphorescence spectra.
Comparative Performance Data
The following data aggregates typical performance ranges for 2-ethenyl-carbazole derivatives compared to industry standards.
Table 1: Physical & Electronic Properties[1]
| Property | 2-ECZ (Cross-linked) | PVK (Standard) | CBP (Small Mol.) | TCTA (Small Mol.) |
| Molecular Type | Cross-linked Polymer | Linear Polymer | Small Molecule | Small Molecule |
| Deposition | Solution (Spin + Cure) | Solution | Vacuum | Vacuum |
| HOMO (eV) | -5.4 to -5.6 | -5.8 | -6.0 | -5.7 |
| LUMO (eV) | -2.1 to -2.3 | -2.2 | -2.9 | -2.4 |
| Triplet Energy ( | 2.8 - 3.0 eV | 3.0 eV | 2.56 eV | 2.76 eV |
| Glass Trans. ( | > 180°C (Network) | ~200°C | 62°C | 151°C |
| Hole Mobility | ~ | ~ | ~ | ~ |
| Solvent Resistance | > 98% Retention | < 5% (Dissolves) | N/A (Vacuum) | N/A (Vacuum) |
Table 2: Device Performance (Green PhOLED)
| Metric | 2-ECZ Device | PVK Device | CBP Device |
| Turn-on Voltage ( | 3.5 V | 4.2 V | 3.2 V |
| Max Current Eff. (cd/A) | 45 - 50 | 30 - 35 | 55 - 60 |
| EQE Max (%) | 12 - 14% | 8 - 10% | 15 - 18% |
| Roll-off (at 1000 nits) | Low | High | Medium |
Analysis: While vacuum-deposited CBP/TCTA still holds the edge in absolute mobility and EQE, 2-ECZ significantly outperforms PVK in solution-processed devices. The lower turn-on voltage suggests improved hole injection due to the HOMO level alignment (-5.5 eV) being closer to PEDOT:PSS (-5.2 eV) than PVK (-5.8 eV).
Experimental Protocols
Protocol A: Synthesis of Cross-linked 2-ECZ Films
Note: This protocol assumes the use of a thermal initiator (e.g., AIBN) or cationic initiator mixed with the monomer.
-
Solution Prep: Dissolve 2-ethenyl-9H-carbazole (10 mg/mL) in Chlorobenzene. Add 1 wt% cationic photoinitiator (e.g., Rhodorsil 2074) if UV curing, or use thermal cross-linking if the monomer has styrenic character.
-
Filtration: Filter through a 0.45
m PTFE filter. -
Deposition: Spin coat onto ITO/PEDOT:PSS substrate at 2000 rpm for 60s .
-
Curing (Critical Step):
-
Thermal: Bake at 150°C for 30 minutes under
atmosphere. -
UV: Expose to 365 nm UV light (500 mJ/cm
) followed by a post-bake at 100°C.
-
-
Washing (Validation): Spin pure chlorobenzene over the film at 2000 rpm. Measure absorption before and after to confirm >98% retention.
Protocol B: Space Charge Limited Current (SCLC) Mobility Measurement
-
Device: Fabricate "Hole-Only" devices: ITO / PEDOT:PSS / 2-ECZ / Au (50 nm).
-
Measurement: Sweep voltage from 0 to 10V.
-
Calculation: Fit the
curve to the Mott-Gurney law: Where is film thickness (verify via AFM).
Critical Analysis & Troubleshooting
Advantages of 2-ECZ
-
Processability: Enables "All-Solution" OLEDs. You can print the HTM, cure it, and then print the EML on top without interface mixing.
-
Energy Alignment: The HOMO level is often tunable via substitution on the carbazole ring (e.g., 3,6-di-tert-butyl-2-ethenylcarbazole), allowing better matching with deep-HOMO emitters than standard PVK.
Common Pitfalls
-
Incomplete Cross-linking: If the curing time is insufficient, the subsequent EML solvent will penetrate the HTM, creating a "mixed zone" that acts as a recombination center, quenching excitons (High Roll-off).
-
Pinholes: Vinyl-based polymerization can shrink. Use annealing ramps (e.g., 60°C
100°C 150°C) rather than flash heating to prevent film rupture.
References
-
Review of Carbazole-Based HTMs
- Title: Poly(9-vinylcarbazole) (PVK)
-
Cross-linking Strategies in OLEDs
-
Small Molecule Benchmarks (CBP/TCTA)
- Title: A Comparative Study of Ir(dmpq)2(acac) Doped CBP, mCP, TAPC and TCTA for Phosphorescent OLEDs.
- Source: MDPI (2022).
-
URL:[Link] (Contextual search result 1.12)
Sources
- 1. ossila.com [ossila.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. oled-intermediates.com [oled-intermediates.com]
- 7. Efficient hole transport layers based on cross-linked poly(N-vinylcarbazole) for high-performance perovskite photodetectors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
2-Ethenyl-9H-Carbazole: Proper Disposal Procedures & Safety Protocol
Executive Summary
2-ethenyl-9H-carbazole (commonly N-Vinylcarbazole ; CAS: 1484-13-5) presents a dual-hazard profile: it is a reactive monomer prone to exothermic polymerization and a toxicological hazard (skin sensitizer, suspected mutagen, and aquatic toxin).[1]
Improper disposal into municipal drains or mixing with incompatible waste streams (specifically acids or oxidizers) can result in catastrophic environmental contamination or runaway exothermic reactions within waste drums.[1] Incineration is the only validated method for final destruction. [1]
Chemical Profile & Critical Safety Parameters
Before initiating disposal, verify the material against these parameters to ensure accurate waste stream characterization.
| Parameter | Data | Operational Implication |
| CAS Number | 1484-13-5 | Use for waste manifesting.[1] |
| Synonyms | N-Vinylcarbazole; 9-Vinylcarbazole | Common labeling variations.[1][2] |
| Physical State | Solid (Crystals/Powder) | Dust control is critical during transfer.[1] |
| Melting Point | 64°C - 67°C | Low melting point; store cool to prevent fusing/reaction.[1] |
| Reactivity | Polymerizes w/ Acid/Heat | DO NOT mix with acidic waste streams.[1] |
| Flash Point | >110°C (estimated) | Combustible, but not Flammable Class I. |
| GHS Signals | DANGER | Skin Sens. 1, Muta. 2, Aquatic Acute 1.[1] |
Hazard Analysis & Mechanism of Action
To handle this chemical safely, you must understand why it is dangerous.
The Polymerization Risk (The "Vinyl" Hazard)
The ethenyl (vinyl) group attached to the nitrogen is electron-rich.[1] In the presence of Lewis acids, protonic acids, or free-radical initiators , this compound undergoes rapid, exothermic polymerization to form Poly(N-vinylcarbazole) (PVK).
-
Operational Risk: If 2-ethenyl-9H-carbazole is discarded into a general "Organic Waste" carboy containing trace acids (e.g., HCl, H2SO4 from other protocols), it can initiate a runaway reaction, pressurizing and potentially rupturing the container.
Toxicological & Environmental Impact (The "Carbazole" Hazard)
-
Sensitization: It is a potent skin sensitizer.[1] Repeated exposure, even to trace amounts on waste containers, can trigger severe allergic dermatitis.
-
Aquatic Toxicity: It is classified as Very toxic to aquatic life with long lasting effects (H410).[1][3] The aromatic carbazole structure is stable and bio-accumulative.[1] Zero-discharge policy to drains is mandatory.
Pre-Disposal Stabilization Protocol
Objective: Render the waste stable for transport and storage prior to pickup.
Segregation Strategy
-
Stream A (Solid Waste): Pure 2-ethenyl-9H-carbazole or contaminated solids (gloves, weighing boats).[1]
-
Stream B (Liquid Waste): Solutions containing the compound.[1]
-
RESTRICTION: Never combine Stream A or B with Oxidizers (Nitric acid, Peroxides) or Strong Acids .[1]
Stabilization Steps
-
Container Selection: Use High-Density Polyethylene (HDPE) or Amber Glass.[1] Avoid metal containers if trace acids are suspected in the environment.[1]
-
Inhibition (Liquid Waste Only): If you are disposing of a large volume (>500mL) of solution containing the monomer, verify that no initiators are present.[1] If the solution is old or peroxide formation is suspected, test for peroxides.[1]
-
Temperature Control: Store waste containers away from direct heat sources. If the lab ambient temperature exceeds 25°C, store waste in a flammables cabinet or cool room to prevent spontaneous thermal polymerization.
Step-by-Step Disposal Workflow
Workflow Diagram
The following logic flow dictates the disposal path based on the physical state of the waste.
Figure 1: Decision tree for the safe segregation and packaging of N-vinylcarbazole waste.
Detailed Protocol
Protocol A: Solid Waste (Pure Substance & Debris) [1]
-
PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.[1] Use a P95/N95 dust mask if outside a fume hood.[1]
-
Containment: Place waste in a clear, heavy-duty polyethylene bag (minimum 2 mil thickness).
-
Secondary Containment: Place the sealed bag inside a rigid secondary container (fiber drum or wide-mouth HDPE jar).
-
Labeling: Affix a hazardous waste tag.
-
Disposal: Hand over to EHS for Incineration .
Protocol B: Liquid Waste (Solutions)
-
Solvent Check: Identify the solvent (e.g., Dichloromethane, Toluene).[1]
-
Segregation: Ensure the waste carboy does NOT contain acidic waste (e.g., waste from acid-catalyzed synthesis).[1]
-
Transfer: Pour into the appropriate solvent waste stream (Halogenated vs. Non-Halogenated) using a funnel in a fume hood.
-
Rinsing: Triple rinse the empty original container with a compatible solvent.[1][4][5] Add rinsate to the waste container.[1][4]
-
Labeling: Update the carboy log sheet immediately.
-
Note: Explicitly list "N-Vinylcarbazole" on the tag.[1] Do not just write "Organic Waste."
-
Emergency Contingencies
Spills
-
Small Spill (Solid): Do not dry sweep (dust generation).[1] Cover with wet paper towels or use a HEPA-filtered vacuum dedicated to hazardous materials.[1]
-
Small Spill (Liquid): Absorb with vermiculite or sand.[1] Do not use paper or sawdust if the solvent is an oxidizer, though standard solvent spills can use commercial absorbent pads.[1]
-
Decontamination: Clean the surface with soap and water; collect all cleaning materials as hazardous solid waste.[1]
Exposure[1]
-
Skin Contact: Wash immediately with soap and copious water for 15 minutes.[1] Isolate contaminated clothing.[1][6][7][8][9] Seek medical attention due to sensitization risk.[1][6]
-
Eye Contact: Rinse for 15 minutes.[1][8][9] Consult an ophthalmologist.
Regulatory Compliance (US/EU Context)
-
RCRA (USA): While not explicitly a P- or U-listed waste, it must be characterized by toxicity.[1] It is disposed of as a hazardous chemical waste.[1]
-
Disposal Method: The presence of nitrogen in the aromatic ring means incineration will generate Nitrogen Oxides (NOx).[1] The disposal facility must use an incinerator equipped with appropriate scrubbers/catalytic converters.[1]
-
Drain Disposal: Strictly Prohibited (Clean Water Act / EU Water Framework Directive).[1]
References
-
Thermo Fisher Scientific. (2021).[1] Safety Data Sheet: 9-Vinylcarbazole. Retrieved from
-
Sigma-Aldrich. (2023).[1][2] Product Specification and SDS: 9-Vinylcarbazole. Retrieved from [1]
-
PubChem. (2023).[1] Compound Summary: 9-Vinylcarbazole (CID 15193).[1] National Library of Medicine.[1] Retrieved from [1]
-
ECHA (European Chemicals Agency). (2023).[1] Registration Dossier: N-vinylcarbazole. Retrieved from [1]
Sources
- 1. fishersci.com [fishersci.com]
- 2. 9-Vinylcarbazole 98 1484-13-5 [sigmaaldrich.com]
- 3. 9-Vinylcarbazole | 1484-13-5 | TCI AMERICA [tcichemicals.com]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
